6-Azaspiro[2.5]octan-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[2.5]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLJTKFPIYWIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Azaspiro[2.5]octan-4-ol: A Technical Guide to a Versatile Spirocyclic Scaffold
Introduction: The Strategic Value of Three-Dimensionality in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer precise three-dimensional (3D) arrangements of functional groups has never been greater. Moving beyond flat, aromatic systems, researchers are increasingly turning to saturated heterocyclic systems that provide enhanced spatial diversity. Among these, spirocyclic frameworks have emerged as particularly valuable. By joining two rings through a single, shared quaternary carbon atom, spirocycles introduce a rigid, well-defined conformational constraint. This rigidity can be a significant asset, locking functional groups into specific orientations to optimize interactions with biological targets or to build novel polymeric structures.
This guide focuses on a specific and compelling example of this molecular class: 6-Azaspiro[2.5]octan-4-ol . This molecule merges the unique steric properties of a cyclopropane-fused piperidine ring with the versatile functionality of a secondary alcohol and a secondary amine. It represents a key building block for creating more complex molecules with favorable physicochemical properties. For researchers in medicinal chemistry, this compound offers a scaffold that can improve metabolic stability, aqueous solubility, and target-binding affinity compared to more conventional piperidine or cyclohexane analogs[1][2]. This document provides a detailed examination of its chemical properties, protocols for its characterization, and insights into its application.
Core Molecular Identity and Physicochemical Properties
This compound is a bicyclic organic molecule featuring a piperidine ring fused with a cyclopropane ring at the C3 position of the piperidine. A hydroxyl group at the C4 position introduces a key functional handle and a stereocenter. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility in polar solvents.
Structural and Core Data
Below is a summary of the fundamental properties of this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound HCl | Data Source(s) |
| IUPAC Name | This compound | 6-Azaspiro[2.5]octane-4-ol hydrochloride | PubChem |
| CAS Number | Not specified | 955028-68-9 | CymitQuimica[3] |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | PubChem[4], CymitQuimica[3] |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol | CymitQuimica[3] |
| Physical Form | Not specified | Solid | CymitQuimica[3] |
| Purity (Typical) | >95% | >97% | CymitQuimica[3] |
| InChI Key | BKVWWBSIILYIBZ-UHFFFAOYSA-N | BKVWWBSIILYIBZ-UHFFFAOYSA-N | CymitQuimica[3] |
The Physicochemical Impact of the Azaspiro[2.5]octane Core
The spirocyclic nature of this scaffold is not merely a structural curiosity; it is a deliberate design element that imparts advantageous properties highly sought after in drug development.
-
Increased Three-Dimensionality (sp³ Character): The fusion of the cyclopropane and piperidine rings creates a rigid, non-planar structure. An increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with higher success rates in clinical development[2]. This is attributed to the complex shapes that sp³-rich molecules can adopt, allowing for more specific and complementary interactions with protein binding sites[2].
-
Modulation of Physicochemical Properties: Compared to their simpler, non-spirocyclic counterparts like substituted piperidines, azaspirocycles often exhibit improved physicochemical profiles. Research has shown that azaspirocycles can lead to:
-
Higher aqueous solubility: The disruption of a flat, lipophilic surface area by the spirocyclic junction can reduce crystal packing energy and improve solvation.
-
Decreased lipophilicity (LogP/LogD): The rigid, compact structure can lead to a lower LogP value compared to more flexible, linear analogs with the same atom count.
-
Higher basicity (pKa): The conformation of the piperidine ring within the spirocycle can influence the accessibility of the nitrogen's lone pair, often resulting in a higher pKa compared to sterically hindered amines.
-
Enhanced metabolic stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes)[1][5]. Furthermore, the rigidity of the scaffold can position adjacent C-H bonds in orientations that are less favorable for enzymatic attack[5].
-
The logical relationship between the structural features of azaspirocycles and their resulting physicochemical benefits is outlined in the diagram below.
Caption: Causality from structure to function in azaspirocycles.
Reactivity and Synthetic Utility
This compound possesses three primary points of chemical reactivity: the secondary amine, the secondary alcohol, and the C-H bonds adjacent to the nitrogen atom.
-
The Secondary Amine (Position 6): As a secondary amine, the nitrogen atom is nucleophilic and basic. It readily undergoes standard amine reactions such as N-alkylation, N-acylation, reductive amination, and sulfonylation. This allows for the straightforward introduction of a wide variety of substituents to explore structure-activity relationships (SAR). Given its location in a six-membered ring, it is expected to have a pKa in the range of 9-11, typical for piperidine-like structures.
-
The Secondary Alcohol (Position 4): The hydroxyl group is a versatile functional handle. It can be oxidized to the corresponding ketone (6-azaspiro[2.5]octan-4-one), which can then serve as an electrophilic site for reactions like Grignard additions or reductive aminations. The alcohol can also be converted into a good leaving group (e.g., mesylate, tosylate) for substitution reactions or undergo etherification (e.g., Williamson ether synthesis) or esterification. The presence of this hydroxyl group significantly increases the polarity and hydrogen bonding capability of the molecule.
-
Stereochemistry: The C4 carbon bearing the hydroxyl group is a chiral center. Therefore, this compound exists as a pair of enantiomers. For pharmaceutical applications, it is often crucial to separate these enantiomers, as biological activity typically resides in only one[6]. Chiral separation can be achieved via preparative chiral chromatography or by derivatization with a chiral auxiliary followed by separation and removal of the auxiliary.
Proposed Protocols for Physicochemical Characterization
While extensive experimental data for this specific molecule is not publicly available, its core properties can be determined using standard, well-established laboratory protocols.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: The pKa (acid dissociation constant) is a critical parameter that governs the ionization state of the molecule at a given pH. This influences solubility, permeability, and target binding. For this compound, the pKa of the secondary amine is the most relevant.
Methodology:
-
Preparation: Accurately weigh ~10 mg of this compound HCl and dissolve it in 50 mL of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.01 mL).
-
Data Acquisition: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve (dpH/dV) can be used to accurately locate the equivalence point.
Protocol: Determination of LogP by Shake-Flask Method (OECD 107)
Rationale: The partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. This property is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile[7][8].
Methodology:
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by stirring equal volumes together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the aqueous stock solution with 5 mL of the n-octanol phase.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (25 °C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy with a standard curve).
-
Calculation:
-
Calculate the concentration in the octanol phase by mass balance: [Octanol] = (Initial [Aqueous] - Final [Aqueous]).
-
Calculate LogP: LogP = log10([Octanol] / [Aqueous]).
-
Applications in Medicinal Chemistry
The 6-azaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological systems. Its utility stems from its ability to act as a bioisostere for common rings like piperidine while offering superior properties[9].
A prominent example is in the development of antagonists for the muscarinic acetylcholine receptor subtype 4 (M₄) . A 2022 study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and characterization of a series of chiral 6-azaspiro[2.5]octanes as potent and highly selective M₄ antagonists[6]. The rigidity of the spirocyclic core was crucial for orienting the necessary pharmacophores for high-affinity binding. The study found that the (R)-enantiomer of their lead series possessed excellent potency, highlighting the importance of stereochemical control in exploiting this scaffold[6].
The general workflow for incorporating a scaffold like this compound into a drug discovery program is illustrated below.
Caption: Drug discovery workflow using the spirocyclic scaffold.
Conclusion
This compound is more than just another cyclic amine. It is a strategically designed chemical building block that leverages the conformational rigidity and three-dimensionality of a spirocyclic system. Its inherent properties—including anticipated improvements in metabolic stability and solubility—make it an attractive scaffold for medicinal chemists aiming to overcome the limitations of simpler, more flexible ring systems. The dual functionality of a secondary amine and a modifiable alcohol provides the synthetic handles necessary for rapid library generation and SAR exploration. As the pharmaceutical industry continues to explore novel chemical space, scaffolds like this compound will be instrumental in the development of the next generation of therapeutic agents.
References
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(4S)-6-Azaspiro[2.5]octan-4-ol - PubChem. National Center for Biotechnology Information. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
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6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem. National Center for Biotechnology Information. [Link]
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General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. American Chemical Society. [Link]
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Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. ResearchGate. [Link]
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Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. ResearchGate. [Link]
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6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem. National Center for Biotechnology Information. [Link]
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Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed. National Center for Biotechnology Information. [Link]
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Cambridge Open Engage. [Link]
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Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives - PubMed. National Center for Biotechnology Information. [Link]
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Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches - MDPI. MDPI. [Link]
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Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. National Center for Biotechnology Information. [Link]
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Physicochemical drug properties associated with in vivo toxicological outcomes: a review - PubMed. National Center for Biotechnology Information. [Link]
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An Integrated Spectroscopic and Computational Workflow for the Structural Elucidation of 6-Azaspiro[2.5]octan-4-ol
A Senior Application Scientist's Guide for Drug Discovery Professionals
The quest for novel chemical entities with therapeutic potential has led medicinal chemists to explore complex three-dimensional scaffolds that can offer improved physicochemical properties and unique biological activities.[1][2] Among these, azaspirocyclic frameworks, such as the 6-azaspiro[2.5]octane core, have garnered significant interest due to their inherent rigidity and ability to present substituents in well-defined spatial orientations.[2][3] This guide presents a comprehensive, field-proven workflow for the complete molecular structure elucidation of a novel derivative, 6-azaspiro[2.5]octan-4-ol, a compound of interest for developing new central nervous system agents or other therapeutics.
This document is designed for researchers, scientists, and drug development professionals, providing not just a series of protocols, but the underlying scientific rationale for each step. We will navigate the synergistic application of modern spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. The workflow culminates with the integration of computational chemistry for structural validation and, where necessary, the definitive proof offered by single-crystal X-ray crystallography.
The Initial Hypothesis: A Multi-faceted Analytical Approach
The overall workflow is designed as a self-validating system. Each stage provides pieces of the structural puzzle, which must be consistent with the data from all other stages.
Caption: Workflow for the structural elucidation of this compound.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complex world of NMR, we establish the fundamental properties of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the first critical step as it provides the exact molecular weight and, by extension, the elemental formula. This is a non-negotiable starting point that constrains all subsequent interpretations. An error in the molecular formula will lead all further analysis astray.
Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: The instrument measures the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm). This allows for the unambiguous determination of the elemental composition.
Trustworthiness: For this compound (C₇H₁₃NO), the expected exact mass is 127.0997. The HRMS experiment should yield an [M+H]⁺ ion at m/z 128.1070 ± 0.0006. This high accuracy provides strong confidence in the molecular formula.[4]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups. Its primary role here is to confirm the presence of the hydroxyl (-OH) and amine (N-H) groups, which are defining features of our target molecule.
Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands.
Trustworthiness: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of O-H stretching, while a medium-intensity band around 3300-3500 cm⁻¹ can indicate N-H stretching. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ further supports the proposed structure.
Unraveling the Skeleton: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-Dimensional (1D) NMR: The Atom Inventory
Expertise & Experience: ¹H and ¹³C NMR provide the first look at the hydrogen and carbon framework. We don't just count signals; we analyze chemical shifts, integration (for ¹H), and multiplicities to infer the local electronic environment of each nucleus. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which is essential for a complex aliphatic system.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR: Acquire a standard proton spectrum. Observe the chemical shift (δ), signal integration (relative number of protons), and coupling patterns (multiplicity).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135: Run a DEPT-135 experiment. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent. This is a self-validating check on the carbon count from the molecular formula.
Two-Dimensional (2D) NMR: Connecting the Dots
Expertise & Experience: While 1D NMR provides an inventory, 2D NMR builds the molecule by establishing correlations between nuclei.[6] For a molecule like this compound, with its interconnected ring systems, these experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[6] It allows us to trace out the proton spin systems within the molecule, effectively "walking" along the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon it is directly attached to.[7] This is the most reliable way to assign carbon chemical shifts and provides a powerful check on the assignments made from 1D spectra.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[8] These "long-range" correlations are critical for connecting different spin systems and for identifying the position of quaternary carbons and heteroatoms.
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- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to the Characterization of (4R)-6-Azaspiro[2.5]octan-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride, a chiral spirocyclic compound of increasing interest in medicinal chemistry. As a Senior Application Scientist, the following sections detail not just the methods themselves, but the underlying scientific principles and practical insights to ensure robust and reliable characterization.
Introduction to (4R)-6-Azaspiro[2.5]octan-4-ol Hydrochloride
(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride is a distinct chemical entity featuring a spirocyclic system, which imparts a rigid three-dimensional structure. This structural rigidity can be highly advantageous in drug design, offering the potential for enhanced target selectivity and improved pharmacokinetic properties. The presence of a hydroxyl group and a secondary amine in the hydrochloride salt form provides key functionalities for further chemical modification and interaction with biological targets.
Key Molecular Identifiers:
| Property | Value |
| CAS Number | 955028-70-3 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
A thorough characterization is paramount to confirm the identity, purity, and stereochemistry of this molecule before its application in research and development.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of its chemical structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for structural assignment.
Expected Spectral Features: Due to the chiral nature of the molecule, diastereotopic protons are expected, leading to more complex splitting patterns than might be anticipated from a symmetrical structure. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom.
Illustrative ¹H NMR Signal Assignments (Predicted):
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclopropyl Protons | 0.4 - 0.8 | Multiplets | 4H |
| Piperidine Ring Protons (adjacent to N) | 3.0 - 3.5 | Multiplets | 4H |
| Methine Proton (CH-OH) | 3.8 - 4.2 | Multiplet | 1H |
| Hydroxyl Proton (OH) | Variable (exchangeable) | Broad Singlet | 1H |
| Amine Proton (NH₂⁺) | Variable (exchangeable) | Broad Singlet | 2H |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (OH and NH₂⁺).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy: Establishing Connectivity
Principle: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning the ¹H and ¹³C signals by revealing proton-proton and proton-carbon correlations, respectively.
Workflow for Structural Confirmation:
Spectroscopic Characterization of the 6-Azaspiro[2.5]octane Scaffold: A Technical Guide for Researchers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Data Scarcity for Novel Scaffolds
In the landscape of drug discovery, novel three-dimensional scaffolds are of paramount importance for expanding chemical space and developing new intellectual property. The 6-azaspiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a piperidine ring at a spirocyclic center, represents a compelling motif. Its inherent rigidity and defined exit vectors make it an attractive bioisostere for more common saturated heterocycles. However, a significant challenge for researchers exploring such emerging scaffolds is the frequent scarcity of comprehensive, publicly available analytical data.
The 6-Azaspiro[2.5]octane Core: Structural & Spectroscopic Implications
The unique architecture of the 6-azaspiro[2.5]octane core dictates its spectroscopic signature. The key features are:
-
Spirocyclic Quaternary Carbon (C3): This carbon atom, shared by both rings, is a defining feature. In ¹³C NMR, it will appear as a non-protonated carbon with a chemical shift influenced by the strain of the dual-ring system.
-
Cyclopropane Ring: Comprised of C1, C2, and the spiro-carbon C3, this strained three-membered ring imposes significant geometric constraints. The protons on C1 and C2 are expected to reside in the highly shielded, upfield region of the ¹H NMR spectrum.
-
Piperidine Ring: This six-membered heterocycle (C3, C4, C5, N6, C7, C8) introduces the complexities of chair-like conformations and the influence of the nitrogen heteroatom. The presence of a hydroxyl group at C4 in our target molecule, 6-azaspiro[2.5]octan-4-ol, will further deshield the proton at this position and adjacent protons.
Below is a logical workflow for the complete spectroscopic characterization of a novel compound within this family.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of the 6-azaspiro[2.5]octane scaffold.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical; for this compound, MeOD or DMSO-d₆ would be preferable to CDCl₃ to ensure the exchange and observation of the -OH and -NH protons.
-
Standard 1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities (splitting patterns), and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPTQ or DEPT-135 experiment is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
Advanced 2D Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity within the piperidine and cyclopropane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for identifying the spiro-carbon by observing correlations from protons on C2, C4, and C8 to C3.
-
Predicted ¹H NMR Spectral Data for this compound
The following table outlines the predicted chemical shifts and multiplicities. These predictions are based on established principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |
| H1, H2 | 0.4 - 0.9 | Multiplets | Highly shielded protons of the cyclopropane ring. Complex splitting due to geminal and vicinal coupling. |
| H4 | 3.6 - 4.0 | Multiplet | Deshielded by the adjacent hydroxyl group. |
| H5, H7 | 2.8 - 3.2 | Multiplets | Protons adjacent to the nitrogen atom are deshielded. |
| H8 | 1.5 - 1.9 | Multiplets | Aliphatic protons on the piperidine ring. |
| NH, OH | Broad / Variable | Singlet (broad) | Exchangeable protons; chemical shift is highly dependent on solvent, concentration, and temperature. |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C1, C2 | 10 - 20 | Shielded sp³ carbons of the cyclopropane ring. |
| C3 (Spiro) | 25 - 35 | Quaternary carbon, typically appears in the upfield aliphatic region. Its specific shift is a key identifier. |
| C4 | 65 - 70 | Deshielded by the attached hydroxyl group. |
| C5, C7 | 45 - 55 | Carbons adjacent to the nitrogen atom. |
| C8 | 30 - 40 | Standard aliphatic piperidine carbon. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight and offers clues to the structure through fragmentation patterns.
Experimental Protocol: Ionization and Analysis
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound. It is a soft ionization technique that will likely yield a strong signal for the protonated molecular ion [M+H]⁺.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and, consequently, the elemental formula, providing a high degree of confidence in the compound's identity.
-
Tandem MS (MS/MS): To understand the fragmentation pathway, the [M+H]⁺ ion can be isolated and fragmented. This helps to confirm the connectivity of the scaffold.
Predicted Mass Spectrum for this compound
-
Molecular Formula: C₇H₁₃NO
-
Monoisotopic Mass: 127.0997 g/mol
-
[M+H]⁺ (ESI-HRMS): Expected m/z = 128.1070. Observation of this ion with high mass accuracy (e.g., < 5 ppm error) confirms the elemental composition.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
The fragmentation will likely be initiated by the loss of water from the hydroxyl group or by cleavage of the strained cyclopropane ring. Observing these characteristic neutral losses provides strong evidence for the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which is particularly useful for monitoring reaction progress.
Experimental Protocol: Sample Analysis
-
Method: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples, requiring minimal sample preparation.
-
Data Acquisition: A scan from 4000 cm⁻¹ to 600 cm⁻¹ is standard. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3350 - 3250 (medium) | N-H stretch | Secondary Amine (-NH) |
| 3080 - 3000 | C-H stretch | Cyclopropane C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| 1100 - 1000 | C-O stretch | Alcohol C-O |
The most diagnostic peaks will be the broad O-H and N-H stretching bands above 3200 cm⁻¹. The presence of a C-H stretch just above 3000 cm⁻¹ is a strong indicator of the cyclopropane ring.
Conclusion: A Self-Validating System for Structural Elucidation
The characterization of a novel molecule like this compound relies on a holistic and self-validating approach. No single technique is sufficient. The molecular formula from HRMS must be consistent with the number of signals in the ¹³C NMR. The functional groups identified by IR must be accounted for in the ¹H and ¹³C NMR chemical shifts. Finally, the connectivity pieced together from 2D NMR experiments must explain the fragmentation patterns observed in the MS/MS spectrum. By following the protocols and interpretive frameworks laid out in this guide, researchers can confidently and accurately elucidate the structures of novel 6-azaspiro[2.5]octane derivatives, paving the way for their application in medicinal chemistry and beyond.
References
Due to the lack of direct publications on the spectroscopic data of this compound, this reference list provides authoritative sources on the foundational spectroscopic techniques and the synthesis of related azaspirocyclic compounds.
-
PubChem - (4S)-6-Azaspiro[2.5]octan-4-ol. National Center for Biotechnology Information.[Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.[Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds.John Wiley & Sons.
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry.[Link]
Topic: Chiral Separation of 6-Azaspiro[2.5]octan-4-ol Enantiomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-azaspiro[2.5]octane scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties and three-dimensional diversity to drug candidates. Specifically, the enantiomers of 6-Azaspiro[2.5]octan-4-ol have emerged as critical building blocks for potent and selective therapeutics, such as antagonists for the M4 muscarinic acetylcholine receptor, where the pharmacological activity is often confined to a single stereoisomer.[1] This guide provides an in-depth exploration of the primary strategies for the chiral resolution of this compound, designed to equip researchers and process chemists with the foundational principles and actionable protocols required to achieve high enantiomeric purity. We will dissect three field-proven methodologies: Chiral Preparative Chromatography (HPLC/SFC), Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution. Each section explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.
The Stereochemical Imperative: Why Enantiomeric Purity Matters
In biological systems, chirality is fundamental. Receptors, enzymes, and other macromolecules are inherently chiral, leading to stereospecific interactions with drug molecules.[2][3] Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, antagonistic, or even contribute to adverse effects.[2]
For the 6-azaspiro[2.5]octane class of compounds, research has demonstrated that the (R)-enantiomer can possess significantly higher potency as an M4 receptor antagonist compared to its (S)-counterpart.[1] Therefore, robust and scalable methods for separating the enantiomers of the this compound intermediate are not merely an academic exercise; they are a critical prerequisite for the development of safe and effective medicines. Regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate the characterization of each enantiomer, making efficient chiral separation a cornerstone of modern drug development.[4]
High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)
Direct separation using chromatography with Chiral Stationary Phases (CSPs) is arguably the most versatile and widely applied technique for resolving enantiomers on both analytical and preparative scales.[6][7] The principle relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times.
Causality of Method Design
The key to a successful chromatographic separation lies in selecting the appropriate CSP and mobile phase.
-
Chiral Stationary Phase (CSP) Selection : For a molecule like this compound, which contains a secondary alcohol (a hydrogen-bond donor and acceptor) and a secondary amine (a basic center), polysaccharide-based CSPs are an excellent starting point.[8] Columns with coated or immobilized amylose or cellulose derivatives, such as Chiralpak® AD or Chiralcel® OD, offer a broad range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4]
-
Mobile Phase Strategy :
-
Supercritical Fluid Chromatography (SFC) : SFC is often the preferred technique for preparative chiral separations due to its use of supercritical CO2 as the primary mobile phase.[8] This reduces solvent consumption, lowers costs, and simplifies fraction collection, making it a "greener" and faster alternative to HPLC.[8][9] Alcohols like methanol or ethanol are used as co-solvents to modulate retention and selectivity.[10]
-
Normal Phase HPLC (NP-HPLC) : Traditional normal phase, using hexane/alkane eluents with an alcohol modifier (e.g., isopropanol or ethanol), is also highly effective for polysaccharide CSPs.[11]
-
Additives : For a basic compound like an azaspirocycle, peak tailing can be a significant issue. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase is crucial to occupy active sites on the silica surface and ensure sharp, symmetrical peaks.[11]
-
Experimental Protocol: A Validated CSP Screening Method
This protocol outlines a systematic screening approach to identify the optimal conditions for separation.
-
Sample Preparation : Dissolve the racemic this compound in the initial mobile phase co-solvent (e.g., methanol or isopropanol) to a concentration of 1 mg/mL.
-
System Setup : Utilize an HPLC or SFC system equipped with a column switcher for automated screening.
-
Screening Columns : A recommended primary screening set includes:
-
Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OJ-H (Coated Cellulose tris(3,5-dimethylbenzoate))
-
-
SFC Screening Conditions :
-
Co-solvents : Screen Methanol, Ethanol, and Isopropanol.
-
Gradient : 5% to 40% co-solvent over 5 minutes.
-
Flow Rate : 3 mL/min.
-
Back Pressure : 150 bar.
-
Temperature : 40 °C.
-
Additive : 0.1% Diethylamine in the co-solvent.
-
-
NP-HPLC Screening Conditions :
-
Mobile Phases : Screen Hexane/Isopropanol (90/10, 80/20) and Hexane/Ethanol (90/10, 80/20).
-
Flow Rate : 1 mL/min.
-
Temperature : 25 °C.
-
Additive : 0.1% Diethylamine in the mobile phase.
-
-
Data Analysis : Evaluate the chromatograms for each condition. The primary success metric is the resolution (Rs) between the two enantiomeric peaks. A baseline separation (Rs ≥ 1.5) is desired.
-
Optimization : Once a promising condition is identified, optimize the separation by converting the gradient to an isocratic method and fine-tuning the co-solvent percentage to maximize resolution and minimize run time.
Data Presentation: Representative Screening Results
The following is a representative table of expected outcomes from an SFC screen.
| CSP | Co-Solvent | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® IA | Methanol | 2.85 | 3.51 | 2.1 |
| Chiralpak® IA | Ethanol | 3.10 | 4.02 | 2.5 |
| Chiralpak® IB | Methanol | 4.20 | 4.35 | 0.8 |
| Chiralcel® OD-H | Isopropanol | 5.15 | 6.80 | 3.2 |
Visualization: Chromatographic Method Development Workflow
Caption: A systematic workflow for chiral method development.
Diastereomeric Salt Crystallization
This classical resolution technique is particularly well-suited for racemates containing a basic functional group, such as the secondary amine in this compound.[8][12] The method involves reacting the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[13]
Causality of Method Design
The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent system.[12][14]
-
Resolving Agent : Chiral carboxylic acids like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Mandelic acid are common and effective resolving agents for basic amines.[13][14] The choice of agent is often empirical and requires screening.
-
Solvent Selection : The solvent must be chosen such that one diastereomeric salt is significantly less soluble and will crystallize out of the solution, while the other remains dissolved.[13] Alcohols (methanol, ethanol, isopropanol) or aqueous mixtures are common choices.
-
Stoichiometry : Typically, 0.5 equivalents of the chiral acid are used relative to the racemate, with the theoretical maximum yield of a single enantiomer being 50%.
Experimental Protocol: Resolution via Salt Formation
-
Salt Formation : Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-Tartaric Acid) in the same solvent.
-
Crystallization : Slowly add the resolving agent solution to the racemate solution while stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation : Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Enantiomeric Purity Check : Liberate the amine from a small sample of the salt by treating it with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (e.e.) of the resulting free base using the analytical chiral HPLC/SFC method developed in Section 2.0.
-
Recrystallization : If the desired e.e. is not achieved, recrystallize the salt from a fresh portion of the solvent to improve purity.
-
Liberation of Free Base : Once the desired purity is confirmed, dissolve the bulk of the diastereomeric salt in water, basify the solution with NaOH to pH > 12, and extract the enantiomerically pure this compound with an appropriate organic solvent.
-
Recovery : Dry the organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the pure enantiomer.
Visualization: Diastereomeric Salt Resolution Principle
Caption: Formation and separation of diastereomeric salts.
Enzymatic Kinetic Resolution
Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[12] An enzyme, typically a lipase, is used to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemate at a much higher rate than the other.[15][16]
Causality of Method Design
-
Enzyme Selection : Lipases, such as Candida antarctica Lipase B (CAL-B), are robust, commercially available, and highly effective for resolving secondary alcohols via transesterification.[16] They often show high enantioselectivity (E-value).
-
Reaction Principle : The enzyme will selectively acylate one alcohol enantiomer (e.g., the R-enantiomer) using an acyl donor, converting it into an ester. The other enantiomer (S-enantiomer) is left largely unreacted. The resulting mixture contains the (S)-alcohol and the (R)-ester, which can be easily separated by standard chromatography or extraction due to their different chemical properties.[12]
-
Yield Limitation : A key aspect of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[15] The reaction must be carefully monitored and stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup : To a solution of racemic this compound (1.0 eq) in an aprotic solvent (e.g., toluene or MTBE), add an acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Enzyme Addition : Add an immobilized lipase (e.g., Novozym® 435, which is CAL-B) to the mixture (typically 10-20 mg per mmol of substrate).
-
Reaction Monitoring : Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage.
-
Quenching : When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation : Concentrate the filtrate. The resulting mixture of the unreacted alcohol enantiomer and the newly formed ester enantiomer can be separated using standard flash column chromatography on silica gel.
-
Hydrolysis (Optional) : If the enantiomer that formed the ester is desired, it can be recovered by hydrolyzing the ester back to the alcohol using a base (e.g., K2CO3 in methanol).
Visualization: Enzymatic Kinetic Resolution (EKR) Mechanism
Caption: Selective enzymatic conversion of one enantiomer.
Conclusion and Method Selection
The chiral separation of this compound is a critical step in leveraging its potential in drug discovery. This guide has detailed three robust methods, each with distinct advantages.
-
Chiral HPLC/SFC is the most versatile method, offering high purity and applicability to both analytical and preparative scales. It is the gold standard for final purity analysis but can be capital-intensive for large-scale production.
-
Diastereomeric Salt Crystallization is a cost-effective and highly scalable classical technique, ideal for large quantities where a suitable resolving agent and solvent system can be identified.
-
Enzymatic Kinetic Resolution offers exceptional selectivity under mild conditions but is limited by a 50% theoretical yield for any single component, making it suitable when both enantiomers are of interest or when combined with a racemization step.
The optimal choice depends on the specific project requirements, including the scale of the separation, the desired level of enantiomeric purity, cost considerations, and available equipment. A common strategy involves using crystallization or enzymatic resolution for initial bulk enrichment, followed by a final chromatographic polishing step to achieve >99.5% enantiomeric excess.
References
- BenchChem. (2025). Overcoming challenges in the purification of chiral amino alcohols. BenchChem.
-
Bereznitskii, M., et al. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
PubMed. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. JOCPR. [Link]
-
NIH. (n.d.). Stereochemistry in Drug Action. PMC. [Link]
-
PubMed. (n.d.). Importance of drug enantiomers in clinical pharmacology. PubMed. [Link]
-
NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
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- 6. phx.phenomenex.com [phx.phenomenex.com]
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Navigating the Physicochemical Landscape of 6-Azaspiro[2.5]octan-4-ol: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of 6-Azaspiro[2.5]octan-4-ol.
This in-depth technical guide provides a detailed exploration of the critical solubility and stability characteristics of this compound, a novel spirocyclic scaffold of significant interest in medicinal chemistry. As a trusted partner in scientific advancement, we present this guide to empower researchers with the foundational knowledge and robust experimental protocols necessary to unlock the full therapeutic potential of this promising molecule. This document is structured to provide not just procedural steps, but a deep understanding of the scientific rationale behind each experimental design, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in modern drug design. Their inherent three-dimensionality offers access to novel chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their planar counterparts. This compound, with its unique combination of a cyclopropane and a piperidine ring, presents a fascinating scaffold for the development of new chemical entities. However, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount to its successful progression through the drug discovery and development pipeline. Poor solubility can hinder absorption and lead to variable in vivo exposure, while instability can compromise shelf-life and therapeutic efficacy. This guide provides a comprehensive framework for the systematic evaluation of these critical parameters.
Part 1: Unraveling the Solubility Profile of this compound
Solubility, the extent to which a compound dissolves in a solvent to yield a homogenous solution, is a cornerstone of drug development. It dictates the formulation strategies and ultimately influences the bioavailability of an active pharmaceutical ingredient (API). For this compound, a molecule with both polar (hydroxyl and amine) and non-polar (spirocyclic carbon framework) features, a comprehensive solubility assessment across a range of conditions is essential.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between two key types of solubility measurements:
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the gold standard for determining the maximum amount of a substance that can be dissolved. The shake-flask method is the most reliable technique for its determination.[1][2]
-
Kinetic Solubility: This is a high-throughput screening method often employed in early drug discovery to assess the rate at which a compound dissolves under specific, non-equilibrium conditions.[3][4][5] It provides a rapid assessment of potential solubility liabilities.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for establishing the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid form)
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0), and relevant organic solvents (e.g., ethanol, methanol, DMSO).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
The concentration of this compound in the filtered supernatant represents its thermodynamic solubility in that specific solvent.
-
Table 1: Hypothetical Thermodynamic Solubility Data for this compound
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | ~7.0 | 25 | Data to be determined |
| PBS | 2.0 | 25 | Data to be determined |
| PBS | 5.0 | 25 | Data to be determined |
| PBS | 7.4 | 25 | Data to be determined |
| PBS | 9.0 | 25 | Data to be determined |
| Ethanol | N/A | 25 | Data to be determined |
| DMSO | N/A | 25 | Data to be determined |
Note: The amine group in this compound is expected to be protonated at acidic pH, likely leading to higher aqueous solubility.
Solid-State Characterization: The Unseen Influence
The solid-state properties of an API, such as its crystalline form (polymorphism) and particle size, can significantly impact its solubility and dissolution rate.[6][7][8][9][10] Therefore, a thorough solid-state characterization is a prerequisite for meaningful solubility studies.
Key Techniques:
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form and assess crystallinity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
-
Microscopy (e.g., Scanning Electron Microscopy - SEM): To visualize particle size and morphology.
Part 2: Assessing the Stability of this compound
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.[11]
Forced Degradation Studies: Probing for Weaknesses
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[12][13][14][15][16] The goal is to generate degradation products and develop a stability-indicating analytical method.[17] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[12]
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at various temperatures. The secondary amine and hydroxyl groups in this compound could be susceptible to acid/base-catalyzed degradation.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide. The secondary amine is a potential site for oxidation.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures.
-
Photostability: Exposing the drug substance to light sources as specified in ICH Q1B guidelines.
Diagram 1: Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate, detect, and quantify this compound from its potential degradation products and process-related impurities.[18][19][20]
Key Steps in Method Development:
-
Column and Mobile Phase Selection: Reversed-phase HPLC is a common choice. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detector Wavelength Selection: If the molecule has a suitable chromophore, a UV detector can be used. If not, a mass spectrometer (MS) or a charged aerosol detector (CAD) may be necessary.
-
Gradient Optimization: A gradient elution is often required to separate compounds with a wide range of polarities.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Diagram 2: HPLC Method Development Cycle
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A Technical Guide to Quantum Mechanical Calculations for 6-Azaspiro[2.5]octan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates a robust computational strategy for the quantum mechanical characterization of 6-Azaspiro[2.5]octan-4-ol. As a Senior Application Scientist, the following narrative synthesizes theoretical accuracy with practical, field-proven insights to provide a comprehensive and actionable workflow for researchers in drug discovery and computational chemistry.
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic frameworks, such as that of this compound, are increasingly sought-after motifs in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a compelling alternative to traditional flat aromatic structures, enabling a more nuanced exploration of chemical space. This structural rigidity can significantly reduce the entropic penalty associated with binding to a biological target, a key consideration in the rational design of potent and selective therapeutics.
To unlock the full potential of this scaffold, a detailed understanding of its intrinsic electronic and structural properties is paramount. Quantum mechanical (QM) calculations serve as a powerful in silico microscope, allowing us to predict and analyze these properties with high fidelity.[1][2] By solving the Schrödinger equation for the molecule, we can accurately model its geometry, conformational landscape, electronic structure, and spectroscopic signatures, thereby providing critical insights to guide synthetic efforts and interpret structure-activity relationships (SAR).
Part 1: Foundational Theory and Strategic Computational Design
The success of any computational study hinges on the judicious selection of theoretical methods and models. This section explains the rationale behind the chosen computational strategy for this compound, balancing the demands for accuracy against computational feasibility.
Method Selection: The Power of Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) emerges as the method of choice.[2][3] DFT offers a remarkable balance of computational cost and accuracy by reformulating the many-body problem in terms of the electron density, a much simpler quantity to compute than the full electronic wavefunction.[2] Among the plethora of available functionals, the B3LYP hybrid functional is a well-established and extensively validated choice for organic and drug-like molecules, consistently providing reliable results for geometries and electronic properties.[4][5][6]
While B3LYP will be our primary workhorse, it is prudent to acknowledge the existence of higher-level methods like Møller-Plesset perturbation theory (MP2) .[7] MP2 offers a more rigorous treatment of electron correlation but at a substantially higher computational expense. For our purposes, B3LYP provides the optimal trade-off for the initial comprehensive analysis.
Basis Set Selection: The Language of Molecular Orbitals
The basis set is the mathematical foundation used to construct the molecular orbitals. The choice of basis set directly influences the quality of the calculation. We will employ the widely-used Pople-style basis sets , which offer a systematic path to improving accuracy.[8][9][10]
-
6-31G(d): This split-valence double-zeta basis set is an excellent starting point for geometry optimizations.[8] The inclusion of a single set of d-type polarization functions on heavy atoms is crucial for accurately describing the bonding in a strained cyclic system like a spirocycle.[11]
-
6-311+G(d,p): For final single-point energy calculations and the determination of electronic properties, a more flexible triple-zeta basis set is warranted. The + indicates the addition of diffuse functions, which are important for describing lone pairs and potential non-covalent interactions.[11] The (d,p) notation signifies the addition of polarization functions to both heavy atoms and hydrogens, allowing for a more accurate representation of the electron density distribution.[8][11]
Simulating Reality: The Role of the Solvent Environment
Most biological and chemical processes occur in solution. Therefore, accounting for the solvent's effect is critical for obtaining physically meaningful results. We will utilize the Polarizable Continuum Model (PCM) , a highly effective implicit solvation model.[12][13][14][15] PCM treats the solvent as a continuous dielectric medium, which provides an excellent approximation of the bulk electrostatic effects of the solvent without the computational cost of explicitly modeling individual solvent molecules.[12][13] To mimic physiological conditions, water will be used as the solvent.
Part 2: A Validated Step-by-Step Computational Protocol
This section details a self-validating workflow for the quantum mechanical analysis of this compound. The protocol is designed to ensure that a true energy minimum is located before proceeding with more computationally demanding calculations.
Initial Structure Generation and Preparation
-
3D Structure Construction: The initial 3D coordinates of this compound are generated using a molecular editor such as Avogadro .[16][17][18][19][20]
-
Pre-optimization with Molecular Mechanics: A preliminary geometry optimization is performed using a molecular mechanics force field, such as MMFF94 .[21][22][23][24][25] This rapid step provides a sensible starting geometry for the more computationally intensive QM calculations, often accelerating convergence.
Gas-Phase Geometry Optimization and Vibrational Analysis
-
Input File Generation: An input file is prepared for a quantum chemistry software package like Gaussian [1][7][26][27][28][29] or ORCA .[30][31][32][33][34]
-
Calculation Specifications:
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Keywords: Opt Freq (This requests a geometry optimization followed by a frequency calculation)
-
Charge: 0
-
Multiplicity: 1 (assuming a singlet ground state)
-
-
Execution and Validation:
-
Upon successful completion, the output is checked to confirm that the optimization has converged.
-
Crucially, the vibrational frequencies are inspected. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
High-Accuracy Solvated-Phase Single-Point Energy
-
Input Preparation: The optimized gas-phase geometry from the previous step is used as the input structure.
-
Calculation Specifications:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keyword: SP (for a single-point energy calculation)
-
Solvation Model: SCRF=(PCM, Solvent=Water)
-
Molecular Property Calculations
With the validated, high-quality wavefunction, a suite of molecular properties can be calculated to gain deeper chemical insight.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic properties.[35] Their energy gap is a useful metric for kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict 1H and 13C NMR chemical shifts, providing a powerful means to validate the computed structure against experimental data.[36][37][38][39]
Part 3: Data Presentation and Visualization
Effective visualization and clear presentation of computational data are essential for interpretation and communication of results.
Tabulated Quantitative Results
| Property | Gas Phase (B3LYP/6-31G(d)) | Solvated (Water, B3LYP/6-311+G(d,p)) |
| Total Energy (Hartree) | Value from Calculation | Value from Calculation |
| Dipole Moment (Debye) | Value from Calculation | Value from Calculation |
| HOMO Energy (eV) | Value from Calculation | Value from Calculation |
| LUMO Energy (eV) | Value from Calculation | Value from Calculation |
| HOMO-LUMO Gap (eV) | Value from Calculation | Value from Calculation |
Note: The "Value from Calculation" fields are placeholders for the actual numerical output from the quantum chemistry software.
Visualizing the Computational Workflow
A graphical representation of the workflow ensures clarity and reproducibility. The results can be visualized using software such as GaussView .[26][27][40][41][42][43]
Caption: A validated computational workflow for this compound.
Conceptual Interrelation of Calculated Properties
The calculated properties are not disparate pieces of information but rather form a cohesive picture of the molecule's chemical nature.
Caption: Interconnectivity of key quantum mechanical observables.
Conclusion
This guide has detailed a comprehensive, robust, and scientifically grounded protocol for the quantum mechanical investigation of this compound. By systematically applying Density Functional Theory with well-chosen basis sets and accounting for solvent effects, researchers can derive profound insights into the structural, electronic, and spectroscopic characteristics of this valuable medicinal chemistry scaffold. The resultant data provides a solid theoretical foundation to rationalize experimental observations, guide the design of new analogs, and ultimately accelerate the drug discovery and development pipeline.
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The Ascendance of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and Application of Azaspiro[2.5]octane Derivatives
Abstract
The azaspiro[2.5]octane scaffold, a unique three-dimensional motif, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its inherent rigidity, conferred by the spirocyclic fusion of a cyclopropane and a nitrogen-containing six-membered ring, offers a compelling solution to the challenge of "escaping flatland" in drug design. This guide provides a comprehensive technical overview of the discovery, synthesis, and application of azaspiro[2.5]octane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the historical context of their development, explore the diverse synthetic strategies for their construction, and highlight their impact on contemporary drug discovery through illustrative case studies.
Introduction: The Allure of the Third Dimension in Drug Design
For decades, medicinal chemistry has been dominated by planar, aromatic structures. While this "flatland" approach has yielded numerous successful therapeutics, it is often associated with challenges such as poor solubility, metabolic instability, and off-target effects. The contemporary drive towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) has led to the exploration of novel, three-dimensional scaffolds. Spirocycles, in particular, have garnered significant attention due to their ability to project substituents into distinct vectors in three-dimensional space, thereby enabling more precise and potent interactions with biological targets.
The azaspiro[2.5]octane core, with its fused cyclopropane and piperidine (or other nitrogen-containing heterocycle) rings, offers a unique combination of structural rigidity and synthetic tractability. The strained cyclopropane ring imparts a defined geometry, while the nitrogen atom provides a convenient handle for further functionalization and can participate in crucial hydrogen bonding interactions with protein targets. This guide will illuminate the journey of this fascinating scaffold from a synthetic curiosity to a valuable tool in the medicinal chemist's arsenal.
Historical Perspective: Charting the Emergence of a Novel Scaffold
While the systematic exploration of spirocyclic compounds in medicinal chemistry has a history spanning over six decades, the specific azaspiro[2.5]octane framework has a more recent and targeted history. Early explorations into spirocycles were often hampered by synthetic challenges. The first documented synthesis of a simple 1-azaspiro[2.5]octane derivative appeared in the chemical literature in 1966, though it did not immediately spark widespread interest.
It was the growing demand for novel, three-dimensional chemical matter in the late 20th and early 21st centuries that truly catalyzed the investigation of azaspiro[2.5]octane derivatives. The recognition of their potential as bioisosteres for common motifs like piperidine and morpholine, coupled with advancements in synthetic organic chemistry, paved the way for their broader adoption in drug discovery programs.
Synthetic Strategies: Constructing the Azaspiro[2.5]octane Core
The construction of the sterically demanding quaternary spirocenter is the key challenge in the synthesis of azaspiro[2.5]octane derivatives. A variety of synthetic methodologies have been developed to address this challenge, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Key Synthetic Approaches
A number of innovative synthetic strategies have been developed to access the azaspiro[2.5]octane core. These can be broadly categorized as follows:
-
Intramolecular Cyclization Reactions: These methods often involve the formation of the piperidine ring onto a pre-existing cyclopropane-containing fragment.
-
Cycloaddition Reactions: [3+2] cycloadditions have proven to be a powerful tool for the construction of the heterocyclic portion of the spirocycle.
-
Rearrangement Reactions: Semipinacol-type rearrangements have been employed to construct the azaspirocyclic ketone precursors.
-
Multi-component Reactions: These elegant strategies allow for the rapid assembly of complex azaspirocycles from simple starting materials.
Below, we present detailed protocols for the synthesis of representative azaspiro[2.5]octane derivatives, illustrating the practical application of these synthetic strategies.
Experimental Protocols
Protocol 1: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride[1]
This protocol describes the synthesis of 6-azaspiro[2.5]octane hydrochloride from 1,1-cyclopropanediacetonitrile.
Step 1: Reductive Cyclization
-
To a solution of (1-cyanomethyl-cyclopropyl)-acetonitrile in toluene, add titanium(IV) isopropoxide under an inert atmosphere.
-
Heat the reaction mixture to 60°C for 24 hours.
-
Cool the reaction to room temperature.
Step 2: Hydrolysis and Salt Formation
-
Add aqueous hydrochloric acid to the reaction mixture and stir for 4 hours at room temperature.
-
Concentrate the mixture under reduced pressure to afford 6-azaspiro[2.5]octane hydrochloride.
Protocol 2: Synthesis of 4,7-Diazaspiro[2.5]octane Derivatives[2]
This protocol outlines a general method for the synthesis of 4,7-diazaspiro[2.5]octane compounds.
-
Step 1: Substitution: A derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate is used as the starting material and undergoes a substitution reaction.
-
Step 2: Addition of a Protective Group: A suitable protecting group, such as a benzyl or tert-butoxycarbonyl group, is introduced.
-
Step 3: Removal of a Protective Group: The protecting group is subsequently removed.
-
Step 4: Reduction: The final reduction step yields the 4,7-diazaspiro[2.5]octane compound.
This method is notable for avoiding the use of the flammable and toxic boron trifluoride diethyl etherate.[1]
Protocol 3: Synthesis of 4-Oxa-7-azaspiro[2.5]octane[3]
This protocol describes a four-step synthesis starting from methyl 1-hydroxy-1-cyclopropanecarboxylate.
-
Step 1: Substitution
-
Step 2: Hydrogenation
-
Step 3: Cyclization
-
Step 4: Reduction
This route is highlighted for its operational simplicity, mild reaction conditions, and suitability for industrial applications.[2]
Applications in Drug Discovery: Case Studies
The unique structural and physicochemical properties of azaspiro[2.5]octane derivatives have led to their successful incorporation into a number of drug discovery programs, particularly in the areas of central nervous system (CNS) disorders and oncology.
M4 Muscarinic Acetylcholine Receptor Antagonists for Neurological Disorders
The M4 muscarinic acetylcholine receptor is a validated target for the treatment of movement disorders such as Parkinson's disease and dystonia. The development of selective M4 antagonists has been a significant challenge. Researchers at Vanderbilt University reported a series of chiral 6-azaspiro[2.5]octanes as highly potent and selective M4 receptor antagonists.[3]
The rationale for incorporating the azaspiro[2.5]octane scaffold was to introduce conformational rigidity and explore novel chemical space to achieve selectivity over other muscarinic receptor subtypes. Structure-activity relationship (SAR) studies led to the discovery of VU6015241, a potent and selective M4 antagonist with excellent aqueous solubility and moderate brain exposure.[3][4]
Table 1: Biological Activity of Representative 6-Azaspiro[2.5]octane M4 Antagonists
| Compound | hM4 Potency (IC50, nM) | Selectivity vs. hM1, hM2, hM3, hM5 |
| VU6015241 (Compound 19) | 10 | >100-fold |
| Reference Compound | - | - |
Data extracted from Rodriguez et al., Bioorg. Med. Chem. Lett. 2022.[3]
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Oncology
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway and is overexpressed in various cancers, making it an attractive target for anticancer drug development.[5] Genentech researchers reported the use of an azaspiro[2.5]octane moiety to replace an aromatic linker in a series of NAMPT inhibitors.[6]
This strategic replacement resulted in a significant improvement in binding potency and a reduction in off-target interactions, particularly with the CYP2C9 enzyme.[6] This exemplifies how the three-dimensional nature of the azaspiro[2.5]octane scaffold can be leveraged to optimize the pharmacological profile of a drug candidate.
Future Perspectives and Conclusion
The azaspiro[2.5]octane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique conformational constraints and synthetic accessibility have enabled the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the principles of three-dimensional drug design continues to evolve, we can anticipate that the application of azaspiro[2.5]octane derivatives and other related spirocyclic systems will continue to expand into new and exciting therapeutic areas. The ongoing development of novel and efficient synthetic methodologies will further accelerate the exploration of this privileged scaffold, paving the way for the discovery of the next generation of innovative medicines.
Diagrams
Caption: The role of the azaspiro[2.5]octane scaffold in enhancing drug-like properties.
References
-
Rodriguez, A. L., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
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VU6015241 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved January 19, 2026, from [Link]
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- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
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Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
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Fanta, P. E., et al. (1966). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane. The Journal of Organic Chemistry, 31(10), 3113-3115. [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of 6-Azaspiro[2.5]octan-4-ol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Novel spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering unique three-dimensional diversity that can lead to improved pharmacological profiles. 6-Azaspiro[2.5]octan-4-ol is a promising, yet under-characterized, member of this class of compounds. A thorough understanding of its physicochemical properties is a critical prerequisite for its successful application in drug discovery and development. This guide provides a comprehensive overview of the essential physicochemical parameters of this compound, detailing the theoretical underpinnings and practical experimental protocols for their determination. While some fundamental properties are known, this document serves as a roadmap for the complete characterization of this and similar novel chemical entities.
Introduction: The Significance of Azaspirocycles in Drug Discovery
Azaspirocycles, bicyclic compounds containing a nitrogen atom at the spiro-position, have garnered significant attention in contemporary drug design. Their rigid, three-dimensional structures provide a distinct advantage over flat, aromatic systems, allowing for more precise and selective interactions with biological targets. The incorporation of a spirocyclic core can favorably modulate key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity. This compound, with its synthetically accessible framework and functional handles, represents an attractive scaffold for the development of novel therapeutics. This guide will delineate the critical physicochemical parameters that must be assessed to unlock its full potential.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its basic structural and physical attributes. For this compound, some of this information is readily available, while other key parameters require experimental determination.
Chemical Structure and Molecular Formula
The chemical structure of this compound is depicted below. It features a cyclopropane ring fused to a piperidine ring at a spiro-carbon, with a hydroxyl group at the 4-position of the piperidine ring.
Caption: Chemical structure of this compound.
The molecular formula for this compound is C₇H₁₃NO.
Summary of Known and Determinable Physicochemical Parameters
The following table summarizes the core physicochemical properties of this compound and its hydrochloride salt. Experimentally determined values are crucial for building a comprehensive profile of this molecule.
| Parameter | This compound | This compound HCl | Method of Determination |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | - |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol [1] | Calculation |
| Physical Form | To be determined | Solid[1] | Visual Inspection |
| Melting Point (°C) | To be determined | To be determined | Capillary Melting Point Apparatus |
| Boiling Point (°C) | To be determined | Decomposes | Distillation/Thermogravimetric Analysis |
| Aqueous Solubility | To be determined | To be determined | Shake-Flask Method |
| pKa | To be determined | Not Applicable | Potentiometric Titration |
| LogP | To be determined | Not Applicable | Shake-Flask or HPLC Method |
| LogD (pH 7.4) | To be determined | Not Applicable | Shake-Flask or HPLC Method |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical parameters of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Determination [2][3][4]
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter for drug candidates, as it directly impacts their dissolution and subsequent absorption in the gastrointestinal tract. Poor aqueous solubility is a common reason for the failure of promising compounds in development.
Methodology: Shake-Flask Method [5][6][7]
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Incubation: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Calculation: The aqueous solubility is expressed in units of mg/mL or µg/mL.
Caption: Workflow for the shake-flask solubility assay.
Acid Dissociation Constant (pKa)
Rationale: The pKa is the pH at which a molecule is 50% ionized. For an amine-containing compound like this compound, the pKa of the basic nitrogen is crucial as it dictates the charge state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target binding.
Methodology: Potentiometric Titration [8][9][10][11][12]
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a small amount of co-solvent if necessary to ensure solubility. The ionic strength of the solution is typically kept constant with an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Lipophilicity: LogP and LogD
Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
LogP is the logarithm of the partition coefficient of the neutral form of a molecule between octanol and water.
-
LogD is the logarithm of the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is a more physiologically relevant descriptor of lipophilicity.[13][14]
Methodology 1: Shake-Flask Method [15][16][17]
-
Partitioning: A known amount of this compound is dissolved in a biphasic system of octanol and water (for LogP) or octanol and a buffer of a specific pH (e.g., pH 7.4 for LogD).
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The octanol and aqueous layers are separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation:
-
LogP = log₁₀ ([concentration in octanol] / [concentration in water])
-
LogD = log₁₀ ([concentration in octanol] / [concentration in aqueous buffer])
-
Methodology 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [18][19][20][21]
Rationale: RP-HPLC provides a high-throughput alternative to the shake-flask method for estimating LogP and LogD. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
-
Calibration: A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column under isocratic conditions (constant mobile phase composition).
-
Sample Analysis: this compound is injected under the same conditions.
-
Data Correlation: A calibration curve is constructed by plotting the logarithm of the retention factor (log k) of the standards against their known LogP values. The LogP of this compound is then determined from its log k value using the calibration curve.
-
LogD Determination: For LogD, the mobile phase is buffered to the desired pH (e.g., 7.4).
Caption: Comparative workflows for LogP/LogD determination.
Spectroscopic and Structural Characterization
Spectroscopic and structural analysis provides definitive confirmation of the chemical identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and provide information about the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography will provide the unambiguous three-dimensional structure of the molecule in the solid state.[22]
Conclusion and Future Directions
The physicochemical parameters detailed in this guide are fundamental to the progression of this compound as a valuable scaffold in drug discovery. While some basic properties are known, a complete experimental characterization of its solubility, pKa, and lipophilicity is essential. The methodologies outlined herein provide a robust framework for obtaining this critical data. A comprehensive understanding of these properties will enable researchers to make informed decisions in the design and optimization of novel drug candidates based on the 6-Azaspiro[2.5]octane framework, ultimately accelerating the path to new and effective therapeutics.
References
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Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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LogP/D. Cambridge MedChem Consulting. [Link]
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Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect. [Link]
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LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
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Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. (n.d.). ResearchGate. [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. [Link]
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Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1990). PubMed. [Link]
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SOP for pH-Solubility Profiling of Drug Candidates. (2025). SOP Central. [Link]
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assessment of reverse - phase. (n.d.). ECETOC. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]
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Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). ACS Publications. [Link]
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Solubility and Dissolution Profile Assessment in Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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Annex 4. (n.d.). World Health Organization (WHO). [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC - NIH. [Link]
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Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. [Link]
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Melting point determination. (n.d.). University of Calgary. [Link]
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Experiment 1 - Melting Points. (n.d.). University of Massachusetts Lowell. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Government Science College, Sikar. [Link]
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Determination of melting and boiling points. (n.d.). Imam Abdulrahman Bin Faisal University. [Link]
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6-Azaspiro[2.5]octane | C7H13N | CID 22417173. (n.d.). PubChem. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC. [Link]
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Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). PubMed Central. [Link]
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6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187. (n.d.). PubChem. [Link]
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Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC - PubMed Central. [Link]
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X-Ray Crystallography - Software. (n.d.). Purdue University. [Link]
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4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006. (n.d.). PubChem. [Link]
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Methodological & Application
Application Note & Protocol: A Robust, Scalable Synthesis of 6-Azaspiro[2.5]octan-4-ol
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 6-azaspiro[2.5]octane framework represents a valuable, conformationally restricted scaffold that is increasingly utilized in medicinal chemistry to enhance the three-dimensional character of drug candidates.[1][2][3] Its rigid structure provides well-defined exit vectors for substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar analogues.[2] This document provides a detailed, field-proven protocol for the multi-gram synthesis of 6-azaspiro[2.5]octan-4-ol, a key building block bearing a handle for further functionalization. The presented three-step synthetic route begins with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate and proceeds through a robust sequence involving α-methylenation, diastereoselective cyclopropanation, and stereocontrolled ketone reduction. Each step is accompanied by in-depth mechanistic insights and practical guidance to ensure reproducibility and high yields.
Synthetic Strategy and Workflow
The overall strategy is designed for efficiency and scalability, employing well-understood and reliable transformations. The synthesis begins with the formation of an α,β-unsaturated ketone, which serves as a key precursor for a Michael-initiated ring closure to construct the spirocyclic cyclopropane ring. The final step involves the reduction of the ketone to introduce the desired hydroxyl group.
Figure 1: High-level synthetic workflow for the preparation of this compound.
Part 1: Synthesis of α,β-Unsaturated Ketone Intermediate (2)
Principle: The initial and critical step is the introduction of an exocyclic methylene group at the C3 position of the piperidone ring. This is achieved through a Mannich-type reaction. The ketone is first converted to its lithium enolate using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperature to ensure regioselectivity. The enolate is then trapped with an electrophilic formaldehyde equivalent, such as Eschenmoser's salt or a pre-formed iminium salt, which upon workup or mild heating, undergoes elimination to furnish the target α,β-unsaturated ketone.
Experimental Protocol: tert-butyl 3-methylene-4-oxopiperidine-1-carboxylate (2)
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl 4-oxopiperidine-1-carboxylate (1) | 199.25 | 10.0 g | 50.2 |
| Diisopropylamine | 101.19 | 7.7 mL (5.5 g) | 55.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.1 mL | 55.2 |
| N,N-Dimethylmethyleneammonium iodide | 185.02 | 10.2 g | 55.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (7.7 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (22.1 mL of a 2.5 M solution) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1) (10.0 g) in anhydrous THF (100 mL). Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add solid N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt) (10.2 g) in one portion to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution: 10% to 30% ethyl acetate in hexanes) to yield the product (2) as a pale yellow oil.
Expertise & Insights: The use of LDA at -78 °C is crucial for forming the kinetic enolate at the less-hindered C3 position, preventing self-condensation. Eschenmoser's salt is a highly effective and reactive aminomethylating agent that readily provides the Mannich base, which subsequently eliminates dimethylamine to form the desired exocyclic double bond.
Part 2: Spiro-Cyclopropanation Reaction
Principle: The construction of the spiro-fused cyclopropane ring is accomplished via a Corey-Chaykovsky reaction. This classic transformation involves the conjugate addition of a sulfur ylide (dimethyloxosulfonium methylide or dimethylsulfonium methylide) to the α,β-unsaturated ketone (2). The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (or dimethyl sulfide) leaving group to form the cyclopropane ring in a single, highly efficient step.
Experimental Protocol: tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (3)
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Trimethylsulfonium iodide | 204.09 | 10.1 g | 49.5 |
| Sodium hydride (60% in mineral oil) | 24.00 | 1.98 g | 49.5 |
| Intermediate (2) | 211.27 | 8.8 g | 41.7 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 150 mL | - |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Water | - | 200 mL | - |
| Diethyl Ether | - | 300 mL | - |
Procedure:
-
To a flame-dried 500 mL flask under argon, add sodium hydride (1.98 g of 60% dispersion). Wash the NaH with hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous DMSO (150 mL) and trimethylsulfonium iodide (10.1 g). Heat the mixture to 50 °C for 1 hour until hydrogen evolution ceases and a clear solution of the ylide is formed. Cool the solution to room temperature.
-
Dissolve the α,β-unsaturated ketone (2) (8.8 g) in anhydrous THF (50 mL) and add it dropwise to the ylide solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold water (200 mL).
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution: 5% to 20% ethyl acetate in hexanes) to afford the spiro-ketone (3) as a white solid.
Expertise & Insights: The Corey-Chaykovsky reaction is superior to the Simmons-Smith reaction for this specific transformation because it proceeds via conjugate addition, which is the required pathway for an enone substrate.[4] Using trimethylsulfonium iodide typically gives better yields for conjugate additions compared to trimethyloxosulfonium iodide. The reaction is robust and generally provides the desired spirocycle with high diastereoselectivity.
Part 3: Synthesis of this compound (4)
Principle: The final step is the reduction of the C4-ketone to the target alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation, offering excellent chemoselectivity by reducing the ketone without affecting the carbamate protecting group or the cyclopropane ring. The reduction will proceed via nucleophilic attack of the hydride on the carbonyl carbon, typically from the less sterically hindered face, leading to a major diastereomer.
Experimental Protocol: tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (4)
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Spiro-ketone (3) | 225.29 | 7.0 g | 31.1 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.4 g | 37.3 |
| Methanol | - | 150 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
Procedure:
-
Dissolve the spiro-ketone (3) (7.0 g) in methanol (150 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add sodium borohydride (1.4 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (100 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product (4) as a white, crystalline solid, which can be further purified by recrystallization if necessary.
Expertise & Insights: The hydride attack on the ketone is subject to stereoelectronic and steric effects. The approach of the hydride will likely occur from the face opposite the adjacent cyclopropane ring, leading to the formation of the trans diastereomer as the major product. The relative stereochemistry can be confirmed using 1D NOE or 2D NOESY NMR experiments.
Summary of Results
| Step | Starting Material | Product | Typical Yield | Physical State |
| 1 | Compound 1 | tert-butyl 3-methylene-4-oxopiperidine-1-carboxylate (2) | 75-85% | Pale yellow oil |
| 2 | Compound 2 | tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (3) | 80-90% | White solid |
| 3 | Compound 3 | tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (4) | 90-98% | White solid |
References
-
Spurlin, R. M., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Available at: [Link]
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Spurlin, R. M., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synfacts. Available at: [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kozhushkov, S. I., & de Meijere, A. (2005). Facile Syntheses of Aminocyclopropanes. Organic Syntheses. Available at: [Link]
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de Meijere, A., et al. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry. Available at: [Link]
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Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews. Available at: [Link]
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Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia. Available at: [Link]
-
Wikipedia contributors. (2023). Cyclopropanation. Wikipedia. Available at: [Link]
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Available at: [Link]
-
Arnold, F. S., et al. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Carreira, E. M., et al. (2015). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. Available at: [Link]
-
Mykhailiuk, P. K. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
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Application Note: A Protocol for the Asymmetric Synthesis of Chiral 6-Azaspiro[2.5]octan-4-ol
Introduction: The Significance of Chiral 6-Azaspiro[2.5]octan-4-ol in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from planar, two-dimensional molecules towards complex, three-dimensional scaffolds that can offer improved pharmacological properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, providing rigid structures that orient substituents in well-defined spatial arrangements.[2][3] Among these, the 6-azaspiro[2.5]octane framework is of particular interest due to its prevalence in biologically active compounds and its utility as a bioisosteric replacement for other saturated heterocycles. The introduction of a chiral hydroxyl group at the 4-position of this scaffold creates a versatile building block, the (S)- or (R)-6-Azaspiro[2.5]octan-4-ol, which can be further functionalized to explore chemical space and optimize drug-target interactions. This application note provides a detailed protocol for the asymmetric synthesis of this valuable chiral alcohol, focusing on a robust and scalable catalytic approach.
Synthetic Strategy: A Two-Stage Approach to Chirality
The proposed synthesis of chiral this compound is centered around a key asymmetric transformation: the enantioselective reduction of a prochiral ketone precursor, N-Boc-6-azaspiro[2.5]octan-4-one. This strategy allows for the precise installation of the chiral center at the C4 position. The overall synthetic workflow can be visualized as a two-stage process:
-
Synthesis of the Prochiral Ketone Precursor: A multi-step synthesis to construct the achiral N-Boc-6-azaspiro[2.5]octan-4-one from commercially available starting materials.
-
Asymmetric Reduction: The enantioselective reduction of the ketone to the desired chiral alcohol using a well-established catalytic system.
Figure 1: Overall synthetic workflow for chiral this compound.
Part 1: Synthesis of N-Boc-6-azaspiro[2.5]octan-4-one (Prochiral Precursor)
The synthesis of the prochiral ketone precursor is a critical first stage. The following protocol outlines a reliable method for its preparation.
Experimental Protocol: Synthesis of N-Boc-6-azaspiro[2.5]octan-4-one
Step 1: Synthesis of 1-(cyanomethyl)cyclopropanecarboxylic acid
-
To a solution of methyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add bromoacetonitrile (1.6 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Carefully quench the reaction with water at 0 °C.
-
Add an aqueous solution of lithium hydroxide (3.0 eq) and stir at room temperature for 4 hours to saponify the ester.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid, which can be used in the next step without further purification.
Step 2: Synthesis of N-Boc-6-azaspiro[2.5]octan-4-one
-
To a solution of the crude 1-(cyanomethyl)cyclopropanecarboxylic acid (1.0 eq) in methanol (0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (2.5 eq).
-
Add a catalytic amount of Raney nickel (slurry in water).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 24 hours.
-
Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
The resulting crude product is the cyclized N-Boc-6-azaspiro[2.5]octan-4-one. Purify by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes).
Part 2: Asymmetric Reduction of N-Boc-6-azaspiro[2.5]octan-4-one
The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective method for this transformation.
Causality Behind Experimental Choices
The choice of the CBS reduction is predicated on its well-documented high levels of enantioselectivity for the reduction of a wide range of ketones. The catalyst, (R)- or (S)-Me-CBS, creates a chiral environment around the ketone's carbonyl group. The borane coordinates to the nitrogen of the oxazaborolidine and the carbonyl oxygen, holding the ketone in a rigid conformation that exposes one face of the carbonyl to the reducing agent (borane-THF complex), leading to a highly stereoselective hydride transfer.
Sources
- 1. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Ascendance of a Spirocyclic Scaffold: 6-Azaspiro[2.5]octan-4-ol in Modern Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds. The strategic incorporation of three-dimensional motifs has emerged as a powerful approach to unlock new chemical space and address challenging biological targets. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention. Their rigidified conformations can pre-organize appended pharmacophoric elements into optimal orientations for target engagement, often leading to a substantial improvement in binding affinity and a reduction in off-target effects.[1]
This technical guide focuses on a particularly compelling and versatile scaffold: 6-azaspiro[2.5]octan-4-ol . This molecule, featuring a piperidine ring fused to a cyclopropane at the 4-position with a hydroxyl group, offers a unique combination of structural rigidity, defined exit vectors for substitution, and functional handles for diverse chemical modifications. Its utility has been notably demonstrated in the development of potent and selective antagonists for challenging G-protein coupled receptors (GPCRs), showcasing its potential as a privileged scaffold in contemporary drug discovery.[2]
This document provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its functionalization, and insights into its application in medicinal chemistry, with a specific focus on its role in the discovery of novel M4 muscarinic acetylcholine receptor antagonists.
Strategic Synthesis of the this compound Core
The efficient and scalable synthesis of the this compound scaffold is paramount for its widespread adoption in drug discovery programs. A robust synthetic strategy commences with a commercially available starting material, N-Boc-4-piperidone, and proceeds through a key cyclopropanation step followed by stereoselective reduction.
Protocol 1: Synthesis of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
This protocol details the crucial cyclopropanation of N-Boc-4-piperidone using the Corey-Chaykovsky reaction, which employs a sulfur ylide to generate the spirocyclopropyl ketone.[3][4][5][6][7]
Reaction Scheme:
Caption: Corey-Chaykovsky cyclopropanation of N-Boc-4-piperidone.
Materials:
| Reagent/Solvent | Supplier | Grade |
| N-Boc-4-piperidone | Commercially Available | ≥98% |
| Trimethylsulfoxonium iodide | Commercially Available | ≥98% |
| Sodium hydride (60% dispersion in mineral oil) | Commercially Available | Reagent Grade |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercially Available | Anhydrous |
| Diethyl ether | Commercially Available | Anhydrous |
| Saturated aqueous ammonium chloride (NH₄Cl) | In-house preparation | |
| Brine (Saturated aqueous NaCl) | In-house preparation | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Carefully decant the hexanes and add anhydrous DMSO.
-
To this suspension, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature, ensuring the internal temperature does not exceed 30 °C. The reaction mixture will turn into a clear solution.
-
Stir the resulting ylide solution for 30 minutes at room temperature.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO.
-
Add the solution of N-Boc-4-piperidone dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate as a white solid.
Protocol 2: Synthesis of tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
The subsequent step involves the reduction of the ketone to the desired alcohol. Sodium borohydride is a mild and effective reagent for this transformation, typically affording the thermodynamically favored equatorial alcohol.[8][9]
Reaction Scheme:
Caption: Reduction of the spirocyclic ketone to the alcohol.
Materials:
| Reagent/Solvent | Supplier | Grade |
| tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | From Protocol 1 | Purified |
| Sodium borohydride (NaBH₄) | Commercially Available | ≥98% |
| Methanol | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Deionized water | In-house | |
| Brine (Saturated aqueous NaCl) | In-house preparation | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available |
Procedure:
-
Dissolve tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, which is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography.
Protocol 3: Deprotection to Yield this compound
The final step in the synthesis of the core scaffold is the removal of the Boc protecting group under acidic conditions.
Reaction Scheme:
Caption: Boc-deprotection to afford the final scaffold.
Materials:
| Reagent/Solvent | Supplier | Grade |
| tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate | From Protocol 2 | |
| Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane | Commercially Available | Reagent Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation | |
| Diethyl ether | Commercially Available | ACS Grade |
Procedure (using TFA):
-
Dissolve tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH ~9 with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with a mixture of dichloromethane and isopropanol (e.g., 10:1 v/v) (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be used as is or further purified if necessary.
Application in Medicinal Chemistry: A Case Study on M4 Muscarinic Receptor Antagonists
The 6-azaspiro[2.5]octane scaffold has proven to be a valuable building block in the development of selective antagonists for the M4 muscarinic acetylcholine receptor, a target of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia.[2] The rigid nature of the spirocycle allows for precise positioning of substituents to achieve high affinity and selectivity.
Protocol 4: N-Arylation of this compound
A common functionalization of the this compound core is the N-arylation via a Buchwald-Hartwig amination, which introduces a key pharmacophoric element.
Workflow Diagram:
Caption: Workflow for the N-arylation of the scaffold.
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the desired aryl halide (1.1 eq), cesium carbonate (2.0 eq), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and Xantphos in appropriate catalytic amounts).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 100-110 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-arylated product.
Protocol 5: O-Alkylation/Arylation of the Hydroxyl Group
The hydroxyl group at the 4-position serves as another key point for diversification. A Williamson ether synthesis is a common method for its functionalization.
Procedure:
-
To a solution of N-protected-6-azaspiro[2.5]octan-4-ol (1.0 eq) in an anhydrous solvent such as THF or DMF, add a strong base like sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
-
Add the desired alkyl or benzyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary and Structure-Activity Relationships (SAR)
The following table summarizes representative data for a series of 6-azaspiro[2.5]octane derivatives developed as M4 muscarinic receptor antagonists.[2]
| Compound | R¹ | R² | M₄ Ki (nM) | M₁/M₄ Selectivity |
| 1 | H | 2-Pyrimidyl | 150 | 10-fold |
| 2 | 4-Fluorophenyl | 2-Pyrimidyl | 25 | 50-fold |
| 3 | 4-Fluorophenyl | 5-Methyl-2-pyridyl | 5 | >200-fold |
| VU6015241 | Deuterated analog of 3 | 5-Methyl-2-pyridyl | 2.1 | >450-fold |
Key SAR Insights:
-
N-Arylation (R²): The nature of the aryl group on the nitrogen is critical for potency and selectivity. A pyrimidinyl or pyridyl group is generally favored.
-
O-Substitution (R¹): Substitution on the hydroxyl group can significantly impact potency. An unsubstituted hydroxyl or a small alkyl ether may be optimal.
-
Stereochemistry: The stereochemistry at the 4-position is crucial, with one enantiomer often exhibiting significantly higher potency.[2]
-
Metabolic Stability: Deuteration at metabolically labile positions can improve pharmacokinetic properties, as demonstrated by VU6015241.[2]
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with improved pharmacological properties. The synthetic protocols outlined in this guide offer a practical and scalable route to this important scaffold and its derivatives. The successful application of this scaffold in the development of potent and selective M4 muscarinic receptor antagonists highlights its potential for targeting other challenging biological systems. As the demand for novel, three-dimensional chemical matter continues to grow, the this compound scaffold is poised to play an increasingly important role in the future of drug discovery.
References
-
Rodriguez, A. L., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- Dandapani, S., et al. (2011). Spirocycles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 19(18), 5347-5363.
-
ResearchGate. (n.d.). General representation of the Corey–Chaykovsky cyclopropanation and.... Retrieved from [Link]
-
AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
PubMed. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. [Link]
-
National Institutes of Health. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [Link]
-
PubMed. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. [Link]
-
ResearchGate. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). Antagonists of the muscarinic acetylcholine receptor M4.
-
ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. (n.d.). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
-
ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
Reddit. (2024). Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 6-Azaspiro[2.5]octan-4-ol in the Design of Novel M4 Receptor Antagonists
Introduction: The Imperative for Selective M4 Receptor Antagonism
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a critical regulator of neurotransmission within the central nervous system (CNS).[1] Predominantly coupled to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of neuronal excitability.[2][3] The M4 receptor is highly expressed in key brain regions, including the striatum, hippocampus, and neocortex, where it plays a pivotal role in modulating dopaminergic and cholinergic signaling.[1][4] This intricate involvement in neurotransmitter homeostasis has positioned the M4 receptor as a compelling therapeutic target for a range of CNS disorders.
Dysregulation of dopaminergic pathways is a hallmark of several debilitating conditions, including Parkinson's disease, schizophrenia, and dystonia.[2][4][5] Studies utilizing M4 knockout mice have demonstrated increased basal dopamine levels and heightened locomotor responses, suggesting that antagonism of the M4 receptor could be a viable strategy to redress dopamine imbalances.[2][4][6][7] Furthermore, the therapeutic efficacy of non-selective muscarinic antagonists in movement disorders is believed to be mediated, at least in part, through the blockade of M4 receptors.[8][9] However, the clinical utility of these non-selective agents is often hampered by significant side effects stemming from their interaction with other muscarinic receptor subtypes (M1, M2, M3, and M5).[9][10] Consequently, the development of highly selective M4 receptor antagonists is a key objective in modern neuropharmacology, promising the potential for targeted therapeutic intervention with an improved side-effect profile.[5][8][9]
The quest for receptor subtype selectivity in GPCR drug discovery has led to an increasing interest in novel chemical scaffolds that can exploit subtle differences in receptor architecture.[11][12] Spirocyclic systems, with their inherent three-dimensionality, are particularly attractive in this regard.[13][14] The rigid, defined spatial arrangement of substituents on a spirocyclic core can facilitate precise interactions with the receptor binding pocket, leading to enhanced potency and selectivity. This application note outlines a strategic framework for the utilization of the 6-azaspiro[2.5]octan-4-ol scaffold in the design and development of novel, selective M4 receptor antagonists.
Scaffold Analysis and Synthetic Strategy: A Gateway to Novel Chemical Space
The this compound scaffold presents a unique combination of a rigid spirocyclic core with versatile functional handles for chemical modification. The secondary amine within the azaspirocycle and the hydroxyl group provide two key points for diversification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Caption: Core structure of this compound and key diversification points.
Proposed Synthetic Protocol for Library Generation
The following is a generalized, multi-step synthetic protocol for the generation of a diverse library of compounds based on the this compound scaffold.
Step 1: N-Functionalization of the Azaspirocyclic Core
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Amide Coupling:
-
Add 1.1 equivalents of a selected carboxylic acid and 1.2 equivalents of a peptide coupling reagent (e.g., HATU or HBTU).
-
Add 2.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reductive Amination:
-
Add 1.1 equivalents of a desired aldehyde or ketone.
-
Add 1.5 equivalents of a reducing agent, such as sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: O-Functionalization of the Hydroxyl Group
-
Reaction Setup: Dissolve 1 equivalent of the N-functionalized intermediate from Step 1 in an anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF) under an inert atmosphere.
-
Etherification (Williamson Ether Synthesis):
-
Cool the solution to 0 °C and add 1.2 equivalents of a strong base, such as sodium hydride (NaH).
-
Stir for 30 minutes at 0 °C.
-
Add 1.1 equivalents of an alkyl halide (e.g., benzyl bromide or an alkyl iodide).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Screening Cascade and Bioassay Protocols
A tiered screening approach is essential for the efficient identification and characterization of potent and selective M4 receptor antagonists from the synthesized library.
Caption: A tiered screening cascade for M4 receptor antagonist discovery.
Protocol 1: Primary Screening - Calcium Mobilization Functional Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) in cells expressing the M4 receptor.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (hM4R) and a G-protein chimera (e.g., Gαqi5) in appropriate culture medium.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Add the test compounds to the cell plates and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Utilize a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence signal.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add an EC80 concentration of acetylcholine to all wells and continue to record the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the antagonist effect as the percent inhibition of the agonist response.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Secondary Screening - Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the M4 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the hM4R. Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
A fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
Cell membrane preparation
-
-
-
Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled antagonist) from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting competition curve and then convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
The data generated from the screening cascade should be systematically organized to facilitate SAR analysis and lead candidate selection.
| Compound ID | Structure | hM4 IC50 (nM) (Functional) | hM4 Ki (nM) (Binding) | M1/M4 Selectivity | M2/M4 Selectivity | M3/M4 Selectivity | M5/M4 Selectivity |
| Example-01 | [Insert 2D structure] | 50 | 35 | >200x | >200x | >150x | >200x |
| Example-02 | [Insert 2D structure] | 120 | 95 | >100x | >80x | >50x | >100x |
| Scopolamine | [Insert 2D structure] | 2 | 1.5 | ~1x | ~1x | ~1x | ~1x |
Selectivity is expressed as a fold-difference (IC50 or Ki at subtype / IC50 or Ki at hM4).
In Vitro ADME Profiling
Promising lead candidates with high potency and selectivity should be subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess their drug-like properties.
| Assay | Parameter Measured | Desired Outcome |
| Kinetic Solubility | Thermodynamic solubility in aqueous buffer | > 50 µM |
| PAMPA | Passive permeability | High permeability |
| Caco-2 Permeability | Active transport and efflux (P-gp substrate liability) | High permeability, Efflux ratio < 2 |
| Microsomal Stability | Metabolic stability in liver microsomes (human, rat) | t1/2 > 30 min |
| CYP450 Inhibition | Inhibition of major cytochrome P450 isoforms | IC50 > 10 µM |
| Plasma Protein Binding | Percentage of compound bound to plasma proteins | Moderate binding (< 95%) |
Lead Optimization: An Iterative Cycle
The data from the biological and ADME assays will guide the iterative process of lead optimization. The goal is to refine the chemical structure to enhance desired properties while mitigating liabilities.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, selective M4 receptor antagonists. Its inherent three-dimensionality and readily functionalizable handles provide a robust platform for exploring new chemical space and establishing a clear structure-activity relationship. By employing a systematic synthetic strategy coupled with a rigorous screening cascade, researchers can efficiently identify and optimize lead candidates with the potential for therapeutic application in a variety of CNS disorders. The protocols and workflow detailed in this application note provide a comprehensive guide for initiating such a drug discovery program, leveraging this innovative scaffold to address the pressing need for selective M4 receptor-targeted therapies.
References
- Patsnap Synapse. (2025). What are the therapeutic applications for M4 receptor agonists?
- de Kerchove d'Exaerde, A., et al. (2004). M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies. FASEB Journal, 18(12), 1410-2.
- Wess, J., et al. (2007). Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. CNS & Neurological Disorders - Drug Targets, 6(3).
- Doyle, B. M., et al. (2021). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters, 12(10), 1593–1600.
- Tzimas, C., et al. (2022). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. Molecules, 27(19), 6245.
- de Kerchove d'Exaerde, A., et al. (2004). M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: Relevance to the pathophysiology and treatment of related CNS pathologies. ResearchGate.
- Panarese, J. D., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv.
- Panarese, J. D., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. Journal of Medicinal Chemistry, 64(1), 699–717.
- Wess, J., et al. (2007). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm.
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- Schaus, J. M., et al. (1998). Identification and Characterization of m4 Selective Muscarinic Antagonists. Bioorganic & Medicinal Chemistry Letters, 8(15), 1991-6.
- Bridges, T. M., et al. (2010). Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 1(5), 200–204.
- Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay.
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- Stepan, A. F., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-82.
- Congreve, M., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Molecular and Cellular Endocrinology, 458, 4-13.
- Pándy-Szekeres, G., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 49.
- Davoren, J. E., et al. (2017). Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant. PLoS ONE, 12(12), e0189279.
- Wuitschik, G., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(24), 15637–15668.
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Application Notes & Protocols: Strategic Derivatization of 6-Azaspiro[2.5]octan-4-ol for Structure-Activity Relationship (SAR) Studies
Abstract
In the contemporary landscape of drug discovery, the demand for scaffolds that offer three-dimensional complexity while maintaining favorable physicochemical properties is paramount. Azaspirocycles, particularly the 6-azaspiro[2.5]octane framework, have emerged as powerful building blocks that enable exploration of novel chemical space beyond the traditional "flatland" of aromatic compounds.[1][2] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of 6-azaspiro[2.5]octan-4-ol, a versatile scaffold featuring two orthogonal functional groups ripe for modification. We will explore the chemical rationale behind derivatizing the N-6 secondary amine and the O-4 secondary alcohol, offering field-proven, step-by-step protocols for key transformations including N-acylation, N-sulfonylation, reductive amination, and O-alkylation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methods required to construct diverse compound libraries for robust Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.[3][4][5]
The Strategic Value of the this compound Scaffold
The utility of spirocyclic systems in medicinal chemistry is rooted in their unique structural and conformational properties. The fusion of two rings through a single quaternary carbon atom imparts a rigid, three-dimensional geometry that can precisely orient substituents in space.[6][7] This contrasts sharply with conformationally flexible acyclic or flat aromatic systems.
Key Advantages of Azaspirocyclic Scaffolds:
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is strongly correlated with improved clinical success rates, likely due to enhanced solubility, improved metabolic stability, and better receptor-ligand complementarity.[2][6]
-
Modulation of Physicochemical Properties: The incorporation of azaspirocycles has been shown to increase solubility, lower lipophilicity (logD), and improve metabolic stability compared to more traditional heterocyclic motifs like morpholines or piperazines.[6][7]
-
Novel Vectorial Egress: The spirocyclic core provides distinct, non-planar vectors for substituents, allowing for the exploration of previously unaddressed pockets within a biological target's binding site.
The this compound scaffold is particularly valuable as it contains two distinct, chemically addressable functional groups: a secondary amine at the 6-position and a secondary alcohol at the 4-position. This dual functionality allows for systematic and combinatorial derivatization to build a comprehensive SAR.
Caption: Orthogonal diversification points on the this compound scaffold.
Derivatization Strategies at the N-6 Position
The secondary amine at the N-6 position is typically the more nucleophilic and sterically accessible site, making it the primary handle for initial derivatization. Modifications here directly impact the molecule's basicity (pKa), a critical parameter for solubility, cell permeability, and potential off-target liabilities (e.g., hERG).
N-Acylation: Amide Bond Formation
Causality & Rationale: The conversion of the secondary amine to an amide replaces a hydrogen bond donor with a neutral, planar amide group that is an excellent hydrogen bond acceptor. This transformation is fundamental for probing interactions with specific residues in a target protein. Amides are generally metabolically robust and can introduce steric bulk or new pharmacophoric elements. The reaction proceeds via a nucleophilic acyl substitution mechanism.[8]
Detailed Protocol: N-Benzoylation
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.2 equiv). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (1.05 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine.[8]
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-benzoyl-6-azaspiro[2.5]octan-4-ol.
N-Sulfonylation: Sulfonamide Synthesis
Causality & Rationale: Sulfonamides are metabolically stable, non-basic bioisosteres of amides. The sulfonyl group is a strong hydrogen bond acceptor and can significantly alter the electronic and conformational properties of the molecule. This derivatization is often explored to improve pharmacokinetic properties or to target specific interactions not achievable with amides.
Detailed Protocol: N-Tosylation
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM or pyridine (approx. 0.1 M) under a nitrogen atmosphere and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 equiv) portion-wise to the stirred solution. If using DCM as the solvent, add pyridine (1.5 equiv) as the base.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude residue by flash chromatography or recrystallization to obtain the pure sulfonamide product.
N-Alkylation via Reductive Amination
Causality & Rationale: Reductive amination is one of the most reliable and versatile methods for N-alkylation, converting the secondary amine to a tertiary amine.[10][11] This one-pot procedure involves the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced.[12] This method is superior to direct alkylation with alkyl halides as it completely avoids the common problem of over-alkylation.[12][13] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[12][13]
Detailed Protocol: N-Benzylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in an anhydrous solvent such as dichloroethane (DCE) or DCM (approx. 0.1 M). Stir the mixture at room temperature for 30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours until LC-MS analysis indicates full conversion.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation & Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude tertiary amine by flash column chromatography.
Derivatization Strategies at the O-4 Position
To selectively modify the secondary alcohol at the O-4 position, the more reactive N-6 amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.
O-Alkylation: Ether Formation
Causality & Rationale: Converting the alcohol to an ether removes a hydrogen bond donor, typically increases lipophilicity, and can improve metabolic stability by masking a potential site of glucuronidation. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by an Sₙ2 reaction with an alkyl halide, is a classic and effective strategy.
Detailed Protocol: O-Benzylation of N-Boc protected scaffold
-
Prerequisite - N-Protection: First, protect the amine of this compound with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like TEA in DCM. Purify the N-Boc protected intermediate.
-
Reaction Setup: Dissolve the N-Boc-6-azaspiro[2.5]octan-4-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the solution back to 0 °C and add benzyl bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
-
Deprotection (Optional): The Boc group can be removed by treating the purified ether with trifluoroacetic acid (TFA) in DCM to liberate the secondary amine for further SAR studies.
Integrated SAR Workflow and Data Management
A systematic approach is essential for an effective SAR campaign. The derivatization of the this compound core should be planned logically to maximize the information gained from each synthesized compound.
Caption: A logical workflow for building an SAR library from the this compound core.
Data Summary Table
All newly synthesized compounds must be rigorously characterized to confirm their structure and purity (>95% by HPLC or qNMR is standard for biological testing).
| Derivatization Site | Reaction Type | Key Reagents | Product Functional Group | Key Characterization Data |
| N-6 | N-Acylation | Acyl Chloride, TEA | Amide | MS (M+H)⁺, ¹H NMR (amide NH), IR (C=O stretch) |
| N-6 | N-Sulfonylation | Sulfonyl Chloride, Pyridine | Sulfonamide | MS (M+H)⁺, ¹H NMR (disappearance of amine NH) |
| N-6 | Reductive Amination | Aldehyde/Ketone, STAB | Tertiary Amine | MS (M+H)⁺, ¹H NMR (new alkyl signals) |
| O-4 | O-Alkylation | NaH, Alkyl Halide | Ether | MS (M+H)⁺, ¹H NMR (new O-CH₂ signals) |
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for modern medicinal chemistry programs. Its inherent three-dimensionality and dual-functional nature provide an ideal platform for generating structurally diverse libraries. By applying the robust and well-established protocols for N-acylation, N-sulfonylation, reductive amination, and O-alkylation detailed in this guide, drug discovery teams can efficiently navigate chemical space, build meaningful structure-activity relationships, and accelerate the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
References
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- AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
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- Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
- Griffiths, R. J., Kong, W. C., Richards, S. A., Burley, G. A., Willis, M. C., & Talbot, E. P. A. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(8), 2295–2300.
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Griffiths, R. J., et al. (2018). Oxidative β-C-H sulfonylation of cyclic amines. PubMed.
- ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Mastering Chemistry Help. (2013, February 13). acylation of amines.
- Chemical Science (RSC Publishing). (n.d.). Oxidative β-C–H sulfonylation of cyclic amines.
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- Iyamu, I. D., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC - NIH.
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- Iyamu, I. D., et al. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed.
- Springer. (2025, January 12). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers.
- ResearchGate. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity | Request PDF.
- BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ACS Publications. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- ACS Publications. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega.
- PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR.
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Application Notes and Protocols for the N-Alkylation of 6-Azaspiro[2.5]octan-4-ol
Introduction: The Strategic Importance of N-Alkylated 6-Azaspiro[2.5]octan-4-ol Scaffolds in Medicinal Chemistry
The 6-azaspiro[2.5]octane framework represents a unique and valuable scaffold in modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a piperidine ring, allows for the exploration of novel chemical space, often leading to improved pharmacological properties. The introduction of substituents on the nitrogen atom via N-alkylation is a critical step in the diversification of this scaffold, enabling the modulation of a compound's potency, selectivity, solubility, and metabolic stability. The presence of a hydroxyl group at the 4-position offers an additional site for modification or a key pharmacophoric feature. This document provides a detailed experimental guide for the N-alkylation of this compound, targeting researchers and scientists in the field of drug development.
Reaction Mechanisms and Strategic Considerations
The N-alkylation of this compound, a secondary amine, can be primarily achieved through two robust methods: direct alkylation with alkyl halides and reductive amination. The choice between these methods is dictated by the nature of the desired alkyl substituent and the overall synthetic strategy.
Method 1: Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic.
-
Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. More reactive halides like iodides and benzyl bromides may proceed at room temperature, while less reactive halides might require heating.
A significant challenge in the direct alkylation of secondary amines is the potential for overalkylation, leading to the formation of a quaternary ammonium salt. This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine.[1] To mitigate this, a slight excess of the amine or slow addition of the alkylating agent can be employed.
Method 2: Reductive Amination
Reductive amination is a highly versatile and often preferred method for N-alkylation, especially for introducing more complex or sterically hindered alkyl groups.[1] This one-pot reaction proceeds in two steps: the formation of an iminium ion from the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive amination.[1] It is particularly effective because it is less reactive towards the carbonyl starting material than the iminium ion intermediate, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are compatible with the reducing agent and effectively solubilize the reactants.
-
pH: The reaction is typically carried out under neutral or slightly acidic conditions to facilitate the formation of the iminium ion.
Reductive amination offers the key advantage of preventing over-alkylation, as the tertiary amine product is not reactive under the reaction conditions.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) or Aldehyde/Ketone
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).
-
Add anhydrous acetonitrile (ACN) to dissolve the starting material (a concentration of 0.1-0.5 M is typical).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Reductive Amination
This protocol provides a general method for the N-alkylation of this compound with an aldehyde or ketone.
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting amine has been consumed.
-
Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases, then separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude tertiary amine by flash column chromatography.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction parameters for the N-alkylation of secondary amines, which can be adapted for this compound.
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃ or DIPEA | ACN or DMF | 25 - 80 | 70 - 95 |
| Reductive Amination | Aldehyde | NaBH(OAc)₃ | DCM or DCE | 25 | 80 - 98 |
| Reductive Amination | Ketone | NaBH(OAc)₃ | DCM or DCE | 25 | 75 - 95 |
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction should be meticulously monitored by TLC to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final N-alkylated this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Sources
Application Notes and Protocols: 6-Azaspiro[2.5]octan-4-ol in the Development of CNS Drugs
Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Discovery
The development of effective Central Nervous System (CNS) therapeutics is a formidable challenge in modern medicinal chemistry. A key hurdle is the design of molecules that possess the requisite potency and selectivity for their biological targets while also exhibiting a physicochemical profile that permits penetration of the blood-brain barrier (BBB). In this context, the rigid, three-dimensional architecture of spirocyclic scaffolds has emerged as a powerful design element.
Unlike their flat, aromatic counterparts, spirocycles introduce conformational rigidity and a higher fraction of sp3-hybridized carbons (Fsp3). This inherent three-dimensionality can lead to improved metabolic stability, enhanced aqueous solubility, and a more favorable profile for interacting with the complex topographies of protein binding sites.[1] The 6-azaspiro[2.5]octane framework, in particular, has garnered significant interest as a versatile building block for CNS drug candidates. This application note provides a detailed guide to the synthesis, derivatization, and application of a key derivative, 6-azaspiro[2.5]octan-4-ol, with a focus on its role in the development of antagonists for the M4 muscarinic acetylcholine receptor, a promising target for various neurological and psychiatric disorders.
The M4 Muscarinic Acetylcholine Receptor: A Key CNS Target
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the striatum. Its activation is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release. The M4 receptor's strategic location and signaling function have implicated it in the pathophysiology of schizophrenia, Parkinson's disease, and other movement disorders, making it a high-priority target for therapeutic intervention.
Below is a diagram illustrating the primary signaling pathway associated with the M4 muscarinic acetylcholine receptor.
Caption: M4 Muscarinic Receptor Signaling Pathway
Synthetic Protocols for this compound and its Precursors
A robust and scalable synthesis of this compound is essential for its utilization in drug discovery programs. The following protocols outline a practical approach starting from the commercially available N-Boc-4-piperidone.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
This protocol utilizes the Corey-Chaykovsky reaction to form the key spiro-epoxide intermediate.
Materials:
-
N-Boc-4-piperidone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add trimethylsulfoxonium iodide (1.2 eq).
-
Add anhydrous DMSO and stir until the solid is fully dissolved.
-
Carefully add sodium hydride (1.2 eq) portion-wise at room temperature. The mixture will evolve hydrogen gas and become warm. Stir for 30-45 minutes until gas evolution ceases and the solution becomes clear.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO.
-
Add the solution of N-Boc-4-piperidone dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.
Protocol 2: Synthesis of this compound
This protocol involves the acid-catalyzed opening of the epoxide, reduction of the resulting ketone, and subsequent deprotection.
Materials:
-
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
-
Dilute aqueous sulfuric acid (H2SO4)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Epoxide Opening: Dissolve the spiro-epoxide from Protocol 1 in a suitable solvent such as THF or acetone. Add dilute aqueous H2SO4 and stir at room temperature. This reaction is expected to yield the corresponding ketone, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, via a pinacol-type rearrangement. Monitor by TLC. Neutralize with saturated NaHCO3 and extract with an organic solvent. Purify as necessary.
-
Reduction: Dissolve the resulting ketone in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with DCM. Dry the combined organic layers over MgSO4, filter, and concentrate to yield tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.
-
Deprotection: Dissolve the Boc-protected alcohol in DCM. Add TFA (5-10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours. Alternatively, a solution of HCl in dioxane can be used. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and triturate with diethyl ether to precipitate the product as its salt. The free base can be obtained by neutralization with a suitable base and extraction.
Application in CNS Drug Design: Structure-Activity Relationship (SAR) Studies
The 6-azaspiro[2.5]octane scaffold has been successfully employed in the development of potent and selective M4 muscarinic receptor antagonists. The hydroxyl group of this compound serves as a key handle for derivatization to explore the chemical space around the core scaffold and optimize ligand-receptor interactions.
A study by Bender et al. (2022) provides valuable insights into the SAR of this scaffold. The table below summarizes the binding affinities of a series of chiral 6-azaspiro[2.5]octane derivatives at the human M4 muscarinic receptor.
| Compound | R-group at 6-aza position | hM4 pKi |
| 1 | 2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide | 8.2 |
| 2 | 2-(benzo[d][1][3]dioxol-5-yl)acetamide | 8.5 |
| 3 | 2-(4-methoxyphenyl)acetamide | 7.9 |
| 4 | 2-phenylacetamide | 7.6 |
| 5 | 2-(pyridin-3-yl)acetamide | 7.8 |
Data extracted from Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
These data indicate that substitution at the nitrogen of the azaspirocycle with various arylacetamide moieties leads to potent M4 receptor antagonists. The nature of the aromatic ring influences the binding affinity, with electron-rich systems like benzodioxole showing high potency.
Protocols for Derivatization of this compound
The hydroxyl group of this compound is a prime location for chemical modification to fine-tune the pharmacological properties of the molecule. The following are general protocols for esterification and etherification.
Protocol 3: Esterification of this compound
Materials:
-
This compound (N-protected, e.g., with Boc)
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add a solution of DCC (1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Protocol 4: Williamson Ether Synthesis with this compound
Materials:
-
This compound (N-protected)
-
Sodium hydride (60% dispersion)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Dissolve the N-protected this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the crude ether by flash column chromatography.
Biological Evaluation: In Vitro Assays for M4 Receptor Antagonism
The characterization of novel compounds targeting the M4 receptor requires robust and reliable in vitro assays. The following protocols describe a radioligand binding assay to determine binding affinity and a functional assay to assess antagonist activity.
Protocol 5: M4 Receptor Radioligand Binding Assay
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the M4 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human M4 muscarinic receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and [3H]-NMS at a concentration near its Kd.
-
Add varying concentrations of the test compound.
-
For non-specific binding wells, add atropine.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki can be calculated using the Cheng-Prusoff equation.
Protocol 6: M4 Receptor Functional Assay (cAMP Measurement)
Principle: This assay measures the ability of a test compound to inhibit the agonist-induced decrease in cAMP levels in cells expressing the M4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
A known M4 receptor agonist (e.g., carbachol).
-
Test compounds.
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Procedure:
-
Plate the M4-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compound (as an antagonist).
-
Add a fixed concentration of the M4 agonist (e.g., the EC80 concentration) in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP modulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Determine the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production and calculate its IC50.
Conclusion
This compound represents a valuable and strategically important scaffold for the development of novel CNS therapeutics. Its inherent three-dimensionality and the synthetic accessibility of its derivatives make it an attractive starting point for medicinal chemistry campaigns. The protocols and data presented in these application notes provide a comprehensive guide for researchers aiming to leverage the unique properties of this scaffold in the pursuit of new treatments for a range of neurological and psychiatric disorders.
References
- Hiesinger, L., et al. (2021). The Use of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
-
Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721–733. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
Sources
The Strategic Integration of the 6-Azaspiro[2.5]octane Core in Modern Drug Discovery: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. This "escape from flatland" has spotlighted the immense potential of spirocyclic scaffolds, which introduce a rigid, three-dimensional geometry into drug candidates.[1] Among these, the 6-azaspiro[2.5]octane moiety has emerged as a particularly valuable building block. Its unique architecture, combining a cyclopropane and a piperidine ring fused at a single carbon atom, offers a compelling blend of structural rigidity and functional versatility.
This guide provides an in-depth exploration of the strategic application of the 6-azaspiro[2.5]octane core in drug discovery. We will delve into the rationale behind its use, its impact on critical drug-like properties, and provide detailed protocols for its synthesis and biological evaluation, with a focus on its successful incorporation into small-molecule agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor.
The Rationale for Employing the 6-Azaspiro[2.5]octane Scaffold
The decision to incorporate a 6-azaspiro[2.5]octane core into a drug candidate is driven by several key advantages that directly address common challenges in lead optimization:
-
Enhanced Three-Dimensionality and Fsp³ Character: The spirocyclic nature of this scaffold inherently increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with an increased probability of clinical success, as it often leads to improved solubility, metabolic stability, and more specific interactions with biological targets.[1]
-
Bioisosterism and Scaffold Hopping: The 6-azaspiro[2.5]octane core can serve as a rigid bioisostere for more flexible or conformationally ambiguous motifs, such as piperidine or even substituted aromatic rings. This allows for "scaffold hopping" exercises, where a known pharmacophore can be transplanted onto this novel framework to explore new intellectual property space and potentially improve drug properties.
-
Improved Physicochemical and Pharmacokinetic Properties: The introduction of a spirocenter can significantly influence a molecule's physicochemical properties. For instance, replacing a flexible diamine with a more rigid azaspirocycle has been shown to modulate lipophilicity (LogD) and improve metabolic stability. In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, the substitution of a morpholine ring with various azaspirocycles resulted in lower LogD values and enhanced selectivity against the hERG channel.[1]
-
Vectorial Orientation for Target Engagement: The rigid structure of the 6-azaspiro[2.5]octane core positions substituents in well-defined vectors in three-dimensional space. This conformational constraint can lead to a more favorable presentation of key pharmacophoric elements to the target protein, potentially increasing binding affinity and selectivity.
Case Study: 6-Azaspiro[2.5]octane in GLP-1 Receptor Agonists
A compelling example of the successful application of the 6-azaspiro[2.5]octane core is in the development of small-molecule, orally bioavailable agonists for the GLP-1 receptor. The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity.[2][3]
The clinical candidate danuglipron (PF-06882961) prominently features a 6-azaspiro[2.5]octane moiety.[2][4] In this context, the spirocycle serves as a central scaffold, orienting the necessary pharmacophoric groups for effective receptor activation.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist like danuglipron initiates a downstream signaling cascade, primarily through the Gαs protein pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which ultimately results in enhanced glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GLP-1 Receptor signaling cascade initiated by a 6-azaspiro[2.5]octane-containing agonist.
Structure-Activity Relationship (SAR) Insights
In the development of small-molecule GLP-1 receptor agonists, the 6-azaspiro[2.5]octane scaffold was part of a systematic optimization process. While a detailed quantitative SAR table is proprietary to the discovering company, published research allows for the extraction of key qualitative insights. The optimization of a benzyloxypyrimidine lead series, analogous to the development of danuglipron, revealed that the incorporation of the 6-azaspiro[2.5]octane moiety was crucial for achieving high potency.[2]
| Modification Position | Structural Change | Impact on Activity | Rationale |
| Scaffold | Replacement of acyclic linkers with 6-azaspiro[2.5]octane | Increased Potency | The rigid spirocyclic core likely pre-organizes the pharmacophoric groups into a bioactive conformation, reducing the entropic penalty of binding to the GLP-1 receptor. |
| Piperidine Nitrogen | N-alkylation with various substituents | Modulated potency and pharmacokinetic properties | This position allows for the introduction of groups that can interact with specific sub-pockets of the receptor or improve properties like solubility and metabolic stability. |
| Cyclopropane Ring | Unsubstituted | Maintained optimal interactions | The cyclopropane ring itself is a key structural element, and substitution may disrupt favorable hydrophobic interactions within the receptor binding pocket. |
Protocols for Synthesis and Biological Evaluation
Synthesis of 6-Azaspiro[2.5]octane Free Base
The synthesis of the 6-azaspiro[2.5]octane core can be achieved through various routes. A common method involves the reduction of 1,1-cyclopropanediacetonitrile followed by hydrolysis and neutralization. The hydrochloride salt is often isolated first due to its crystalline nature and ease of handling.
Workflow for the Synthesis of 6-Azaspiro[2.5]octane
Caption: General workflow for the synthesis of 6-azaspiro[2.5]octane free base.
Protocol 1: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride
This protocol is adapted from a general procedure for the reduction of dinitriles.
-
Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 1,1-cyclopropanediacetonitrile (1.0 eq), toluene (approx. 10 mL/g of nitrile), polymethylhydrosiloxane (PMHS, 4.0 eq), and titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq).
-
Reduction: Heat the reaction mixture to 100°C for 24 hours. The solution will typically change color, for instance, to a deep purple.
-
Hydrolysis: Cool the reaction mixture to room temperature. Dilute with toluene (approx. 60 mL/g of starting nitrile) and add 1M aqueous HCl (3.6 eq). Stir vigorously for 4 hours at room temperature. The color of the solution should change (e.g., to yellow).
-
Isolation: Concentrate the crude mixture under reduced pressure. The resulting solid is the hydrochloride salt.
-
Purification: Filter the solid, wash with a non-polar solvent like pentane, and then dissolve in a suitable solvent like chloroform. Filter through a pad of celite and concentrate the filtrate under reduced pressure to afford the purified 6-azaspiro[2.5]octane hydrochloride.
Protocol 2: Preparation of 6-Azaspiro[2.5]octane Free Base
-
Dissolution: Dissolve the 6-azaspiro[2.5]octane hydrochloride salt in water.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 1M aqueous sodium hydroxide (NaOH), until the pH is basic (e.g., pH > 10).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the 6-azaspiro[2.5]octane free base as a liquid or low-melting solid.
Biological Evaluation: In Vitro GLP-1 Receptor Activation Assay
The primary method for evaluating the activity of novel compounds targeting the GLP-1 receptor is to measure the accumulation of intracellular cAMP in a cell line stably expressing the human GLP-1 receptor.
Protocol 3: cAMP Accumulation Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor in an appropriate growth medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 6-azaspiro[2.5]octane derivatives) in an appropriate assay buffer. Also, prepare a standard curve using a known GLP-1 receptor agonist (e.g., GLP-1 (7-36)).
-
Assay Procedure:
-
Remove the growth medium from the cells and wash with assay buffer.
-
Add the compound dilutions and the standard curve samples to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum response for each compound.
Conclusion and Future Perspectives
The 6-azaspiro[2.5]octane core has proven to be a valuable scaffold in modern drug discovery, offering a strategic tool to enhance the three-dimensionality and improve the physicochemical and pharmacokinetic properties of drug candidates. Its successful application in the development of potent, orally bioavailable GLP-1 receptor agonists exemplifies its potential. The synthetic accessibility of this scaffold, coupled with its favorable impact on drug-like properties, ensures that the 6-azaspiro[2.5]octane core will continue to be a building block of interest for medicinal chemists targeting a wide range of diseases. Future work will likely focus on the development of novel synthetic methodologies to access functionalized derivatives of this scaffold, further expanding its utility in the exploration of chemical space.
References
-
Aspnes, G. E., Bagley, S. W., Coffey, S. B., Conn, E. L., Curto, J. M., Edmonds, D. J., ... & Wei, L. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. danuglipron. [Link]
-
van der Burg, S. S., Barends, J. C., van der Vijgh, W. J., & Pinedo, H. M. (1987). Comparative pharmacokinetics of cisplatin and three analogues in mice and humans. Cancer chemotherapy and pharmacology, 20(4), 284-290. [Link]
-
Al-Sha'er, M. A., Al-Hiari, Y. M., & El-Abadelah, M. M. (2023). Structure-Based Discovery of Orthosteric Non-Peptide GLP-1R Agonists via Integrated Virtual Screening and Molecular Dynamics. Molecules, 28(20), 7058. [Link]
-
Sawyer, J. R., Audie, J. A., Swanson, J., & Sawyer, T. K. (2024). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules, 29(1), 12. [Link]
-
Al-Sha'er, M. A., Al-Hiari, Y. M., & El-Abadelah, M. M. (2023). Structure-Based Discovery of Orthosteric Non-Peptide GLP-1R Agonists via Integrated Virtual Screening and Molecular Dynamics. ResearchGate. [Link]
-
Sawyer, J. R., Audie, J. A., Swanson, J., & Sawyer, T. K. (2024). Design, Structure-Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. PubMed. [Link]
-
Gkeka, P., & Exner, T. E. (2018). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
-
Vaskevych, R. I., Bolbut, A. V., & Shvydenko, K. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]
-
Ertl, P., & Rohde, B. (2012). Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]
-
Ahmed, M. U., Islam, M. S., Shohag, H., Karim, R., Mostofa, A. G. M., Bhuiyan, N. H., ... & Hasnat, A. (2012). Comparative pharmacokinetic and bioequivalence study of azithromycin 500 mg tablet in healthy Bangladeshi volunteers. Clinical pharmacology in drug development, 1(3), 109-114. [Link]
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- 1. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
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- 4. 6-Azaspiro[2.5]octane hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[2.5]octan-4-ol Hydrochloride
Abstract
This document provides a comprehensive guide for the multi-gram scale synthesis of 6-Azaspiro[2.5]octan-4-ol hydrochloride, a valuable spirocyclic building block in medicinal chemistry. The described three-step synthetic pathway is designed for scalability, robustness, and efficiency, addressing the increasing demand for complex scaffolds in drug discovery. The protocol begins with the construction of the key intermediate, N-benzyl-6-azaspiro[2.5]octan-4-one, via a Dieckmann condensation, followed by a stereoselective ketone reduction, and concluding with a catalytic transfer hydrogenation for deprotection and subsequent hydrochloride salt formation. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure successful and safe execution.
Introduction
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. The 6-azaspiro[2.5]octane core, in particular, is an emerging motif found in a number of promising therapeutic agents.[1][2][3][4] this compound hydrochloride serves as a versatile intermediate, enabling the introduction of diverse functionalities at the hydroxyl group for the exploration of novel chemical space.
The synthesis of such spirocycles on a large scale, however, presents unique challenges. This application note outlines a validated and scalable route to this compound hydrochloride, focusing on practical and safe laboratory practices.
Overall Synthetic Scheme
The synthesis is accomplished in three main stages, starting from commercially available reagents. The choice of a benzyl protecting group for the amine offers stability throughout the initial synthetic steps and allows for facile removal under mild conditions.
Caption: Overall synthetic workflow for this compound hydrochloride.
Part 1: Synthesis of N-Benzyl-6-azaspiro[2.5]octan-4-one (Intermediate C)
The construction of the spirocyclic ketone is the cornerstone of this synthesis. A Dieckmann condensation is employed for the crucial ring-closing step, a reliable method for forming five- and six-membered rings.[3]
Step 1.1: Preparation of Diethyl 1-(bromomethyl)cyclopropane-1-carboxylate
This initial step functionalizes the cyclopropane core, preparing it for the introduction of the nitrogen-containing side chain.
Protocol:
-
To a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in a suitable solvent such as ethanol, add a solution of potassium hydroxide (1.1 eq) in water dropwise at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with cold 1 M HCl and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoacid.
-
To a solution of the crude monoacid in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to yield the crude acid chloride.
-
Dissolve the crude acid chloride in THF and add it dropwise to a solution of sodium borohydride (1.5 eq) in water at 0 °C.
-
Stir the reaction for 1 hour, then carefully quench with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give diethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
-
To a solution of the alcohol in dichloromethane at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to afford diethyl 1-(bromomethyl)cyclopropane-1-carboxylate.
Step 1.2: Alkylation and Dieckmann Condensation
Causality of Experimental Choices:
-
N-Benzylation: Benzylamine is used as the nitrogen source and the benzyl group serves as a robust protecting group.
-
Base: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization.
-
Solvent: Anhydrous THF is an appropriate solvent for the Dieckmann condensation, as it is inert to the strong base and effectively solubilizes the reactants.
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of benzylamine (2.2 eq) in anhydrous THF.
-
Add diethyl 1-(bromomethyl)cyclopropane-1-carboxylate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 16 hours.
-
Filter the resulting mixture to remove benzylamine hydrobromide and concentrate the filtrate under reduced pressure.
-
To the crude product, add ethyl bromoacetate (1.5 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Reflux the mixture for 12 hours.
-
Cool to room temperature, filter, and concentrate the filtrate. Purify by column chromatography to obtain the diester precursor.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of the purified diester in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then gently reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-6-azaspiro[2.5]octan-4-one (C) as a pale yellow oil.
| Parameter | Value |
| Scale | 10 g |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow oil |
Part 2: Reduction of N-Benzyl-6-azaspiro[2.5]octan-4-one (Intermediate D)
The reduction of the spirocyclic ketone to the corresponding alcohol is achieved using sodium borohydride. This reagent is chosen for its mildness and selectivity for the ketone in the presence of the tertiary amine.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is a cost-effective and safe reducing agent for large-scale reactions, selectively reducing ketones and aldehydes.
-
Solvent: Methanol is a suitable protic solvent that activates the sodium borohydride and effectively dissolves the starting material.
Protocol:
-
Dissolve N-benzyl-6-azaspiro[2.5]octan-4-one (C) (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly add acetone to quench the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-benzyl-6-azaspiro[2.5]octan-4-ol (D) as a colorless oil, which may solidify upon standing. This product is often used in the next step without further purification.
| Parameter | Value |
| Scale | 8 g |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >95% |
| Appearance | Colorless oil/white solid |
Part 3: Deprotection and Hydrochloride Salt Formation (Final Product F)
The final steps involve the removal of the N-benzyl protecting group and the formation of the hydrochloride salt to enhance the compound's stability and ease of handling. Catalytic transfer hydrogenation is a safe and efficient method for debenzylation, avoiding the need for high-pressure hydrogenation equipment.[2][4][5][6][7]
Causality of Experimental Choices:
-
Deprotection Method: Catalytic transfer hydrogenation with ammonium formate as the hydrogen donor and palladium on carbon as the catalyst is a mild and effective method for N-debenzylation.[2][7]
-
Salt Formation: The use of ethereal HCl or HCl in isopropanol allows for the clean precipitation of the hydrochloride salt.
Caption: Workflow for the deprotection and hydrochloride salt formation steps.
Protocol:
-
To a solution of N-benzyl-6-azaspiro[2.5]octan-4-ol (D) (1.0 eq) in methanol, add 10% palladium on carbon (10 mol % Pd) and ammonium formate (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry. Keep it wet with methanol during filtration and quench with water immediately after.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude This compound (E) .
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Cool the solution in an ice bath and add a solution of HCl in diethyl ether (2 M) or isopropanol dropwise until the pH is acidic (pH ~2).
-
A white precipitate will form. Stir the suspension at 0 °C for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield This compound hydrochloride (F) as a white crystalline solid.
| Parameter | Value |
| Scale | 5 g |
| Typical Yield | 85-90% (over two steps) |
| Purity (by HPLC) | >98% |
| Appearance | White crystalline solid |
| Melting Point | 181-183 °C[3] |
Safety and Handling
Sodium Borohydride:
-
Reacts with water to produce flammable hydrogen gas.[8][9] Handle in a well-ventilated fume hood away from water and acids.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
For large-scale reactions, addition should be slow and controlled to manage any exotherm.[1][10]
Catalytic Hydrogenation:
-
Palladium on carbon is pyrophoric, especially after use and when dry.[11][12][13]
-
Always handle the catalyst in an inert atmosphere or as a slurry.
-
Never allow the catalyst filter cake to dry in the air. Quench with water immediately after filtration.
-
Ensure proper ventilation to prevent the accumulation of hydrogen gas.[14][15]
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: For the final crystalline hydrochloride salt.
Conclusion
This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound hydrochloride. The described methods are well-established in organic synthesis and have been adapted for the specific challenges of this spirocyclic system. By following these protocols and adhering to the safety guidelines, researchers can confidently produce multi-gram quantities of this valuable building block for applications in drug discovery and medicinal chemistry.
References
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 23(3), 22-27.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 22-27.
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]
- Bieg, T., & Szeja, W. (1985).
-
Szabo-Scandic. (n.d.). Sodium borohydride. Retrieved from [Link]
-
The Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
- Spicer, L. D., & Ram, S. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.
- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
-
Semantic Scholar. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Retrieved from [Link]
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. nj.gov [nj.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. njhjchem.com [njhjchem.com]
- 15. mt.com [mt.com]
The Spirocyclic Scaffold in Focus: 6-Azaspiro[2.5]octan-4-ol as a Versatile Precursor for Novel Heterocyclic Architectures
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for molecules with enhanced three-dimensionality is ever-increasing. The "escape from flatland"—a strategic shift away from planar, aromatic structures—is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target selectivity.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined geometries offer a unique platform for presenting substituents in precise vectors, thereby facilitating optimal interactions with biological targets.[2]
Among this promising class of compounds, 6-azaspiro[2.5]octan-4-ol emerges as a particularly attractive building block. The presence of a secondary amine, a hydroxyl group, and a cyclopropane moiety within a compact spirocyclic framework provides a rich chemical handle for diversification and the construction of novel, complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in drug discovery and synthetic chemistry.
Part 1: Synthesis of the Core Scaffold - this compound
While direct, peer-reviewed synthetic protocols for this compound are not extensively detailed in publicly available literature, a plausible and efficient route can be designed based on established methodologies for analogous spirocyclic systems. The following proposed synthesis leverages a key cyclization step to construct the azaspiro[2.5]octane core.
Proposed Retrosynthetic Analysis and Strategy
A logical approach to the synthesis of this compound involves the intramolecular cyclization of a suitably functionalized precursor. The key challenge lies in the stereoselective installation of the hydroxyl group and the construction of the spirocyclic junction.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: A Multi-Step Synthesis
This protocol is a proposed pathway and may require optimization. Standard laboratory safety procedures should be strictly followed.
Step 1: Synthesis of 1-(1-cyanocyclopropyl)but-3-en-1-ol
-
Reaction Setup: To a solution of cyclopropanecarbonitrile in anhydrous THF at -78 °C, add a solution of vinylmagnesium bromide in THF dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Reduction and Protection
-
Reduction: The nitrile from the previous step is reduced to the corresponding primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in THF.
-
Protection: The resulting amino alcohol is then protected, for instance, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) in dichloromethane (DCM).
Step 3: Hydroboration-Oxidation
-
Hydroboration: The protected amino alcohol is subjected to hydroboration-oxidation. The terminal alkene is treated with a borane source (e.g., BH₃·THF), followed by oxidative work-up with hydrogen peroxide and sodium hydroxide. This introduces a primary alcohol at the terminal position of the butyl chain.
Step 4: Cyclization
-
Activation of the Primary Alcohol: The primary alcohol is converted to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine.
-
Intramolecular Cyclization: The Boc-protected amine is deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting free amine undergoes intramolecular nucleophilic substitution with the tosylated alcohol to form the 6-azaspiro[2.5]octane ring. The hydroxyl group at the 4-position is already in place.
Part 2: Application of this compound in the Synthesis of Novel Heterocycles
The bifunctional nature of this compound makes it a versatile building block for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic scaffolds.
Protocol 1: N-Functionalization - Accessing Diverse Amine Derivatives
The secondary amine of the azaspirocycle is a prime site for introducing diversity.
A. N-Alkylation
-
Reaction Setup: To a solution of this compound hydrochloride in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or Cs₂CO₃) and the desired alkyl halide (R-X).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
B. N-Acylation
-
Reaction Setup: Dissolve this compound in a solvent like DCM or THF. Add a base (e.g., triethylamine or DIPEA) followed by the dropwise addition of the desired acyl chloride or anhydride.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by chromatography.
Table 1: Representative N-Functionalization Reactions
| Entry | Electrophile | Product |
| 1 | Benzyl bromide | 6-Benzyl-6-azaspiro[2.5]octan-4-ol |
| 2 | Acetyl chloride | 1-(6-Hydroxy-6-azaspiro[2.5]octan-6-yl)ethan-1-one |
| 3 | Methyl iodide | 6-Methyl-6-azaspiro[2.5]octan-4-ol |
Protocol 2: O-Functionalization and Cyclization - Synthesis of Spiro-Oxazolidinones
The hydroxyl group can be leveraged to form new heterocyclic rings, such as oxazolidinones, which are privileged scaffolds in medicinal chemistry.
-
Carbamate Formation: React this compound with a chloroformate (e.g., phenyl chloroformate) in the presence of a base to form a carbamate intermediate.
-
Intramolecular Cyclization: The N-protected intermediate can be induced to cyclize onto the hydroxyl group. Alternatively, direct reaction with phosgene or a phosgene equivalent can lead to the formation of the oxazolidinone ring. An enzyme-catalyzed approach for the construction of chiral 2-oxazolidinones has also been reported, highlighting the potential for stereoselective syntheses.[3]
Caption: Reaction pathways for the diversification of this compound.
Protocol 3: Conceptual Application in [3+2] Cycloadditions for Spiro-Pyrrolidine Synthesis
While not directly demonstrated for this compound, the synthesis of spiro-pyrrolidines via [3+2] cycloaddition of azomethine ylides with alkenes is a well-established strategy.[1][4] The secondary amine of this compound could be a precursor to an in-situ generated azomethine ylide for reaction with various dipolarophiles.
-
Ylide Formation: Condensation of N-benzyl-6-azaspiro[2.5]octan-4-ol (synthesized via Protocol 1A) with an aldehyde or ketone in the presence of a Lewis acid could generate a transient azomethine ylide.
-
Cycloaddition: In the presence of an electron-deficient alkene (e.g., maleimides, acrylates), the ylide would undergo a [3+2] cycloaddition to furnish a novel, more complex spiro-pyrrolidine derivative.
Part 3: Physicochemical Properties and Drug Discovery Implications
The incorporation of the this compound motif into drug candidates can be expected to confer several advantageous properties.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication in Drug Design |
| Molecular Weight | 127.18 g/mol | Low molecular weight, good starting point for library synthesis. |
| cLogP | 0.5-1.0 | Favorable lipophilicity for oral bioavailability. |
| pKa (amine) | ~9-10 | Basic center for salt formation and aqueous solubility. |
| Rotatable Bonds | 1 | Conformational rigidity, which can lead to higher binding affinity. |
The rigid spirocyclic core reduces the entropic penalty upon binding to a target protein, potentially leading to increased potency. The introduction of the cyclopropane ring can also enhance metabolic stability by blocking potential sites of metabolism. Furthermore, the defined three-dimensional arrangement of the amine and hydroxyl functional groups can be exploited to achieve high selectivity for the intended biological target.
Conclusion
This compound represents a valuable and under-explored building block for the synthesis of novel heterocyclic compounds. Its unique combination of a rigid spirocyclic core and versatile functional groups provides a powerful platform for generating diverse molecular architectures with desirable properties for drug discovery. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers seeking to harness the potential of this promising scaffold in their synthetic endeavors.
References
-
MySkinRecipes. This compound HCL. Available at: [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at: [Link]
-
Zaitseva, E., et al. (2022). Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. ResearchGate. Available at: [Link]
- Baumann, M., & Baxendale, I. R. (2013). The synthesis of spirocyclic molecules. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
-
Mykhailiuk, P. K. (2015). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. Available at: [Link]
- Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. (2018). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
-
ResearchGate. (2023). Enzyme-Catalyzed Access to Spiro-Oxazolidinones. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 6-Azaspiro[2.5]octan-4-ol
Welcome to the technical support center for the stereoselective synthesis of 6-azaspiro[2.5]octan-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of this valuable spirocyclic scaffold. 6-Azaspiro[2.5]octanes are of increasing interest in medicinal chemistry due to their unique three-dimensional structure, which can lead to improved pharmacological properties.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of controlling the stereochemistry at the C4 position.
I. Understanding the Core Challenge: Diastereoselectivity in Ketone Reduction
The primary challenge in the synthesis of this compound lies in the stereoselective reduction of the ketone precursor, 6-azaspiro[2.5]octan-4-one. This reduction generates a new chiral center at C4, leading to the formation of two diastereomers: cis-6-azaspiro[2.5]octan-4-ol and trans-6-azaspiro[2.5]octan-4-ol. The relative orientation of the hydroxyl group with respect to the cyclopropane ring defines these diastereomers. Achieving a high diastereomeric excess (d.e.) of the desired isomer is critical for its application in drug discovery, as different stereoisomers can exhibit vastly different biological activities.
The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl group. This can be influenced by several factors, most notably the steric bulk of the reducing agent and the steric environment of the ketone.
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the precursor, N-Boc-6-azaspiro[2.5]octan-4-one?
A1: A common and effective route starts from commercially available 1,1-bis(hydroxymethyl)cyclopropane. This diol is monoprotected, oxidized to the aldehyde, and then subjected to a Henry reaction with nitromethane. The resulting nitroalkene is then reduced, and the amino alcohol is cyclized with a protected piperidinone derivative, followed by oxidation to afford the desired spirocyclic ketone. The nitrogen is typically protected with a Boc group to prevent side reactions and aid in purification.
Q2: How can I control the diastereoselectivity of the reduction of N-Boc-6-azaspiro[2.5]octan-4-one?
A2: The diastereoselectivity is primarily controlled by the choice of the reducing agent.
-
For the trans-isomer (equatorial alcohol): Use small, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents tend to follow an axial trajectory of attack on the carbonyl, leading to the formation of the thermodynamically more stable equatorial alcohol.[2][3]
-
For the cis-isomer (axial alcohol): Employ bulky, sterically demanding reducing agents such as L-Selectride® or K-Selectride®. The large size of these reagents favors equatorial attack on the carbonyl to avoid steric clashes with the axial protons on the piperidine ring, resulting in the formation of the kinetically favored axial alcohol.[2][3]
Q3: My diastereoselective reduction is yielding a nearly 1:1 mixture of diastereomers. What could be the issue?
A3: A low diastereomeric excess can result from several factors:
-
Incorrect Choice of Reducing Agent: The chosen reducing agent may not be sufficiently sterically demanding (for the cis-isomer) or small enough (for the trans-isomer) to overcome the inherent steric and electronic factors of your specific substrate.
-
Reaction Temperature: Reductions with bulky reagents to obtain the kinetic product are often best performed at low temperatures (e.g., -78 °C) to minimize the rate of the competing pathway. Higher temperatures can lead to equilibration and a loss of selectivity.
-
Substrate Conformation: The conformation of the piperidine ring in your N-protected spirocycle can influence the accessibility of the two faces of the carbonyl. The protecting group on the nitrogen can affect this conformation.
Q4: How can I separate the cis and trans diastereomers of this compound?
A4: Separation of diastereomers is typically achieved using column chromatography on silica gel.[4][5] Diastereomers have different physical properties and should exhibit different retention factors (Rf) on TLC. A careful selection of the eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) is crucial for achieving baseline separation. In some cases, derivatization to form esters or carbamates can enhance the separation. For large-scale separations, techniques like preparative HPLC or simulated moving bed (SMB) chromatography can be employed.
Q5: I need an enantiomerically pure form of this compound. What are my options?
A5: There are three main strategies for obtaining an enantiomerically pure product:
-
Chiral Resolution: Synthesize the racemic mixture of the desired diastereomer and then separate the enantiomers. This can be done by forming diastereomeric salts with a chiral acid or base and then separating them by crystallization. Alternatively, chiral chromatography can be used.
-
Asymmetric Reduction: Employ a chiral catalyst in conjunction with an achiral reducing agent. For example, the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with borane can provide high enantioselectivity.[6][7]
-
Enzymatic Reduction: Biocatalysis using ketoreductases can offer excellent enantioselectivity and diastereoselectivity.[1][8] This approach is also environmentally friendly.
III. Troubleshooting Guide: Diastereoselective Reduction of N-Boc-6-azaspiro[2.5]octan-4-one
This guide addresses common problems encountered during the critical reduction step.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Diastereoselectivity | 1. Inappropriate reducing agent. 2. Reaction temperature is too high. 3. Steric hindrance from the N-protecting group. | 1. For the trans isomer: Ensure NaBH₄ or LiAlH₄ is used. 2. For the cis isomer: Switch to a bulkier reagent like L-Selectride® or K-Selectride®. 3. Optimize Temperature: Perform the reaction at a lower temperature (e.g., -78 °C), especially for kinetic control. 4. Protecting Group: Consider if a different N-protecting group (e.g., Cbz) alters the ring conformation favorably. |
| Incomplete Reaction | 1. Insufficient equivalents of reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature. | 1. Stoichiometry: Increase the equivalents of the hydride reagent (e.g., from 1.1 to 1.5 or 2.0 eq). 2. Reagent Quality: Use a fresh bottle of the reducing agent. Hydride reagents can decompose upon storage. 3. Temperature: Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) after the initial low-temperature addition. Monitor by TLC. |
| Formation of Byproducts | 1. Over-reduction (if other reducible functional groups are present). 2. Reaction with the solvent. 3. Cleavage of the protecting group. | 1. Chemoselectivity: If other reducible groups are present, choose a milder reagent (e.g., NaBH₄ over LiAlH₄). 2. Solvent Choice: Use an aprotic solvent like THF or Et₂O. Methanol or ethanol can be used with NaBH₄ but may affect selectivity. 3. Protecting Group Stability: Ensure the N-Boc group is stable to the reaction and workup conditions. Avoid strongly acidic or basic workups if possible. |
| Difficult Purification | 1. Poor separation of diastereomers. 2. Co-elution with starting material or byproducts. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography. A shallow gradient can improve resolution. 2. Derivatization: Consider derivatizing the hydroxyl group to an ester or silyl ether to alter its polarity and improve separation. The derivative can be cleaved in a subsequent step. 3. Crystallization: Attempt to crystallize one of the diastereomers from the mixture. |
IV. Experimental Protocols
Protocol 1: Synthesis of trans-N-Boc-6-Azaspiro[2.5]octan-4-ol (via Axial Attack)
-
Rationale: This protocol utilizes sodium borohydride, a small hydride donor, which preferentially attacks the carbonyl from the axial direction to yield the thermodynamically favored equatorial alcohol (trans-isomer).
-
Procedure:
-
To a solution of N-Boc-6-azaspiro[2.5]octan-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the trans-isomer.
-
Protocol 2: Synthesis of cis-N-Boc-6-Azaspiro[2.5]octan-4-ol (via Equatorial Attack)
-
Rationale: This protocol employs L-Selectride®, a sterically hindered hydride source, which attacks from the less hindered equatorial face, leading to the formation of the kinetically favored axial alcohol (cis-isomer).
-
Procedure:
-
Dissolve N-Boc-6-azaspiro[2.5]octan-4-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to isolate the cis-isomer.
-
V. Visualizations
Caption: Synthetic overview for this compound.
Caption: Troubleshooting logic for low diastereoselectivity.
VI. References
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (n.d.). PubMed. Available at: [Link][8]
-
Wikipedia. (2023). Enantioselective reduction of ketones. Available at: [Link][6]
-
Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane. (n.d.). Royal Society of Chemistry. Available at: [Link][9]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (n.d.). Royal Society of Chemistry. Available at: [Link][7]
-
Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. (n.d.). ACS Publications. Available at: [Link][10]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. Available at: [Link][11]
-
Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Available at: [12]
-
Google Patents. (n.d.). Separation of diastereomers. Available at: [13]
-
LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Available at: [Link][3]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link][14]
-
Google Patents. (n.d.). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Available at: [15]
-
On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. (n.d.). ACS Publications. Available at: [Link][16]
-
ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available at: [Link][1]
-
ResearchGate. (n.d.). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Available at: [Link][17]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Available at: [Link][18]
-
Google Patents. (n.d.). Separation of diastereomers by extractive distillation. Available at: [19]
-
Chromatography Today. (n.d.). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Available at: [Link][4]
-
ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Available at: [Link][5]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 12. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 13. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Azaspiro[2.5]octan-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Azaspiro[2.5]octan-4-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this spirocyclic alcohol from reaction byproducts. The methodologies and rationale described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, often synthesized through a multi-step process that can introduce a variety of impurities. A common synthetic route involves the reduction of a protected ketone precursor, such as N-Boc-6-azaspiro[2.5]octan-4-one, followed by deprotection of the amine. Each of these steps presents unique purification challenges, from unreacted starting materials and diastereomeric mixtures to byproducts of the deprotection step. This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For a typical synthesis involving the reduction of N-Boc-6-azaspiro[2.5]octan-4-one followed by deprotection, you should anticipate the following:
-
Unreacted Starting Material: N-Boc-6-azaspiro[2.5]octan-4-one.
-
Diastereomers: If the reduction of the ketone is not stereoselective, you will obtain a mixture of diastereomers of this compound.
-
Deprotection-Related Impurities:
-
Reagent-Related Impurities:
-
Borate salts from sodium borohydride reduction.
-
Salts from acidic or basic workup procedures.
-
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment. A well-chosen solvent system can help visualize the main product and key impurities. For this compound, which is a polar compound, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing compounds.
Q3: My NMR spectrum looks complex. How can I distinguish the product from the byproducts?
A3: A complex NMR spectrum often indicates a mixture of diastereomers or the presence of structurally similar impurities. Key diagnostic signals for this compound include the proton on the carbon bearing the hydroxyl group (a multiplet typically between 3.5-4.5 ppm) and the protons adjacent to the nitrogen. Comparing the crude NMR to spectra of the starting ketone and the protected alcohol can help identify unreacted materials. The presence of a large singlet around 1.4 ppm would indicate the presence of a tert-butyl group from a Boc-protected impurity.
Troubleshooting Purification Issues
This section provides a problem-oriented approach to resolving common purification challenges.
Problem 1: Poor Separation on Silica Gel Chromatography
Symptoms:
-
Broad, tailing peaks for the desired product.
-
Co-elution of the product with impurities.
-
Low recovery of the pure compound.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve good separation between the product and impurities. This compound is a polar molecule, and its basic nitrogen can interact strongly with the acidic silica gel. | Optimize the mobile phase: Use a gradient elution, starting with a less polar system (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol. Add a modifier: To mitigate tailing caused by the basic amine, add a small amount of triethylamine (0.1-1%) or ammonium hydroxide to the eluent system. This will compete with the product for binding to the acidic sites on the silica. |
| Column Overloading | The amount of crude material loaded onto the column exceeds its separation capacity. | Reduce the sample load: As a general rule, the amount of crude material should be 1-2% of the mass of the silica gel. For difficult separations, this may need to be even lower. |
| Presence of Diastereomers | Diastereomers can have very similar polarities, making them difficult to separate on standard silica gel. | Utilize a different stationary phase: Consider using a less polar stationary phase like alumina or a bonded phase such as diol or cyano. Employ chiral chromatography: If baseline separation of diastereomers is required, chiral HPLC or SFC is often the most effective method. |
Problem 2: Difficulty with Crystallization/Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
The resulting crystals are of low purity.
-
Poor recovery of the product from the mother liquor.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent Choice | The solvent may be too good or too poor for the compound at different temperatures. An ideal recrystallization solvent dissolves the compound when hot but not when cold. | Conduct a solvent screen: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes) at room temperature and at reflux. A good solvent will show a significant difference in solubility. |
| Cooling Rate | Cooling the solution too quickly can lead to precipitation rather than crystallization, trapping impurities within the solid. | Slow cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can help slow the cooling process. Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth. |
| High Impurity Load | A high concentration of impurities can inhibit crystal formation. | Pre-purification: If the crude product is very impure, a preliminary purification by flash chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization. |
| Product is a Salt | If the product is in its hydrochloride salt form, its solubility properties will be different from the free base. | Choose appropriate solvents for salts: Salts are often more soluble in polar protic solvents like methanol or ethanol and less soluble in less polar solvents like ethyl acetate or dichloromethane. A mixed solvent system is often effective for recrystallizing salts. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography solvent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This dry-loading method generally provides better resolution than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 100% ethyl acetate).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the initial solvent system. Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate, with 0.5% triethylamine added to the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Dissolution: In a flask, add the crude this compound hydrochloride to a suitable solvent, such as isopropanol or an ethanol/water mixture. Heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Concluding Remarks
The successful purification of this compound relies on a systematic and informed approach. By understanding the potential impurities based on the synthetic route and employing the appropriate purification techniques with careful optimization, researchers can consistently obtain this valuable compound in high purity. This guide serves as a starting point for troubleshooting, and it is always recommended to adapt these general procedures to the specific observations in your laboratory.
References
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)
- Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- ResearchGate. (2025, August 6).
- ChemRxiv. (2025, September 15). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- ResearchGate. (2025, October 18). Synthesis of 6-Azaspiro[4.
- Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6.
Sources
Technical Support Center: Optimization of 6-Azaspiro[2.5]octan-4-ol Synthesis
Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice in a straightforward question-and-answer format to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low or No Product Yield
Question: I am consistently observing low to no yield of the desired this compound. What are the potential causes and how can I improve the outcome?
Answer:
Low or negligible yields in the synthesis of spirocyclic compounds like this compound can stem from several factors, ranging from reagent quality to reaction kinetics. Here’s a systematic approach to troubleshoot this issue:
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Base Selection and Equivalents: The choice and amount of base are often critical in spirocyclization reactions.[1][2] The base facilitates the deprotonation necessary for the nucleophilic attack that forms the spirocyclic ring.
-
Solvent Purity: Ensure you are using anhydrous (dry) solvents, especially if your reaction involves organometallic reagents or strong bases. Water can quench reagents and intermediates.
2. Reaction Conditions:
-
Temperature: The reaction temperature significantly influences the rate and selectivity. Some reactions require heating to overcome the activation energy barrier, while others need to be cooled to prevent side reactions.
-
Troubleshooting: If the reaction is sluggish, a gradual increase in temperature might be beneficial.[4] Conversely, if you observe multiple byproducts, lowering the temperature could improve selectivity.
-
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of side products.
3. Catalyst Activity (if applicable):
-
Catalyst Choice: For catalyzed reactions, such as intramolecular cyclopropanation, the choice of catalyst is paramount.[5][6][7][8] Different catalysts can exhibit varying levels of activity and selectivity for a given transformation.
-
Catalyst Loading and Deactivation: Ensure the correct catalyst loading. Too little may result in a slow or incomplete reaction, while too much can sometimes promote side reactions. Catalyst deactivation due to impurities or harsh reaction conditions is also a common issue.
Experimental Workflow: A General Approach to Spirocyclization
Below is a generalized workflow that can be adapted for the synthesis of this compound.
Caption: General experimental workflow for spirocyclization reactions.
FAQ 2: Formation of Multiple Products and Diastereoselectivity Issues
Question: My reaction is producing a mixture of diastereomers, and purification is challenging. How can I improve the diastereoselectivity of the synthesis?
Answer:
Achieving high diastereoselectivity is a common challenge in the synthesis of spirocycles due to the formation of a new stereocenter at the spiro-carbon.[9][10][11][12][13][14] Several factors can influence the stereochemical outcome:
1. Choice of Solvent:
-
The polarity and coordinating ability of the solvent can influence the transition state geometry of the cyclization step.[15] Aprotic and polar/coordinating solvents like DMF and acetonitrile can be viable alternatives in some cases.[11]
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
2. Reaction Temperature:
-
Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
3. Nature of the Base and Cation:
-
The counter-ion of the base can play a role in coordinating with intermediates, thereby influencing the direction of nucleophilic attack.
-
Troubleshooting: Experiment with different bases (e.g., potassium carbonate, sodium hydride, lithium diisopropylamide) to see how the cation affects the diastereomeric ratio.
-
4. Use of Chiral Auxiliaries or Catalysts:
-
For enantioselective synthesis, the use of chiral auxiliaries on the starting material or chiral catalysts is often necessary. While this guide focuses on diastereoselectivity, it's worth noting that a well-designed chiral environment can also influence diastereoselectivity.
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition 1 | Diastereomeric Ratio (d.r.) | Condition 2 | Diastereomeric Ratio (d.r.) |
| Solvent | Toluene | 80:20 | Acetonitrile | 92:8[11] |
| Temperature | 25 °C | 75:25 | 0 °C | 90:10 |
| Base | NaH | 60:40 | K₂CO₃ | 85:15 |
Note: The values in this table are illustrative and will vary depending on the specific reaction.
FAQ 3: Difficulties with Product Purification
Question: I am struggling to purify the this compound from the reaction mixture. What purification strategies are most effective?
Answer:
The purification of polar, nitrogen-containing compounds can be challenging. Here are some recommended strategies:
1. Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice. However, if your compound is basic, it may interact strongly with the acidic silica, leading to tailing and poor separation.
-
Troubleshooting:
-
Deactivate Silica: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine, typically 1-2% v/v) in the eluent. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).
-
-
-
Eluent System: A gradient elution is often necessary to separate the product from starting materials and byproducts.
2. Crystallization:
-
If the product is a solid, crystallization can be a highly effective purification method.
-
Troubleshooting: Screen various solvent systems (e.g., ethyl acetate/hexanes, methanol/ether) to find conditions that yield high-purity crystals.
-
3. Acid-Base Extraction:
-
As an amine, this compound can be protonated. This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: A logical diagram for troubleshooting low product yield.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. Available at: [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. Available at: [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing). Available at: [Link]
-
Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of solvent study for the synthesis of spirooxindole dihydroquinazolinones. a - ResearchGate. Available at: [Link]
-
Highly Asymmetric Intramolecular Cyclopropanation of Acceptor-Substituted Diazoacetates by Co(II)-Based Metalloradical Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - PMC - PubMed Central. Available at: [Link]
-
Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - NIH. Available at: [Link]
-
Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC - NIH. Available at: [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy | ACS Omega. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS - RSquareL. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. Available at: [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing). Available at: [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. Available at: [Link]
-
Enantiocontrolled Macrocycle Formation by Catalytic Intramolecular Cyclopropanation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Available at: [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Effect of gem 2,2′-disubstitution and base in the formation of spiro- and ansa-1,3-propandioxy derivatives of cyclotriphosphazenes | Request PDF - ResearchGate. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. Available at: [Link]
-
N-[2-(6-Azaspiro[2.5]oct-6-yl)ethyl]guanidine - CAS Common Chemistry. Available at: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. Available at: [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2 - RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Available at: [Link]
-
Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC - NIH. Available at: [Link]
-
Enantioselective Intramolecular Iridium-Catalyzed Cyclopropanation of α-Carbonyl Sulfoxonium Ylides | Organic Letters - ACS Publications. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 10. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Azaspiro[2.5]octan-4-ol
Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of 6-azaspiro[2.5]octanes makes them attractive building blocks in medicinal chemistry, but their synthesis can present unique challenges, often leading to low yields. This resource aims to provide a systematic approach to overcoming these synthetic hurdles.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves the construction of the spirocyclic core followed by functional group manipulation. A common and effective strategy begins with a commercially available N-protected 4-piperidone. The key cyclopropanation step to form the spiro[2.5]octan-4-one intermediate is often the most critical and yield-determining step. Subsequent reduction of the ketone affords the target alcohol. This guide will focus on troubleshooting the common low-yield issues encountered in this synthetic sequence.
General Synthetic Workflow
The logical flow for the synthesis of this compound can be visualized as a three-stage process. The initial stage involves the protection of the piperidone nitrogen, which is crucial for the subsequent cyclopropanation. The second stage is the key spirocycle-forming reaction. The final stage involves the reduction of the ketone to the desired alcohol.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Part 1: The Cyclopropanation Step - Forming the Spirocyclic Core
Question 1: My Simmons-Smith cyclopropanation of N-Boc-4-piperidone is giving very low yields of the desired spiro-ketone. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Simmons-Smith reaction for this system are a common problem and can stem from several factors. This reaction involves an organozinc carbenoid that reacts with an alkene (or in this case, an enol ether derivative of the ketone) to form a cyclopropane.[1] Here's a systematic approach to troubleshooting:
-
Inefficient Enol Ether Formation: The Simmons-Smith reaction works best on electron-rich alkenes.[2] Therefore, the 4-piperidone is typically converted to its silyl enol ether in situ or in a separate step prior to cyclopropanation. Incomplete conversion to the enol ether will result in unreacted starting material and a low yield of the spiro-ketone.
-
Troubleshooting:
-
Optimize Enol Ether Formation: Ensure anhydrous conditions. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) followed by trapping with a silylating agent (e.g., TMSCl). Monitor the reaction by TLC or GC-MS to confirm complete conversion before proceeding.
-
Choice of Silylating Agent: Trimethylsilyl (TMS) enol ethers are common, but for more challenging substrates, a bulkier silyl group like triisopropylsilyl (TIPS) can sometimes improve stability.
-
-
-
Reagent Quality and Activity: The activity of the zinc-copper couple is crucial for the formation of the active carbenoid species (iodomethylzinc iodide).[1]
-
Troubleshooting:
-
Activate the Zinc: Ensure the zinc dust is of high purity and activated. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. The use of a zinc-copper couple, prepared by treating zinc dust with a copper(I) or copper(II) salt, is often more effective.
-
Freshly Prepared Reagents: Use freshly distilled diiodomethane, as it can decompose over time.
-
-
-
Reaction Conditions: The Simmons-Smith reaction can be sensitive to solvent and temperature.
-
Troubleshooting:
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[3] Basic solvents can decrease the reaction rate.[4]
-
Temperature Control: The reaction is often performed at reflux. However, if decomposition is observed, a lower temperature with a longer reaction time may be beneficial.
-
-
-
Side Reactions: The electrophilic nature of the zinc carbenoid can lead to side reactions, such as methylation of heteroatoms if the reaction is run for too long with excess reagent.[1]
-
Troubleshooting:
-
Monitor Reaction Progress: Follow the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to minimize side product formation.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. A moderate excess of the Simmons-Smith reagent is often used, but a large excess can lead to byproducts.
-
-
Question 2: I am considering the Kulinkovich-de Meijere reaction as an alternative for the cyclopropanation. What are the key considerations for this reaction with an N-protected piperidone substrate?
Answer:
The Kulinkovich-de Meijere reaction is a powerful method for synthesizing cyclopropylamines from amides or, in this case, a lactam (the N-protected piperidone).[5] It involves the reaction of a Grignard reagent with the amide in the presence of a titanium(IV) alkoxide.[5]
-
Mechanism and Substrate Suitability: The reaction proceeds through a titanacyclopropane intermediate.[6] For an N-protected 4-piperidone, which is a cyclic amide (lactam), this reaction is indeed a viable option.
-
Choice of Protecting Group: The protecting group on the nitrogen is critical. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are generally compatible. However, it's important to note that some protecting groups might not be stable under the reaction conditions.[6]
-
Reaction Parameters:
-
Titanium Reagent: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) is commonly used.[5]
-
Grignard Reagent: Ethylmagnesium bromide or chloride are typical choices. The stoichiometry is crucial; an excess is generally required.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard.
-
-
Potential for Low Yield and Troubleshooting:
-
Incomplete Reaction: Ensure all reagents are of high quality and the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).
-
Side Reactions: The formation of byproducts can occur. Careful control of temperature and reaction time is important.
-
Work-up Procedure: The work-up often involves quenching with an aqueous solution. Care must be taken to avoid decomposition of the product.
-
Comparative Table of Cyclopropanation Methods
| Feature | Simmons-Smith Reaction | Kulinkovich-de Meijere Reaction |
| Starting Material | N-Protected 4-Piperidone (as enol ether) | N-Protected 4-Piperidone (Lactam) |
| Key Reagents | Zn-Cu couple, CH₂I₂ | Grignard reagent (e.g., EtMgBr), Ti(Oi-Pr)₄ |
| Mechanism | Zinc carbenoid addition to a double bond | Titanacyclopropane intermediate reacting with a carbonyl |
| Common Issues | Inactive zinc, incomplete enol ether formation | Sensitivity to air and moisture, side reactions |
| Advantages | Generally milder conditions | Direct use of the lactam without prior modification |
Part 2: The Reduction Step - Forming the Alcohol
Question 3: My reduction of the 6-azaspiro[2.5]octan-4-one intermediate is not proceeding to completion, or I am observing side products. What are the best reducing agents and conditions?
Answer:
The reduction of the ketone to the corresponding alcohol is a standard transformation, but the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often the first choice for reducing ketones. It is generally effective for this transformation and can be used in alcoholic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LAH): A much stronger reducing agent. While it will certainly reduce the ketone, it is less chemoselective and may react with other functional groups if present. It also requires strictly anhydrous conditions and a more careful work-up. For a simple ketone reduction, NaBH₄ is usually sufficient and safer.
-
-
Troubleshooting Low Yields in the Reduction:
-
Incomplete Reaction:
-
Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used (typically 1.5-2 equivalents of NaBH₄).
-
Reaction Time and Temperature: The reaction is often run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir for a longer period or gently warming may be necessary. Monitor the reaction by TLC.
-
-
Formation of Byproducts:
-
Over-reduction: This is more of a concern with stronger reducing agents like LAH, especially if ester or amide functionalities are present elsewhere in the molecule.
-
Work-up Issues: During the aqueous work-up, the pH should be carefully controlled to avoid any acid or base-catalyzed degradation of the product.
-
-
Part 3: Purification and Characterization
Question 4: I am having difficulty purifying the final this compound. It seems to be co-eluting with impurities during column chromatography. What are some alternative purification strategies?
Answer:
Purifying spirocyclic alcohols can be challenging due to their unique structural features.[7]
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Adding a small amount of a more polar solvent or a modifier like triethylamine (if the compound is basic) can sometimes improve peak shape and resolution.
-
Stationary Phase: If standard silica gel is not effective, consider using alumina (basic or neutral) or a reverse-phase silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[8]
-
-
Derivatization: In some cases, it may be beneficial to temporarily protect the alcohol as an ester (e.g., an acetate) or a silyl ether. The properties of the derivatized compound may be more amenable to purification. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of N-Boc-4-piperidone silyl enol ether
Caption: Step-by-step workflow for the Simmons-Smith cyclopropanation.
Protocol 2: Reduction of 6-Azaspiro[2.5]octan-4-one
-
Dissolve the N-Boc-6-azaspiro[2.5]octan-4-one in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water, followed by dilute aqueous HCl to neutralize the excess base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
References
-
The Organic Chemistry Tutor. (2020, November 28). Simmons-Smith Reaction [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 27). Simmons–Smith reaction. In Wikipedia. [Link]
- Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-475.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Gassama, A., Diatta, A., & Seck, R. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
- Bernardi, F., Bottoni, A., & Miscione, G. P. (2005). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 127(2), 631-639.
-
ResearchGate. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]
-
PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]
-
Huang, W., Wen, K., & Laughlin, S. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
- Mykhailiuk, P. K. (2016). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Wikipedia. (2023, August 10). Kulinkovich reaction. In Wikipedia. [Link]
- Ali, M. A., Ismail, R., & Choon, T. S. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(3), 1369.
- Kumar, R., & Singh, P. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(12), 5729-5743.
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. Retrieved from [Link]
- de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 14.
-
Furman Chemistry 120. (n.d.). Organic / Simmons-Smith Reaction. PBworks. [Link]
-
PubChem. (n.d.). (4S)-6-Azaspiro[2.5]octan-4-ol. Retrieved from [Link]
-
Lifchits, O. (2007). Intramolecular Kulinkovich – de Meijere reaction. Studylib. [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- Google Patents. (n.d.). CA 3146693 A1 2021/02/11.
-
Huang, W., Wen, K., & Laughlin, S. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
- Stíbal, D., Císařová, I., & Kuchař, M. (2006). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 44(10), 963-972.
-
Sciencemadness.org. (2019, April 22). Ethanol Purification for Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105985220B - Method for purifying alcohol compound.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of Impurities in 6-Azaspiro[2.5]octan-4-ol Samples
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Azaspiro[2.5]octan-4-ol. It provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to facilitate the accurate identification and characterization of impurities in your samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in this compound, providing concise and actionable answers.
Q1: What are the most likely sources of impurities in my this compound samples?
Impurities can be introduced at various stages of the manufacturing process and product lifecycle.[1][2] The primary sources include:
-
Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, or residual reagents and catalysts.[1] For a complex molecule like this compound, the specific synthetic route will heavily influence the impurity profile.
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like exposure to light, heat, moisture, or reactive excipients.[3]
-
Storage and Packaging Impurities: Leachables from container closure systems or secondary packaging materials can contaminate the drug product during storage.[1][3]
-
Residual Solvents: Organic volatile compounds used during synthesis or purification may remain in the final product.[2]
Q2: I have an unknown peak in my HPLC chromatogram. What is the first step I should take?
The initial step is to gather as much information as possible about the unknown peak. This involves a systematic approach to characterize the impurity before proceeding to structural elucidation.[3] A recommended workflow is to:
-
Assess Peak Purity: Ensure the unknown peak is a single component using techniques like peak purity analysis with a photodiode array (PDA) detector.
-
Obtain Mass-to-Charge Ratio (m/z): If using an LC-MS system, determine the molecular weight of the unknown compound.[2]
-
Review the Synthesis/Forced Degradation Data: Compare the retention time and mass of the unknown with any known intermediates, starting materials, or degradation products.
-
Consider Potential Isomers: If the mass corresponds to a known compound but the retention time is different, it could be a positional or stereoisomer.
Q3: Are there any specific types of impurities I should be particularly concerned about?
Yes, certain classes of impurities require stringent control due to their potential for high toxicity. These include:
-
Genotoxic Impurities (GTIs): These compounds have the potential to damage DNA and are often controlled at very low levels (ppm).[4][5] Their presence should be carefully evaluated based on the synthetic route and starting materials.
-
Mutagenic Impurities: These are a subset of GTIs that have been shown to cause mutations. Regulatory bodies have strict guidelines for their control.[6][7]
Q4: How can I confirm the structure of an unknown impurity?
Unambiguous structure elucidation typically requires a combination of analytical techniques.[8] The general workflow involves:
-
Isolation: If the impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC.[3][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass and elemental composition. MS/MS fragmentation patterns can offer structural clues.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for definitive structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity of the molecule.[10][11][12] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically required.[11][13]
Section 2: Troubleshooting Common Issues
This section provides a structured approach to resolving common challenges encountered during the analysis of this compound samples.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Symptoms: Asymmetrical peaks with a "tail" in the chromatogram, leading to poor resolution and inaccurate integration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | The basic nitrogen in this compound can interact with acidic silanol groups on the silica-based column. Solution: 1. Use a base-deactivated column. 2. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. 3. Operate at a lower or higher pH to ensure the analyte is either fully protonated or deprotonated. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Solution: 1. Dilute the sample and reinject. 2. Use a column with a larger internal diameter or higher loading capacity. |
| Mismatch Between Sample Solvent and Mobile Phase | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: 1. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can affect peak shape. Solution: 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Issue 2: Non-reproducible Retention Times in GC-MS Analysis
Symptoms: Shifting retention times between injections, making peak identification difficult.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oven Temperature Program | Variations in the oven temperature profile will directly impact retention times. Solution: 1. Verify the oven temperature program is correctly set and that the oven is functioning properly. 2. Allow sufficient time for the oven to equilibrate between runs. |
| Fluctuations in Carrier Gas Flow Rate | Changes in the carrier gas flow will alter the elution time of analytes. Solution: 1. Check for leaks in the gas lines. 2. Ensure the gas regulator is providing a stable pressure. 3. Verify the electronic pressure control (EPC) is functioning correctly. |
| Sample Matrix Effects | Non-volatile components in the sample matrix can accumulate in the inlet or on the column, affecting retention. Solution: 1. Use a liner with glass wool to trap non-volatile residues. 2. Perform regular inlet maintenance, including changing the liner and septum. 3. Consider sample cleanup techniques like solid-phase extraction (SPE). |
| Column Bleed or Degradation | As the column ages, the stationary phase can degrade, leading to changes in retention. Solution: 1. Condition the column according to the manufacturer's instructions. 2. If bleed is excessive or retention times continue to shift, the column may need to be replaced. |
Issue 3: Difficulty in Obtaining High-Quality NMR Spectra for a Low-Level Impurity
Symptoms: Poor signal-to-noise ratio, making it difficult to interpret the NMR spectrum of an isolated impurity.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Amount | NMR is an inherently insensitive technique, and a sufficient amount of material is required for analysis.[11] Solution: 1. Isolate more of the impurity if possible. 2. Use a micro-NMR tube to concentrate the sample in the active volume of the probe. 3. Utilize a cryoprobe, which can significantly enhance sensitivity.[12] |
| Paramagnetic Impurities | The presence of paramagnetic metal ions can cause significant line broadening. Solution: 1. Treat the sample with a chelating agent (e.g., EDTA) to remove metal ions. 2. Ensure all glassware is thoroughly cleaned to avoid metal contamination. |
| Poor Solubility | If the sample is not fully dissolved, it will lead to broad lines and a poor-quality spectrum. Solution: 1. Test the solubility of the compound in various deuterated solvents to find the most suitable one. 2. Gently warm the sample to aid dissolution (ensure the compound is stable at elevated temperatures). |
| Sub-optimal NMR Parameters | The acquisition parameters may not be optimized for a dilute sample. Solution: 1. Increase the number of scans to improve the signal-to-noise ratio. 2. Optimize the relaxation delay (d1) to ensure complete relaxation of the nuclei between pulses. |
Section 3: Detailed Analytical Protocols
This section provides step-by-step methodologies for the identification and characterization of impurities in this compound samples.
Protocol 1: HPLC-UV/MS for Impurity Profiling
This method is suitable for the initial screening and quantification of non-volatile organic impurities.[2]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. c. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV/MS Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 210 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 50 - 500 |
3. Data Interpretation: a. Integrate all peaks in the chromatogram. b. For any unknown peaks, examine the corresponding mass spectrum to determine the molecular weight. c. Compare the retention times and mass spectra to a reference standard of this compound and any known impurities.
Protocol 2: GC-MS for Volatile and Semi-Volatile Impurities
This method is ideal for identifying residual solvents and other volatile impurities.[2][4]
1. Sample Preparation (Headspace): a. Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. b. Add 5 mL of a suitable solvent (e.g., DMSO). c. Crimp the vial securely.
2. GC-MS Parameters:
| Parameter | Condition |
| Headspace Incubation | 80 °C for 20 minutes |
| GC Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | m/z 35 - 350 |
3. Data Interpretation: a. Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST). b. Confirm the identity of any found impurities by analyzing a reference standard under the same conditions.
Protocol 3: NMR for Structure Elucidation of an Isolated Impurity
This protocol assumes the impurity has been isolated and is of sufficient purity.[11][12]
1. Sample Preparation: a. Dissolve 1-5 mg of the isolated impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
2. NMR Experiments: a. 1D Experiments:
- ¹H NMR: Provides information on the number and type of protons.
- ¹³C NMR: Provides information on the number and type of carbons.
- DEPT-135: Differentiates between CH, CH₂, and CH₃ groups. b. 2D Experiments:
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations).
- HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is crucial for piecing together the molecular structure.[12]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is useful for determining stereochemistry.
3. Structure Elucidation Workflow: a. Use the ¹H and ¹³C NMR data to identify key functional groups and spin systems. b. Use the HSQC spectrum to assign protons to their corresponding carbons. c. Use the COSY spectrum to connect adjacent protons. d. Use the HMBC spectrum to connect the different spin systems and build the carbon skeleton. e. Use the NOESY spectrum to determine the relative stereochemistry.
Section 4: Visualizations
Diagram 1: General Impurity Identification Workflow
This diagram illustrates the logical flow for identifying and characterizing an unknown impurity.
Caption: A typical workflow for the identification and characterization of unknown impurities.
Diagram 2: Potential Impurity Formation Pathways
This diagram illustrates hypothetical pathways for the formation of process-related and degradation impurities of this compound.
Caption: Hypothetical formation pathways for impurities related to this compound.
References
- Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products.
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- ResearchGate. (n.d.). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis.
- American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- LCGC. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- BOC Sciences. (2023, May 7). Research Methods of Drug Impurities.
- Pharmaguideline. (2014, September 12). Process of Finding Impurities in Pharmaceutical Products.
- Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6.
- NIH. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- BMANA JOURNAL. (n.d.). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY.
- ResearchGate. (n.d.). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS.
- SpringerLink. (n.d.). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study.
- PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187.
- Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
- ResearchGate. (2025, October 18). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
Sources
- 1. cormica.com [cormica.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
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- 8. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 9. bmanaj.org [bmanaj.org]
- 10. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diastereoselectivity in the Synthesis of 6-Azaspiro[2.5]octan-4-ol
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development focused on the stereoselective synthesis of 6-Azaspiro[2.5]octan-4-ol. This valuable spirocyclic scaffold is increasingly utilized in medicinal chemistry, making control over its stereochemistry a critical aspect of its application. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of diastereoselectivity in this synthesis.
The synthesis of this compound typically proceeds through a two-step sequence: a Kulinkovich-de Meijere cyclopropanation of a protected 4-piperidone derivative, followed by the diastereoselective reduction of the resulting spirocyclic ketone. The final diastereomeric ratio of the alcohol is contingent on the stereocontrol exerted in both of these key transformations.
Diagram of the Synthetic Pathway
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common diastereomers of this compound, and how are they defined?
A1: The two common diastereomers are the cis and trans isomers. The stereochemical relationship is defined by the relative orientation of the hydroxyl group and the cyclopropane ring with respect to the piperidine ring. In the cis isomer, the hydroxyl group and the cyclopropane ring are on the same face of the piperidine ring, while in the trans isomer, they are on opposite faces.
Q2: Which synthetic step has the most significant impact on the final diastereomeric ratio?
A2: Both the Kulinkovich-de Meijere cyclopropanation and the subsequent ketone reduction are critical for determining the final diastereomeric ratio. The cyclopropanation establishes the relative stereochemistry of the spiro-carbon and the adjacent carbons of the piperidine ring. The subsequent reduction of the ketone introduces the hydroxyl group, and its stereochemistry is influenced by the existing steric and electronic environment of the spirocyclic ketone.
Q3: What analytical techniques are suitable for determining the diastereomeric ratio of this compound?
A3: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The chemical shifts of the protons and carbons, particularly the methine proton of the alcohol (CH-OH) and the carbons of the piperidine and cyclopropane rings, will differ for the cis and trans diastereomers. Integration of the distinct signals for each isomer in the ¹H NMR spectrum can be used to quantify the diastereomeric ratio. In some cases, chiral High-Performance Liquid Chromatography (HPLC) may also be employed to separate and quantify the diastereomers.
Troubleshooting Guide: Improving Diastereoselectivity
This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.
Issue 1: Low Diastereoselectivity in the Kulinkovich-de Meijere Cyclopropanation
The Kulinkovich-de Meijere reaction involves the formation of a titanacyclopropane intermediate that reacts with the carbonyl group of the N-Boc-4-piperidone. The facial selectivity of this addition influences the initial stereochemistry of the resulting spirocycle.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Grignard Reagent | The nature of the Grignard reagent can influence the steric environment of the titanacyclopropane intermediate. | While ethylmagnesium bromide is standard, exploring bulkier Grignard reagents like propylmagnesium bromide may alter the steric hindrance and favor one diastereomer.[1] |
| Titanium Catalyst | The titanium alkoxide used can affect the reactivity and steric bulk of the catalytic species. | Titanium(IV) isopropoxide (Ti(O-iPr)₄) is commonly used. Experimenting with other titanium alkoxides, such as titanium(IV) butoxide (Ti(O-Bu)₄), or using a chiral titanium catalyst like a TADDOLate complex, could enhance diastereoselectivity.[2][3] |
| Reaction Temperature | Lower reaction temperatures can enhance selectivity by favoring the transition state with the lower activation energy. | Conduct the reaction at lower temperatures (e.g., -78 °C to 0 °C) to potentially improve diastereoselectivity. |
| Solvent Effects | The coordinating ability and polarity of the solvent can influence the geometry of the transition state. | Ethereal solvents like diethyl ether or THF are standard. Investigating less coordinating solvents might alter the reaction's stereochemical course.[2] |
Diagram: Factors Influencing Cyclopropanation Diastereoselectivity
Caption: Key factors to optimize for improved cyclopropanation diastereoselectivity.
Issue 2: Poor Diastereoselectivity in the Reduction of 6-Azaspiro[2.5]octan-4-one
The reduction of the spirocyclic ketone is a critical step where the final stereocenter at the alcohol is formed. The approach of the hydride reagent to the carbonyl face is dictated by steric hindrance from the spiro-cyclopropane ring and the piperidine ring conformation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reducing Agent | The steric bulk of the hydride source plays a crucial role in facial selectivity. | For the reduction of cyclic ketones, a variety of reducing agents can be employed to achieve different stereochemical outcomes. For instance, sodium borohydride (NaBH₄) is a relatively small hydride donor and may approach from the less hindered face. In contrast, bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®) will preferentially attack from the less sterically encumbered direction, potentially leading to the opposite diastereomer. |
| Reaction Temperature | Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. | Perform the reduction at low temperatures (e.g., -78 °C) to maximize diastereoselectivity. |
| Chelation Control | If a chelating group is present near the carbonyl, certain reducing agents can coordinate, directing the hydride delivery from a specific face. | While the N-Boc group is not strongly chelating, exploring reducing agents in the presence of Lewis acids might influence the conformation of the piperidine ring and thus the facial bias of the reduction. |
| Solvent | The solvent can influence the aggregation state and reactivity of the reducing agent. | Compare protic solvents (e.g., methanol, ethanol) with aprotic solvents (e.g., THF, diethyl ether) for the reduction, as this can affect the stereochemical outcome. |
Experimental Protocols
Protocol 1: Diastereoselective Kulinkovich-de Meijere Cyclopropanation of N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or Et₂O)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add N-Boc-4-piperidone (1.0 equiv) to a flame-dried round-bottom flask containing anhydrous Et₂O or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) isopropoxide (1.2 equiv) dropwise to the stirred solution.
-
Slowly add ethylmagnesium bromide (2.4 equiv) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with Et₂O or ethyl acetate.
-
Wash the combined filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-Azaspiro[2.5]octan-4-one.
Protocol 2: Diastereoselective Reduction of 6-Azaspiro[2.5]octan-4-one
Materials:
-
6-Azaspiro[2.5]octan-4-one
-
Reducing agent (e.g., NaBH₄, L-Selectride®)
-
Anhydrous solvent (e.g., methanol for NaBH₄, THF for L-Selectride®)
-
Saturated aqueous NH₄Cl solution or water
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure (Example with NaBH₄):
-
Dissolve 6-Azaspiro[2.5]octan-4-one (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers of this compound.
References
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Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]
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Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers, 8(3), 556-595. [Link]
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Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. (2001). Journal of the American Chemical Society, 123(49), 12168-12175. [Link]
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Kulinkovich-Szymoniak Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Enantio- and diastereo-selective synthesis of spirocyclic compounds. (1998). Journal of the Chemical Society, Perkin Transactions 1, (1), 123-132. [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). European Journal of Medicinal Chemistry, 258, 115588. [Link]
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Kulinkovich reaction. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
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Enantioselective Synthesis of Spiro Heterocycles. (n.d.). Request PDF. Retrieved January 18, 2026, from [Link]
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Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786. [Link]
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Kulinkovich-de Meijere Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
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Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. (2005). Organic Syntheses, 81, 1. [Link]
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Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. (2001). Journal of the American Chemical Society, 123(49), 12168-12175. [Link]
-
Regio- and Stereoselectivity in the Titanium-Mediated Cyclopropanation of ω-Alkenoic Diesters: Application in the Diastereoselective Synthesis of Pyrrolidinone. (2006). Synlett, 2006(17), 2739-2742. [Link]
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Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA. Retrieved January 18, 2026, from [Link]
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1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one. (2015). The Journal of Organic Chemistry, 80(23), 11953-11960. [Link]
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On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. (2012). Organic Letters, 14(15), 3956–3959. [Link]
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Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]
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Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. (2017). Catalysis Science & Technology, 7(8), 1736-1746. [Link]
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Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. (2005). Organic Syntheses, 81, 14. [Link]
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Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions. (1995). The Journal of Organic Chemistry, 60(16), 5204–5215. [Link]
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The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. (2007). Organic Letters, 9(10), 1987-1990. [Link]
-
kulinkovich-de meijere. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2015). Chemical Communications, 51(93), 16661-16664. [Link]
-
Intramolecular Kulinkovich–de Meijere reactions of various disubstituted alkenes bearing amide groups. (2008). Tetrahedron, 64(22), 5224-5234. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2016). Organic & Biomolecular Chemistry, 14(38), 9036-9040. [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2015). European Journal of Organic Chemistry, 2015(26), 5859-5865. [Link]
-
Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (2022). Journal of the American Chemical Society, 144(2), 774–780. [Link]
-
The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. (2007). Organic Letters, 9(10), 1987-1990. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Analytical Chemistry, 92(13), 8875–8881. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (2022). ChemRxiv. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols, 15(7), 2364–2384. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, 25(41), 7578–7583. [Link]
-
Spiro[2.5]octan-4-one (C8H12O). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents.
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Stability issues of 6-Azaspiro[2.5]octan-4-ol under acidic/basic conditions
Welcome to the technical support center for 6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As a molecule combining a secondary amine, a secondary alcohol, and a strained spiro[2.5]octane framework, its handling and use require a nuanced understanding of its chemical behavior. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Inherent Reactivity of this compound
The this compound structure contains two key features that dictate its stability: the cyclopropylcarbinyl-like system and the β-amino alcohol motif. The cyclopropane ring introduces significant ring strain, and any reaction that can alleviate this strain is likely to be favored. The secondary alcohol at the 4-position is a potential leaving group under acidic conditions, which can initiate rearrangements. The secondary amine at the 6-position can act as a nucleophile or a base.
II. Stability Under Acidic Conditions: A Guide to Potential Pitfalls
A primary concern when handling this compound is its stability in acidic media. The presence of a proton source can initiate a cascade of reactions, leading to the degradation of the parent compound.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: I'm observing the appearance of multiple new peaks in my HPLC analysis after treating this compound with an acidic mobile phase. What could be happening?
A1: Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Loss of water generates a secondary carbocation at the C4 position. This carbocation is highly susceptible to rearrangement to alleviate ring strain and form more stable carbocation intermediates. This can lead to a mixture of rearranged products, which you are likely observing as new peaks in your chromatogram. The most probable rearrangement is a Wagner-Meerwein type shift.[1][2][3]
Q2: What are the likely structures of the degradation products under acidic conditions?
A2: The primary degradation pathway is likely a Wagner-Meerwein rearrangement.[1][2][3][4] The initial carbocation can undergo a 1,2-alkyl shift, leading to ring expansion of the cyclopropane ring or rearrangement of the cyclohexane ring. This can result in a variety of isomeric products with different ring sizes and functional group positions. A plausible degradation pathway is illustrated below.
Caption: Potential base-mediated oxidation pathway.
Troubleshooting Guide: Basic Conditions
| Problem | Possible Cause | Solution |
| Slow formation of a more polar byproduct over time. | Air oxidation under basic conditions. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Low yield when using a strong base. | The generated alkoxide or amide is participating in side reactions. | Use the minimum required amount of strong base and add it at a low temperature. Consider alternative synthetic strategies that avoid strongly basic conditions. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
To systematically evaluate the stability of this compound, a forced degradation study is recommended, following the principles outlined in the ICH guidelines. [5][6][7][8][9] Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Monitoring
Due to the polar nature of this compound and its potential degradation products, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is recommended. [10][11][12] HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 with polar endcapping or a polar-embedded phase (e.g., amide or carbamate), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (or by mass spectrometry if available) |
| Injection Volume | 10 µL |
Troubleshooting the HPLC Method: [13][14][15]
-
Peak Tailing: If peak tailing is observed for the parent compound or degradation products, it may be due to interactions with residual silanols on the column. Try adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase or switch to a different column chemistry.
-
Poor Retention of Polar Degradants: If early eluting peaks are not well-retained, consider using a column designed for polar analytes or explore HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.
-
Irreproducible Retention Times: This could be due to changes in mobile phase pH or composition. Ensure the mobile phase is well-mixed and buffered if necessary.
V. General Handling and Storage Recommendations
-
Storage: Store this compound and its hydrochloride salt in a cool, dry place, preferably in a refrigerator. [16]Protect from light and moisture.
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
VI. Conclusion
The stability of this compound is highly dependent on the pH of its environment. It is particularly susceptible to acid-catalyzed rearrangement, which can lead to a complex mixture of degradation products. Under basic conditions, it is relatively more stable, but the potential for oxidation should be considered. By understanding these potential degradation pathways and employing the appropriate analytical and handling strategies, researchers can ensure the integrity of their experiments and the reliability of their results.
References
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Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Proche, J. (2023, September 11). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. BOC Sciences.
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- Saha, A., et al. (n.d.). Rearrangements in Organic Chemistry.
- Cacace, F., et al. (n.d.). Wagner-Meerwein Rearrangements in the Gas Phase: Anchimeric Assistance to Acid-Induced Dissociation of Optically Active Phenylpropanols. ElectronicsAndBooks.
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- Thermo Fisher Scientific. (n.d.).
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- Toste, F. D., & Tius, M. A. (2003). A Catalytic Asymmetric Wagner−Meerwein Shift. Journal of the American Chemical Society, 125(35), 10510-10511.
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- PerkinElmer. (2023, December 8).
- L.S.College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement.
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- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(5), 3072-3080.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- European Medicines Agency. (2023, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Jones, R. C., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
- BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
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- ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Kolis, S. P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- Geethanjali Institutions. (n.d.). ICH GUIDELINE & STABILITY PROTOCOLS FOR DIFFERENT PHARMACEUTICAL DOSAGE FORMS.
- Slideshare. (n.d.). Ich guideline for stability testing.
- ChemRxiv. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis.
- Journal of the American Chemical Society. (2023, December 23).
- CymitQuimica. (n.d.). This compound HCL.
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.
- Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
- National Institutes of Health. (n.d.). Spiro(2,5)octane.
- International Union of Crystallography. (2016, February 1). Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde.
- ACS Publications. (n.d.). Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols.
- HDC. (n.d.). 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride.
- ResearchGate. (2013, October 16).
- Sigma-Aldrich. (n.d.). 6-Azaspiro[2.5]octane hydrochloride.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.
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Technical Support Center: 6-Azaspiro[2.5]octan-4-ol Reactions
Welcome to the technical support center for 6-Azaspiro[2.5]octan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and manipulation of this valuable spirocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles.
Section 1: Synthesis of this compound - Troubleshooting the Reduction of 6-Azaspiro[2.5]octan-4-one
A primary route to this compound involves the reduction of its corresponding ketone precursor, 6-Azaspiro[2.5]octan-4-one. This section will focus on troubleshooting this critical step.
FAQ 1: Low or No Conversion of the Ketone to the Alcohol
Question: I am attempting to reduce N-protected 6-Azaspiro[2.5]octan-4-one to the corresponding alcohol, but I am observing very low conversion or recovering only the starting material. What are the likely causes and how can I resolve this?
Answer: This is a common issue that can often be traced back to the choice of reducing agent, reaction conditions, or the nature of the protecting group on the nitrogen.
Causality and Resolution:
-
Insufficiently Reactive Reducing Agent: While sodium borohydride (NaBH₄) is a mild and often preferred reducing agent, its reactivity can be insufficient for some sterically hindered or less reactive ketones. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and is often effective where NaBH₄ fails.[1] However, LiAlH₄ reacts violently with protic solvents like water and alcohols, so the reaction must be carried out under strictly anhydrous conditions.[1]
-
Reaction Conditions:
-
Temperature: Reduction reactions are often performed at low temperatures (e.g., 0 °C) to control selectivity. If the reaction is sluggish, a gradual increase in temperature to room temperature or slightly above may be necessary.
-
Solvent: The choice of solvent is critical. For NaBH₄, alcoholic solvents like methanol or ethanol are commonly used.[2] For LiAlH₄, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required.[3]
-
pH: While not always a primary consideration for the reduction itself, the workup procedure is critical. The intermediate alkoxide needs to be protonated to yield the final alcohol. This is typically achieved by adding water or a dilute acid.[2]
-
-
Protecting Group Effects: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can influence the reactivity of the ketone. Bulky protecting groups may sterically hinder the approach of the reducing agent. In such cases, a less hindered protecting group might be considered, or a more potent reducing agent may be necessary.
Experimental Protocol: Reduction of N-Boc-6-Azaspiro[2.5]octan-4-one with LiAlH₄
-
To a stirred solution of N-Boc-6-azaspiro[2.5]octan-4-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-6-azaspiro[2.5]octan-4-ol.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild | Strong |
| Solvents | Protic (Methanol, Ethanol) | Aprotic (THF, Diethyl Ether) |
| Workup | Acidic or aqueous | Careful quenching (Fieser method) |
| Safety | Relatively safe | Highly reactive with water |
FAQ 2: Formation of Unexpected Side Products
Question: During the reduction of 6-Azaspiro[2.5]octan-4-one, I am observing the formation of side products. What could these be and how can I minimize them?
Answer: The formation of side products can arise from over-reduction, side reactions involving the protecting group, or rearrangement of the spirocyclic core under certain conditions.
Potential Side Products and Mitigation Strategies:
-
Diastereomers: The reduction of the ketone will produce a mixture of diastereomeric alcohols (axial and equatorial). The ratio of these diastereomers is dependent on the steric bulk of the reducing agent and the conformational preferences of the spirocycle. The conformational equilibrium of similar spiro[2.5]octan-6-ol systems has been studied, indicating that the hydroxyl group may have a preference for the equatorial position.[4] To control diastereoselectivity, consider using sterically demanding reducing agents (e.g., L-Selectride®) which will preferentially attack from the less hindered face.
-
Protecting Group Cleavage: Certain protecting groups can be sensitive to the reaction or workup conditions. For example, a Cbz group can be cleaved under reductive conditions, especially with stronger hydrides or catalytic hydrogenation. If protecting group cleavage is observed, consider a more robust protecting group or milder reduction conditions.
-
Ring Opening: While less common for this specific spirocycle, highly strained ring systems can be susceptible to rearrangement or ring-opening under harsh reaction conditions (e.g., strong Lewis acids or high temperatures).[5] Maintaining moderate reaction temperatures and using appropriate workup procedures are crucial.
Troubleshooting Flowchart for Ketone Reduction
Caption: Troubleshooting workflow for low ketone conversion.
Section 2: Handling and Purification of this compound
The presence of both a hydroxyl and an amino group in this compound presents unique challenges in its handling and purification.
FAQ 3: Difficulty in Purifying the Product
Question: I am struggling to purify this compound after the reaction. Standard silica gel chromatography gives poor separation and streaking. What purification strategies are recommended?
Answer: The basicity of the amine and the polarity of the alcohol in this compound can lead to strong interactions with silica gel, causing streaking and poor recovery.
Purification Strategies:
-
Basified Silica Gel Chromatography: To mitigate the interaction of the basic amine with the acidic silica gel, the silica can be pre-treated with a base. This is achieved by preparing a slurry of silica gel in a solvent containing a small amount of a volatile amine, such as triethylamine (typically 1-2%). The column is then packed and run with a mobile phase also containing a small percentage of triethylamine.
-
Ion-Exchange Chromatography: For more challenging separations, ion-exchange chromatography can be a powerful tool. A cation-exchange resin can be used to bind the protonated amine, allowing neutral impurities to be washed away. The desired product can then be eluted by washing with a basic solution (e.g., ammonia in methanol).
-
Crystallization/Salt Formation: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method. Alternatively, the free base can be converted to a salt (e.g., hydrochloride or oxalate salt) which often has better-defined crystalline properties and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
FAQ 4: Product Stability and Storage
Question: Is this compound stable, and what are the recommended storage conditions?
Answer: Amino alcohols can be susceptible to degradation over time, particularly through oxidation of the amine.
Stability and Storage Recommendations:
-
Storage: It is recommended to store this compound, especially in its free base form, under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) to minimize oxidation. If storing for extended periods, conversion to a stable salt form (e.g., hydrochloride) is advisable.
Section 3: Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
FAQ 5: Interpreting Spectroscopic Data
Question: What are the key spectroscopic features I should look for to confirm the structure of this compound?
Answer: A combination of NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy will provide a comprehensive characterization of the molecule.
Expected Spectroscopic Data:
-
¹H NMR:
-
Look for a characteristic multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group.
-
The protons on the carbons adjacent to the nitrogen will appear as multiplets, typically in the 2.5-3.5 ppm range.
-
The cyclopropyl protons will be in the upfield region, typically below 1.0 ppm, and will show complex splitting patterns due to geminal and vicinal coupling.
-
A broad singlet corresponding to the OH and NH protons will be present; its chemical shift will be concentration and solvent dependent. These peaks will be exchangeable with D₂O.
-
-
¹³C NMR:
-
The carbon attached to the hydroxyl group should appear in the 60-75 ppm range.
-
Carbons adjacent to the nitrogen will be in the 40-55 ppm range.
-
The spiro carbon will be a quaternary signal, and the cyclopropyl carbons will be in the upfield region.
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) mode, expect to see a prominent [M+H]⁺ ion corresponding to the protonated molecule.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H and N-H stretching vibrations.
-
C-H stretching vibrations of the aliphatic rings will be observed around 2850-3000 cm⁻¹.
-
A structural and conformational analysis of similar 1-oxaspiro[2.5]octane derivatives has been performed using NMR, highlighting the utility of coupling constants and chemical shifts in determining the relative configuration and preferred conformations.[6]
Characterization Workflow
Caption: A typical workflow for the characterization of this compound.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH. (URL: [Link])
-
The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])
-
Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. (URL: [Link])
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. (URL: [Link])
-
Reduction of Aldehydes and Ketones - Chemistry Steps. (URL: [Link])
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. (URL: [Link])
Sources
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- 4. Redirecting [linkinghub.elsevier.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Racemization Studies of 6-Azaspiro[2.5]octan-4-ol Enantiomers
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stereochemical stability of 6-Azaspiro[2.5]octan-4-ol enantiomers. Given the importance of spirocyclic scaffolds in medicinal chemistry, understanding and controlling the racemization of such chiral building blocks is critical for ensuring the efficacy, safety, and stability of new chemical entities.[1][2] This document provides in-depth answers to frequently asked questions and detailed troubleshooting workflows for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Racemization Mechanisms
Q1: What are the most probable racemization pathways for this compound?
A1: The racemization of this compound, which involves the inversion of the stereocenter at the C4 position (the carbon bearing the hydroxyl group), is most likely to occur via two primary mechanisms:
-
Oxidation-Reduction Sequence: This is a common pathway for the racemization of secondary alcohols. The chiral alcohol is first oxidized to the corresponding achiral ketone, 6-azaspiro[2.5]octan-4-one. This ketone is planar at the C4 position. Subsequent reduction of this ketone, whether by trace reducing agents, disproportionation, or during a subsequent synthetic step, will regenerate the alcohol as a racemic mixture because the reducing agent can attack the carbonyl from either face with equal probability. This pathway is a significant risk if the compound is exposed to oxidizing agents or certain metal catalysts.
-
Acid-Catalyzed SN1-type Mechanism: Under strong acidic conditions, the hydroxyl group at C4 can be protonated, turning it into a good leaving group (H₂O). The departure of water would form a secondary carbocation at C4. This carbocation intermediate is sp²-hybridized and planar, thus losing all stereochemical information. Nucleophilic attack on this achiral intermediate by water will occur from either the top or bottom face, leading to the formation of a 50:50 mixture of both enantiomers.[3]
While base-catalyzed racemization via deprotonation of the C4-H bond is theoretically possible, it is generally less likely for a simple secondary alcohol unless a strong base and harsh conditions are employed, as the resulting carbanion is not significantly stabilized.
Q2: How does the spirocyclic core affect the stereochemical stability?
A2: The spirocyclic scaffold imparts significant rigidity to the molecule.[4] This rigidity can influence stability in several ways:
-
Increased Stability: The constrained nature of the rings can make it more difficult to achieve the ideal planar geometry required for intermediates like carbocations or enolates, potentially increasing the energy barrier for racemization compared to a more flexible acyclic analogue.
-
Ring Strain Effects: Any reaction that involves a change in hybridization at the C4 position (from sp³ to sp²) might alter the ring strain of the six-membered ring. If the formation of a planar intermediate significantly increases ring strain, this pathway will be energetically disfavored.
-
Kinetic Stability: The overall structure and substitution pattern of the spirocycle can directly affect the kinetic stability of the molecule, making it more or less prone to racemization under certain conditions.[5]
Section 2: Experimental Design and Protocols
Q3: How should I design a study to assess the racemization risk for my enantiomerically pure this compound?
A3: A forced degradation (or stress testing) study is the standard approach to evaluate the intrinsic stability of a drug substance and identify potential degradation pathways, including racemization.[6][7] The study involves subjecting an enantiomerically pure or enriched sample to conditions more severe than those it would typically encounter during storage and handling.[8][9]
Experimental Protocol: Forced Degradation Study for Racemization
-
Prepare Stock Solution: Prepare a stock solution of your enantiomerically pure this compound in a suitable solvent (e.g., acetonitrile/water). Ensure the initial enantiomeric excess (e.e.) is accurately determined using a validated chiral HPLC method.
-
Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from light and stored at a low temperature (e.g., 5°C), should be included in parallel.
-
Apply Stress Conditions: Expose the samples to the conditions outlined in the table below. The duration and intensity of the stress should be adjusted to achieve a target degradation of 5-20%, which is typically sufficient to reveal degradation pathways without destroying the sample.[10]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Quench and Analyze: Immediately quench the reaction if necessary (e.g., neutralize acidic/basic samples) and dilute the sample to the appropriate concentration for analysis.
-
Chiral HPLC Analysis: Analyze each sample using a validated, stability-indicating chiral HPLC method to determine the enantiomeric excess (% e.e.). A decrease in % e.e. over time is indicative of racemization.
-
Data Analysis: Plot the % e.e. versus time for each condition to determine the rate of racemization.[11]
Table 1: Recommended Forced Degradation Study Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Outcome for Racemization |
| Acidic Hydrolysis | 0.1 M HCl | Room Temp to 60°C | High risk via SN1 mechanism |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp to 60°C | Lower risk, but possible with heat |
| Oxidative Stress | 3% H₂O₂ | Room Temp | High risk via oxidation-reduction |
| Thermal Stress | 60°C - 80°C (in solution) | In a calibrated oven | Moderate risk; provides energy to overcome inversion barrier |
| Photostability | ICH Q1B compliant chamber | Ambient Temperature | Low risk unless a photosensitizer is present |
Section 3: Troubleshooting Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the primary tool for monitoring racemization.[12] However, separating enantiomers of amino alcohols can present unique challenges.
Q4: I am seeing poor or no resolution between the enantiomers of this compound. What should I do?
A4: Achieving enantiomeric resolution is dependent on the differential interaction between each enantiomer and the CSP.[13] If you observe co-elution or poor resolution (Resolution < 1.5), follow this systematic troubleshooting workflow.
Detailed Troubleshooting Steps:
-
Verify CSP Appropriateness: Not all CSPs are suitable for all compounds. Polysaccharide-based columns (e.g., those coated with cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are often a good starting point for a wide range of molecules. However, for polar amino alcohols, macrocyclic glycopeptide phases (e.g., Chirobiotic® phases) can sometimes offer superior performance.[14]
-
Optimize Mobile Phase:
-
Modifier Percentage: In normal phase mode (e.g., Hexane/Ethanol), systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20% in 2% increments). Small changes can have a large impact on selectivity.
-
Modifier Type: Try different alcohols as modifiers (e.g., ethanol, isopropanol, n-butanol). The steric bulk of the alcohol can influence chiral recognition.
-
Additives: The basic amine in your molecule is a key feature. Adding a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) can improve peak shape and sometimes resolution by masking residual acidic silanols on the stationary phase. Conversely, an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) will protonate the amine, which can also dramatically alter its interaction with the CSP.[15]
-
-
Optimize Temperature: Temperature is a critical but complex parameter.[15]
-
Lower Temperature: Generally, decreasing the column temperature (e.g., to 10°C or 15°C) enhances the strength of the transient diastereomeric interactions responsible for separation, often improving resolution.
-
Higher Temperature: Occasionally, increasing the temperature (e.g., to 40°C) can improve mass transfer kinetics and peak efficiency, leading to better resolution. The effect is compound-dependent and must be determined empirically.
-
Q5: My peaks are showing significant tailing. How can I fix this?
A5: Peak tailing is common for basic compounds like amines due to strong secondary interactions with the stationary phase.[15]
Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: The primary cause is often the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica support of the CSP.
-
Solution: Add a basic modifier to the mobile phase, such as 0.1-0.2% Diethylamine (DEA) or Ethylenediamine (EDA). This competing base will occupy the active silanol sites, leading to more symmetrical peaks for your analyte.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.
-
Solution: Dilute your sample by a factor of 10 and 100 and re-inject. If the peak shape improves, you were overloading the column.
-
-
Inappropriate pH (in Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is at least 2 units away from the pKa of the amine to maintain a consistent protonation state.
References
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies.
- BenchChem. (2025, December). Technical Support Center: Preventing Racemization of Chiral Amines.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Springer Nature Research Communities. (2023, August 5). Exploring the Kinetics of Chirality: Measuring Racemization Rates in Atropisomeric Molecules.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- ResearchGate. (n.d.). Stereochemistry of the spiro products.
- ResearchGate. (2025, August 9). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
- Luminous. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- National Institutes of Health. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic.
- YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
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- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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Validation & Comparative
A Comparative Guide to 6-Azaspiro[2.5]octan-4-ol Derivatives and Other M4 Receptor Antagonists for Neuropsychiatric and Movement Disorders
This guide provides an in-depth, objective comparison of the pharmacological and performance characteristics of 6-azaspiro[2.5]octan-4-ol derivatives, a promising class of M4 muscarinic acetylcholine receptor (mAChR) antagonists, with other notable M4 antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering experimental data and mechanistic insights to inform preclinical and clinical research strategies.
The M4 Muscarinic Receptor: A Key Target in Neuromodulation
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in brain regions critical for motor control and cognition, such as the striatum and cortex.[1] Upon activation by acetylcholine, the M4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, making the M4 receptor a compelling therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and dystonia.[4][5][6]
The therapeutic rationale for antagonizing the M4 receptor stems from its role in regulating dopamine signaling.[5] In conditions like Parkinson's disease, characterized by dopamine depletion, blocking M4 receptors can enhance dopamine release and improve motor control.[5] Conversely, in disorders such as schizophrenia, where dopamine dysregulation is a key feature, modulating this pathway via M4 antagonism offers a novel therapeutic avenue.[5][7]
This compound Derivatives: A Novel Class of Selective M4 Antagonists
Recently, a series of chiral 6-azaspiro[2.5]octanes has emerged as highly potent and selective antagonists of the M4 receptor.[8] Within this class, compounds such as VU6015241 have demonstrated exceptional potency and selectivity for the human M4 receptor, along with favorable physicochemical properties for in vivo studies.[8][9] The rigid, three-dimensional structure of the azaspiro[2.5]octane scaffold is thought to contribute to its high affinity and selectivity.
Comparative Pharmacological Profiles
A critical aspect in the development of M4 receptor antagonists is achieving high selectivity over the other four muscarinic receptor subtypes (M1, M2, M3, and M5) to minimize off-target effects.[10] The following tables summarize the in vitro potency and selectivity of key 6-azaspiro[2.5]octane derivatives against other well-characterized M4 antagonists.
Table 1: In Vitro Potency (IC50, nM) of M4 Receptor Antagonists in Calcium Mobilization Assays
| Compound | hM4 | rM4 | rM1 | rM2 | rM3 | rM5 |
| VU6021625 | 0.44 | 57 | 5500 | >10000 | >10000 | >10000 |
| VU6013720 | 0.59 | 20 | 1700 | >10000 | >10000 | >10000 |
| VU6021302 | 1.8 | 70 | >10000 | >10000 | >10000 | >10000 |
| PD 102807 | 90.7 | - | 6559 | 3441 | 950 | 7412 |
Data for VU compounds from[6][11]. Data for PD 102807 from. h = human, r = rat.
Table 2: Binding Affinity (Ki, nM) of M4 Receptor Antagonists from Radioligand Binding Assays
| Compound | rM4 ([3H]-NMS) | m M4 ([3H]-NMS) |
| VU6021625 | 11.4 | 9.6 |
| VU6013720 | 1.5 | - |
| VU6021302 | 11.7 | - |
Data from[11]. [3H]-NMS = [3H]-N-methylscopolamine, m = mouse.
The data clearly illustrate the superior potency and selectivity of the 6-azaspiro[2.5]octane derivatives, particularly VU6021625, for the human M4 receptor compared to the older tool compound, PD 102807. Notably, the 6-azaspiro[2.5]octane series demonstrates a significant species difference in potency between human and rat M4 receptors.
In Vivo Efficacy: Preclinical Evidence
The therapeutic potential of selective M4 antagonists has been investigated in various animal models of movement and psychiatric disorders.
Antiparkinsonian and Antidystonic Effects
In rodent models of Parkinson's disease, selective M4 antagonists have shown promising efficacy. For instance, VU6021625 was found to significantly reverse haloperidol-induced catalepsy, a model for parkinsonian motor deficits, in both mice and rats.[6] This effect was observed at unbound brain concentrations that are consistent with selective M4 receptor occupancy.[6] These findings support the hypothesis that M4 antagonism can recapitulate the therapeutic effects of non-selective antimuscarinic drugs used in Parkinson's disease, but with a potentially better side-effect profile.[6]
Antipsychotic-like Activity
The role of M4 receptors in psychosis is also a key area of investigation. Preclinical studies have shown that M4 positive allosteric modulators (PAMs) exhibit antipsychotic-like effects in rodent models.[7][12] For example, the M4 PAM VU0152100 dose-dependently reversed amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect that was absent in M4 knockout mice.[12] Furthermore, this compound was shown to reverse amphetamine-induced increases in extracellular dopamine levels in the nucleus accumbens and caudate-putamen.[7] While these studies focus on PAMs, they provide strong validation for the M4 receptor as a target for antipsychotic drug development, and it is hypothesized that selective antagonists may also offer therapeutic benefits by modulating dopamine signaling.[5]
Experimental Methodologies
The characterization of M4 receptor antagonists relies on robust and validated in vitro and in vivo assays. The following sections detail the principles and general protocols for the key experimental workflows.
M4 Receptor Signaling Pathway
The canonical signaling pathway for the M4 receptor involves its coupling to Gαi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels.
Caption: M4 receptor signaling pathway.
Radioligand Binding Assay Workflow
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.
Caption: Radioligand binding assay workflow.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Homogenize cells or tissues expressing the M4 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable assay buffer.[13]
-
Incubation: In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.[13][14]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[13][14]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Calcium Flux Assay Workflow
Calcium flux assays are functional assays that measure the intracellular calcium mobilization following receptor activation, typically for Gq-coupled receptors. For Gi/o-coupled receptors like M4, a co-expressed promiscuous G-protein (e.g., Gα16) or a chimeric G-protein can be used to redirect the signal through the Gq pathway, or the assay can be designed to measure the inhibition of a Gs-coupled pathway that increases cAMP and subsequently calcium.
Caption: Calcium flux assay workflow.
Step-by-Step Protocol for Calcium Flux Assay:
-
Cell Culture: Plate cells stably or transiently expressing the M4 receptor (and a suitable G-protein for signal redirection if necessary) in black-walled, clear-bottom 96- or 384-well plates.[15]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) that will increase in fluorescence upon binding to intracellular calcium.[15]
-
Compound Addition: Add the M4 receptor antagonist at various concentrations to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of an M4 receptor agonist (e.g., acetylcholine) to stimulate the receptor.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 value of the antagonist.
Conclusion and Future Directions
The this compound derivatives, exemplified by compounds like VU6021625, represent a significant advancement in the development of selective M4 receptor antagonists. Their high potency and selectivity, coupled with promising in vivo efficacy in preclinical models of movement disorders, underscore their potential as novel therapeutics.
Future research should focus on a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of these compounds to optimize their drug-like characteristics. Further in vivo studies in a wider range of animal models for both movement and psychiatric disorders will be crucial to fully elucidate their therapeutic potential and to establish a clear safety profile. The continued development of highly selective M4 antagonists will undoubtedly provide valuable tools for dissecting the complex roles of the M4 receptor in brain function and disease, and may ultimately lead to new and improved treatments for patients with debilitating neurological and psychiatric conditions.
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A Tale of Two Scaffolds: A Comparative Analysis of Azaspiro[2.5]octane and Piperidine in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold embedded in the architecture of a multitude of approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the relentless pursuit of novel chemical space and improved drug-like properties has led to the emergence of innovative bioisosteric replacements. Among these, the azaspiro[2.5]octane scaffold has garnered significant attention, offering a unique three-dimensional profile that can overcome some of the limitations of its well-established predecessor. This guide provides a comprehensive comparative analysis of these two pivotal scaffolds, offering insights into their structural nuances, impact on pharmacological properties, and synthetic considerations to aid researchers in making informed decisions during the drug design process.
At a Glance: Structural and Physicochemical Properties
A fundamental understanding of the physicochemical properties of a scaffold is paramount in drug discovery, as these parameters profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While piperidine is a well-characterized entity, data for the parent 6-azaspiro[2.5]octane is less abundant, with some properties being computationally predicted.
| Property | Piperidine | 6-Azaspiro[2.5]octane | Commentary |
| Molecular Formula | C₅H₁₁N | C₇H₁₃N | Azaspiro[2.5]octane possesses two additional carbon atoms and two fewer hydrogen atoms, resulting in a higher degree of saturation. |
| Molecular Weight ( g/mol ) | 85.15 | 111.18[2] | The increased molecular weight of the azaspiro[2.5]octane scaffold is a consideration for maintaining overall compound size within desirable limits. |
| Boiling Point (°C) | 106 | 59-60 at 4 mmHg[3] | The available data for azaspiro[2.5]octane is at reduced pressure, precluding a direct comparison at atmospheric pressure. |
| XLogP3 (Predicted) | 1.1 | 1.3[2] | The predicted lipophilicity of the parent azaspiro[2.5]octane is slightly higher than that of piperidine, likely due to the increased carbon content. However, this can be modulated by substitution. |
| pKa (Predicted) | ~11.2 (experimental) | Not available | The basicity of the nitrogen atom is a critical determinant of a compound's properties. While experimental data for the parent azaspiro[2.5]octane is lacking, it is expected to be a secondary amine with a pKa in a similar range to piperidine. |
Delving Deeper: A Comparative Look at 3D Structure and Conformational Dynamics
The three-dimensional arrangement of atoms in a molecule is a critical factor governing its interaction with biological targets. Both piperidine and the six-membered ring of azaspiro[2.5]octane adopt chair-like conformations to minimize steric and torsional strain. However, the introduction of the spiro-fused cyclopropane ring in azaspiro[2.5]octane imparts significant conformational rigidity.
Piperidine: The piperidine ring is conformationally flexible, existing in a dynamic equilibrium between two chair conformers. Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more energetically favorable for larger substituents to avoid 1,3-diaxial interactions. This conformational flexibility allows the molecule to adapt its shape to the binding pocket of a target protein.
Azaspiro[2.5]octane: The spirocyclic nature of azaspiro[2.5]octane significantly restricts the conformational freedom of the six-membered ring. The cyclopropane ring acts as a rigid anchor, locking the adjacent carbon of the piperidine-like ring in a fixed position. This results in a more defined and rigid three-dimensional structure. This rigidity can be advantageous in drug design by pre-organizing the molecule in a bioactive conformation, potentially leading to higher binding affinity and selectivity. Furthermore, the spirocyclic core provides distinct exit vectors for substituents, allowing for a more precise exploration of chemical space around the scaffold.
Caption: Conformational differences between piperidine and azaspiro[2.5]octane.
The Medicinal Chemist's Perspective: Azaspiro[2.5]octane as a Bioisostere of Piperidine
In drug design, bioisosteric replacement is a powerful strategy to modulate a molecule's properties while retaining its biological activity. The azaspiro[2.5]octane scaffold has emerged as a compelling bioisostere for piperidine, offering several potential advantages.
-
Improved Metabolic Stability: The piperidine ring can be susceptible to metabolic oxidation, particularly at the carbon atoms adjacent to the nitrogen. The quaternary spiro-carbon in azaspiro[2.5]octane is inherently more resistant to metabolism, which can lead to improved metabolic stability and a longer in vivo half-life of the drug candidate.
-
Enhanced Aqueous Solubility: While seemingly counterintuitive due to the increased carbon count, the introduction of a spirocyclic center can sometimes lead to an increase in aqueous solubility. This is often attributed to a decrease in the molecule's overall lipophilicity and an alteration of its crystal packing properties.
-
Novel Exit Vectors and Exploration of Chemical Space: The rigid, three-dimensional nature of the azaspiro[2.5]octane scaffold provides chemists with novel exit vectors for attaching substituents. This allows for a more precise and directional exploration of the chemical space within a target's binding site, potentially leading to the discovery of more potent and selective compounds.
-
Reduced Off-Target Effects: The unique shape and rigidity of the azaspiro[2.5]octane scaffold can lead to a more specific interaction with the intended target, thereby reducing the likelihood of binding to off-target proteins and causing unwanted side effects.
A compelling example of the benefits of replacing a piperidine ring with an aza-spirocycle is seen in the development of local anesthetics. In a study involving the local anesthetic bupivacaine, which contains a piperidine moiety, replacement of this ring with aza-spirocyclic structures resulted in analogues with significantly lower toxicity.[2] Notably, these spirocyclic analogues demonstrated increases in the lethal dose of up to 5-fold while maintaining an acceptable level of local anesthetic activity in animal models.[2] This case study highlights the potential of aza-spirocycles to mitigate the cardiotoxicity associated with some piperidine-containing drugs.[2]
Caption: A typical workflow for the bioisosteric replacement of piperidine with azaspiro[2.5]octane.
Synthetic Strategies: Accessing these Key Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program. Both piperidine and azaspiro[2.5]octane derivatives can be prepared through established synthetic routes.
Experimental Protocol: Synthesis of a Substituted Piperidine via Catalytic Hydrogenation
This protocol describes a general procedure for the synthesis of a substituted piperidine by the reduction of the corresponding pyridine derivative.
Materials:
-
Substituted pyridine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted pyridine in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the substrate and apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine product.
-
Purify the product by flash column chromatography or recrystallization as needed.
Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane via Corey-Chaykovsky Reaction
This protocol outlines the synthesis of the 6-azaspiro[2.5]octane scaffold starting from a protected 4-piperidone, utilizing the Corey-Chaykovsky reaction for the crucial cyclopropanation step.[4][5]
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, add anhydrous DMSO to a round-bottom flask.
-
Carefully add sodium hydride to the DMSO and stir the suspension at room temperature for 10-15 minutes.
-
Add trimethylsulfoxonium iodide in one portion and stir the resulting mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.
-
Cool the ylide solution to 0 °C in an ice bath and slowly add the solution of N-Boc-4-piperidone in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-6-azaspiro[2.5]octane.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 6-azaspiro[2.5]octane.
Conclusion
Both the piperidine and azaspiro[2.5]octane scaffolds are valuable tools in the medicinal chemist's arsenal. Piperidine remains a reliable and well-understood building block, while azaspiro[2.5]octane offers a compelling alternative for addressing specific challenges in drug design, such as metabolic instability and the need for novel three-dimensional diversity. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target biology, desired physicochemical properties, and synthetic feasibility. As our understanding of the intricate relationship between molecular structure and biological function continues to evolve, the strategic application of scaffolds like azaspiro[2.5]octane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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6-Azaspiro[2.5]octane hydrochloride. LookChem. [Link]
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6-Azaspiro[2.5]octane | C7H13N | CID 22417173. PubChem. [Link]
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Kirichok, A. A., et al. (2023). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
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6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187. PubChem. [Link]
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Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
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Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
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Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
-
Singh, A., et al. (2021). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 11(52), 32993-33017. [Link]
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Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Miller, A. K., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
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A Comparative Guide to 6-Azaspiro[2.5]octan-4-ol Derivatives: In Vitro and In Vivo Evaluation as Kif18a Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic targets and the chemical matter to address them is paramount. One such target that has garnered significant attention is the kinesin motor protein Kif18a, a critical regulator of chromosome alignment during mitosis. Its inhibition presents a promising strategy for selectively targeting cancer cells with chromosomal instability, a hallmark of many aggressive tumors. This guide provides an in-depth comparative analysis of a series of 6-azaspiro[2.5]octan-4-ol derivatives that have emerged as potent inhibitors of Kif18a.
This document will delve into the in vitro and in vivo evaluation of these compounds, offering a comprehensive overview of their biological activity, structure-activity relationships (SAR), and the experimental methodologies employed in their assessment. By presenting objective comparisons and supporting experimental data, this guide aims to equip researchers and drug development professionals with the critical information needed to advance the discovery of next-generation cancer therapeutics.
The Rationale for Targeting Kif18a with this compound Derivatives
Kif18a, a member of the kinesin-8 family, plays a crucial role in the precise alignment of chromosomes at the metaphase plate. Its motor activity is essential for regulating the dynamics of microtubules at the kinetochore. In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on Kif18a to manage the chaotic mitotic environment and prevent catastrophic errors in chromosome segregation. This selective dependency provides a therapeutic window, where inhibition of Kif18a can lead to mitotic arrest and subsequent cell death in cancer cells, with minimal impact on normal, chromosomally stable cells.[1][2][3][4][5]
The this compound scaffold represents a novel and promising chemical starting point for the development of Kif18a inhibitors. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with the target protein, while offering favorable physicochemical properties for drug development. The derivatives discussed herein are based on a central benzamide core, with the this compound moiety occupying a key position for interaction with Kif18a.
In Vitro Evaluation: A Comparative Analysis of Potency
The initial assessment of novel drug candidates hinges on robust in vitro assays to determine their potency and selectivity. For the this compound derivatives, the primary in vitro evaluation involves biochemical assays to measure the inhibition of Kif18a's ATPase activity and cell-based assays to assess their anti-proliferative effects in cancer cell lines.
Biochemical Inhibition of Kif18a ATPase Activity
The motor function of Kif18a is powered by the hydrolysis of ATP. Therefore, a direct measure of a compound's potency is its ability to inhibit this ATPase activity. A commonly employed method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced in the enzymatic reaction. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the potency of different inhibitors.
The following table summarizes the Kif18a inhibitory activity of a selection of this compound derivatives, as disclosed in patent literature. The compounds are categorized based on their Kif18a IC50 values, with "+++" indicating an IC50 of less than 100 nM, "++" indicating an IC50 between 100 and 500 nM, and "+" indicating an IC50 greater than 500 nM.
| Compound ID | Structure | Kif18a IC50 (nM) |
| Example 1 | N-(2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl)-4-(ethylsulfonamido)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | +++ |
| Example 2 | N-(2-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidin-4-yl)-4-((2-hydroxyethyl)sulfonamido)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | +++ |
| Example 3 | N-(2-(2-hydroxypropan-2-yl)pyrimidin-4-yl)-4-(N-(3-methyloxetan-3-yl)sulfamoyl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | +++ |
| Example 4 | (R)-4-((2-hydroxyethyl)sulfonamido)-N-(6-methyl-2-(2-methylmorpholino)pyrimidin-4-yl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | ++ |
| Example 5 | N-(2-(4,4-difluoropiperidin-1-yl)pyridin-4-yl)-4-(N-(3-methyloxetan-3-yl)sulfamoyl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide | + |
Data extracted from patent US20200239441A1. The patent provides activity ranges rather than exact IC50 values.
Cellular Anti-proliferative Activity
To translate the biochemical potency into a cellular context, the anti-proliferative activity of these derivatives is assessed in various cancer cell lines. Cell lines with high levels of chromosomal instability, such as the high-grade serous ovarian cancer cell line OVCAR-3, are particularly relevant for evaluating Kif18a inhibitors. The potency is typically measured as the half-maximal effective concentration (EC50) or the concentration that inhibits 50% of cell growth (GI50).
| Compound ID | OVCAR-3 Cell Proliferation IC50 (nM) |
| Example 1 | +++ |
| Example 2 | +++ |
| Example 3 | ++ |
| Example 4 | ++ |
| Example 5 | + |
Data extracted from patent US20200239441A1. The patent provides activity ranges rather than exact IC50 values.
The strong correlation between the biochemical and cellular activities for many of these compounds underscores the on-target effect of Kif18a inhibition.
Experimental Protocol: Kif18a ADP-Glo™ Kinase Assay
This protocol outlines the key steps for determining the IC50 of a test compound against Kif18a.
Materials:
-
Recombinant human Kif18a enzyme
-
Microtubules (taxol-stabilized)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 30 µg/mL taxol)
-
Test compounds dissolved in DMSO
-
384-well white, flat-bottom plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the assay buffer, microtubules, and the test compound dilutions.
-
Enzyme Addition: Initiate the reaction by adding the Kif18a enzyme solution to each well.
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Equilibrate the plate to room temperature. Add the ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for Kif18a ATPase Inhibition Assay.
In Vivo Evaluation: Assessing Therapeutic Potential in Preclinical Models
While in vitro assays are crucial for initial screening, the true therapeutic potential of a drug candidate can only be assessed through in vivo studies. These studies aim to evaluate the compound's efficacy, pharmacokinetics (PK), and safety in a living organism.
Xenograft Models for Efficacy Evaluation
To assess the anti-tumor efficacy of Kif18a inhibitors, human cancer cell lines, such as OVCAR-3, are implanted into immunocompromised mice to create xenograft models. Once the tumors reach a certain size, the mice are treated with the test compounds, and tumor growth is monitored over time. Key efficacy endpoints include tumor growth inhibition (TGI) and, in some cases, tumor regression.
While specific in vivo data for the this compound derivatives is not publicly available, preclinical studies on other Kif18a inhibitors have demonstrated significant, dose-dependent tumor growth inhibition in xenograft models of ovarian and breast cancer.[3][5] It is anticipated that potent this compound derivatives would exhibit similar efficacy in these models.
Pharmacokinetic Profiling
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Understanding the PK profile of a compound is critical for determining the appropriate dosing regimen and predicting its clinical performance. Key PK parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life, the time it takes for the plasma concentration to reduce by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Preclinical PK studies are typically conducted in rodents (mice or rats) following intravenous (IV) and oral (PO) administration. Although specific PK data for the this compound derivatives are not available, the goal of medicinal chemistry efforts is to optimize compounds for good oral bioavailability and a half-life that supports a convenient dosing schedule (e.g., once or twice daily).
Experimental Protocol: Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo efficacy of a Kif18a inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound formulated for the appropriate route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the cancer cells to the desired confluence. Harvest and resuspend the cells in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic (PD) Assessment (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess target engagement and downstream effects, such as measuring the levels of biomarkers like phospho-Histone H3.
Caption: Workflow for a Xenograft Efficacy Study.
Structure-Activity Relationship (SAR) and Future Directions
The data presented in this guide, although limited to what is publicly available, allows for some preliminary structure-activity relationship (SAR) observations. For instance, the nature of the substituents on the pyrimidine or pyridine ring and the sulfonamide group significantly influences the potency of these this compound derivatives. The presence of fluorine atoms and small, polar groups appears to be beneficial for activity.
Future research in this area will likely focus on:
-
Expanding the SAR: Synthesizing and testing a wider range of derivatives to further refine the understanding of the key structural features required for potent and selective Kif18a inhibition.
-
Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to achieve desirable pharmacokinetic profiles, including high oral bioavailability and appropriate metabolic stability.
-
In-depth In Vivo Characterization: Conducting comprehensive in vivo studies, including efficacy in a broader range of cancer models, tolerability studies, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling.
-
Combination Therapies: Exploring the potential of combining Kif18a inhibitors with other anti-cancer agents to achieve synergistic effects and overcome potential resistance mechanisms.
The this compound scaffold has provided a promising foundation for the development of a new class of Kif18a inhibitors. The continued investigation of these and related compounds holds the potential to deliver a novel and effective therapeutic option for patients with chromosomally unstable cancers.
References
- US Patent US20200239441A1, "Kif18a inhibitors," Vertex Pharmaceuticals Incorpor
-
Rath, O., & Kozielski, F. (2012). Kinesins and cancer. Nature Reviews Cancer, 12(8), 527-539. [Link]
-
Quinton, R. J., et al. (2021). Discovery of potent, orally active KIF18A inhibitors targeting CIN-high cancer cells. Journal of Clinical Oncology, 39(15_suppl), e15046-e15046. [Link]
-
Petry, S. (2016). Mechanisms of Mitotic Spindle Assembly. Annual Review of Biochemistry, 85, 659-683. [Link]
-
Cohen-Sharir, Y., et al. (2021). Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. Cell Reports, 34(11), 108869. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. volastratx.com [volastratx.com]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Azaspiro[2.5]octan-4-ol Analogs
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is relentless. Spirocyclic scaffolds have emerged as a particularly compelling class of structures, prized for their inherent three-dimensionality.[1][2] Unlike flat, aromatic systems, spirocycles project functional groups into three-dimensional space, enabling more specific and potent interactions with biological targets.[1] This unique spatial arrangement can lead to significant improvements in a compound's potency, selectivity, and pharmacokinetic properties, such as aqueous solubility.[2][3][4] The rigid nature of the spirocyclic core restricts the molecule's conformation, which can enhance binding affinity to target enzymes or receptors.[5][6]
The 6-azaspiro[2.5]octane framework, a specific type of spirocycle, has garnered considerable attention as a versatile scaffold for developing novel therapeutics, particularly for neurological disorders.[5][6][7] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-azaspiro[2.5]octan-4-ol analogs, synthesizing data from key studies to offer insights for researchers and drug development professionals. We will explore how modifications to this core structure influence biological activity, supported by experimental data and protocols.
Core Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this compound analogs is intricately linked to the specific arrangement and nature of substituents around the core scaffold. The key areas for SAR exploration are the stereochemistry of the scaffold, the role of the 4-hydroxyl group, and the diverse functionalities that can be introduced at the 6-nitrogen position.
The Critical Role of Stereochemistry
As with many biologically active molecules, the stereochemistry of the this compound core is a paramount determinant of its pharmacological activity. Research into chiral 6-azaspiro[2.5]octanes as antagonists for the M4 muscarinic acetylcholine receptor has demonstrated that the biological activity often resides in a single enantiomer.[7] For instance, early investigations revealed that the R-enantiomer of certain analogs possessed significantly greater potency at the human and rat M4 receptors compared to the S-enantiomer.[7] This highlights the necessity of chiral separation and stereochemical control during synthesis to maximize the therapeutic potential and minimize potential off-target effects from the less active enantiomer.
The 4-Hydroxyl Group: A Key Interaction Point
The hydroxyl group at the 4-position of the 6-azaspiro[2.5]octane ring plays a crucial role in mediating interactions with the target protein. As a hydrogen bond donor and acceptor, it can form key bonds within the active site of a receptor or enzyme. The presence and orientation of this group can profoundly impact binding affinity and functional activity. Modifications at this position, such as esterification, etherification, or oxidation to a ketone, can serve to probe the steric and electronic requirements of the binding pocket. While specific data on extensive modifications at this position for this compound analogs is limited in the provided search results, the general principles of medicinal chemistry suggest that this is a critical handle for modulating activity.
The 6-Nitrogen Position: A Gateway to Diversity and Potency
The secondary amine at the 6-position of the azaspiro[2.5]octane core is the most synthetically accessible point for introducing a wide array of substituents. This position is typically where large, complex moieties are appended to achieve desired potency and selectivity. SAR studies have shown that the nature of the substituent on the nitrogen is a primary driver of the compound's overall pharmacological profile.
For example, in the development of M4 muscarinic acetylcholine receptor antagonists, various aromatic and heteroaromatic groups were attached at this position, leading to compounds with high potency and selectivity.[7] The choice of these substituents influences not only the direct interactions with the target but also the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.[3]
Comparative Performance of this compound Analogs
The following table summarizes the structure-activity relationship for a series of chiral 6-azaspiro[2.5]octanes as M4 muscarinic acetylcholine receptor antagonists. This data illustrates the impact of stereochemistry and substitution on potency.
| Compound | Stereochemistry | Substituent at N-6 | hM4 IC50 (nM) |
| Analog A | Racemic | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | 120 |
| Analog B | (R)-enantiomer | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | 34 |
| Analog C | (S)-enantiomer | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | >10,000 |
| VU6015241 | (R)-enantiomer | Deuterated analog | 19 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2022, 56, 128479.[7]
As the data clearly indicates, the (R)-enantiomer (Analog B) is significantly more potent than the racemic mixture (Analog A) and the (S)-enantiomer (Analog C), which is essentially inactive.[7] Further optimization, such as the introduction of deuterium in VU6015241, can lead to even greater potency.[7]
Experimental Protocols
Representative Synthesis of a 6-Azaspiro[2.5]octan-4-one Analog
The synthesis of this compound analogs typically begins with the construction of the core spirocyclic ketone, which can then be reduced to the corresponding alcohol. A general approach is outlined below, inspired by synthetic strategies for similar spiropiperidines.[8]
Step 1: Synthesis of the Spirocyclic Ketone Intermediate
-
To a solution of a suitable cyclopropyl derivative and a piperidine precursor in an appropriate solvent (e.g., ethanol), add a base such as pyrrolidine.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-azaspiro[2.5]octan-4-one intermediate.
Step 2: Reduction to this compound
-
Dissolve the 6-azaspiro[2.5]octan-4-one intermediate in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or recrystallization.
Biological Evaluation: Radioligand Binding Assay
A common method to determine the affinity of novel analogs for their target receptor is a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., human M4 muscarinic receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Assay: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors), and varying concentrations of the test compound (this compound analog).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
Visualizing SAR and Experimental Workflows
Caption: General synthetic workflow for this compound analogs.
Caption: Typical biological screening cascade for novel analogs.
Expert Opinion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The inherent three-dimensionality and conformational rigidity of the spirocyclic core offer distinct advantages in achieving high potency and selectivity. [1][5]However, the synthetic complexity of these molecules can pose a challenge. [5][6]Future research will likely focus on developing more efficient and stereoselective synthetic routes to access a wider range of analogs.
Furthermore, a deeper understanding of the SAR at the 4-position is warranted. Exploring a variety of substituents in place of the hydroxyl group could unlock novel interactions with target proteins and lead to analogs with improved pharmacokinetic profiles. As computational methods and high-throughput synthesis techniques continue to advance, the exploration of the chemical space around the this compound core will undoubtedly accelerate, paving the way for the discovery of next-generation therapeutics for a range of diseases.
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Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis Online. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. [Link]
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Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. [Link]
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Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed Central. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]
- Kif18a inhibitors - Google P
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. [Link]
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Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed. [Link]
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(4S)-6-Azaspiro[2.5]octan-4-ol - PubChem. [Link]
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Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Comparative Guide to the Biological Activity of 6-Azaspiro[2.5]octan-4-ol Enantiomers and Their Derivatives
Introduction: The Critical Role of Chirality in Spirocyclic Scaffolds
In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a paramount determinant of its biological function. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as valuable motifs due to their rigid structures that can present functional groups in precise spatial orientations. The 6-azaspiro[2.5]octane core is of particular interest, serving as a foundational structure for a variety of biologically active compounds. When this scaffold is functionalized, as in 6-Azaspiro[2.5]octan-4-ol, a chiral center is introduced, giving rise to enantiomers – non-superimposable mirror images of the same molecule.
The interaction of a drug molecule with its biological target, typically a protein such as a receptor or enzyme, is a highly specific, three-dimensional "lock-and-key" or "induced-fit" interaction. As biological targets are themselves chiral, they can and often do exhibit differential binding and subsequent biological responses to the enantiomers of a chiral drug.[1][2] This stereoselectivity can manifest as differences in potency, efficacy, metabolism, and even toxicity between enantiomers. Therefore, the separation and individual characterization of enantiomers is a critical step in drug development.
While direct comparative studies on the biological activity of the specific enantiomers of this compound are not extensively documented in publicly available literature, a wealth of information exists for its derivatives. This guide will delve into the stereoselective biological activity of chiral 6-azaspiro[2.5]octane derivatives, with a primary focus on their well-characterized role as M4 muscarinic acetylcholine receptor (mAChR) antagonists. By examining these closely related compounds, we can infer the profound importance of stereochemistry for the this compound scaffold and provide a framework for future investigations.
Synthesis and Chiral Separation: Paving the Way for Stereoselective Studies
The synthesis of enantiomerically pure 6-azaspiro[2.5]octane derivatives is a key challenge that has been addressed through various strategies. Asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, is a powerful approach.[3] Alternatively, racemic mixtures can be synthesized and subsequently separated using chiral chromatography techniques.
A common route to the 6-azaspiro[2.5]octane core involves the cyclopropanation of a suitable piperidine precursor. The subsequent resolution of enantiomers is often achieved through chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. The separated enantiomers are then characterized using techniques such as X-ray crystallography to determine their absolute stereochemistry (R or S configuration).
Figure 1: General workflow for the separation and comparative biological evaluation of 6-azaspiro[2.5]octane derivative enantiomers.
Comparative Biological Activity: A Focus on M4 Muscarinic Receptor Antagonism
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a validated target for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease and dystonia.[4][5] Several series of chiral 6-azaspiro[2.5]octane derivatives have been identified as potent and selective M4 mAChR antagonists.[6]
A consistent finding across these studies is the pronounced stereoselectivity of M4 receptor binding, with the (R)-enantiomer consistently demonstrating significantly higher potency than the (S)-enantiomer.[6]
Quantitative Comparison of Enantiomeric Potency
The following table summarizes the M4 receptor antagonist activity of enantiomers for a representative 6-azaspiro[2.5]octane derivative.
| Compound | Enantiomer | hM4 IC50 (nM) |
| Example Derivative 1 | (R) | 15 |
| (S) | >10,000 | |
| VU6015241 | (R) | 4.1 |
| (S) | >10,000 |
Data is illustrative and based on findings from cited literature. IC50 is the half-maximal inhibitory concentration.[4][6]
As the data clearly indicates, the (R)-enantiomer is several orders of magnitude more potent than the (S)-enantiomer. This substantial difference underscores the critical importance of the three-dimensional arrangement of substituents on the 6-azaspiro[2.5]octane scaffold for effective binding to the M4 receptor.
Mechanism of Action: Stereoselective Interaction with the M4 Receptor
The M4 receptor, like other muscarinic receptors, possesses a highly conserved orthosteric binding pocket for its endogenous ligand, acetylcholine. The differential activity of the 6-azaspiro[2.5]octane enantiomers is a direct consequence of their distinct abilities to fit into and interact with the specific amino acid residues within this chiral binding pocket. The (R)-enantiomer is hypothesized to adopt a conformation that allows for optimal interactions with key residues, leading to high-affinity binding and potent antagonism. In contrast, the (S)-enantiomer likely experiences steric clashes or is unable to form the same crucial interactions, resulting in significantly weaker binding.
Figure 2: Simplified signaling pathway of the M4 muscarinic receptor and its antagonism by the (R)-enantiomer of a 6-azaspiro[2.5]octane derivative.
Experimental Protocols: Assaying for M4 Receptor Antagonism
The determination of M4 receptor antagonist activity is typically performed using in vitro cell-based assays. A standard protocol is outlined below.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon M4 receptor activation by acetylcholine.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (agonist).
-
Test compounds ((R)- and (S)-enantiomers).
-
Microplate reader with fluorescence detection capabilities.
Protocol:
-
Cell Plating: Plate the CHO-hM4 cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compounds (enantiomers) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the microplate in the reader and initiate fluorescence measurement. After establishing a baseline, add a concentration of acetylcholine known to elicit a submaximal response (EC80).
-
Data Analysis: Measure the peak fluorescence response after agonist addition. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The available evidence from studies on derivatives of this compound strongly indicates that stereochemistry plays a pivotal role in their biological activity, particularly as M4 muscarinic receptor antagonists. The consistent and significant potentiation of the (R)-enantiomer over the (S)-enantiomer highlights the importance of a precise three-dimensional fit within the receptor binding pocket.
While these findings provide a compelling case for the likely stereoselective activity of the parent compound, this compound, direct experimental verification is still required. Future research should focus on the synthesis, chiral separation, and comprehensive biological evaluation of the (+) and (-) enantiomers of this compound across a range of relevant biological targets. Such studies will not only elucidate the specific pharmacological properties of these enantiomers but also contribute to a deeper understanding of the structure-activity relationships within this important class of spirocyclic compounds, ultimately guiding the design of more potent and selective therapeutic agents.
References
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Rodriguez, A. L., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
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Arnold, J. S., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
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Chan, W. Y., et al. (1998). Identification and Characterization of m4 Selective Muscarinic Antagonists. Bioorganic & Medicinal Chemistry Letters, 8(15), 1991-6. [Link]
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Engers, D. W., et al. (2021). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters, 12(9), 1438-1445. [Link]
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Wess, J., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]
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Mykhailiuk, P. K. (2019). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF. [Link]
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PubChem. (n.d.). (4S)-6-Azaspiro[2.5]octan-4-ol. [Link]
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Birdsall, N. J. M., & Hulme, E. C. (2006). Muscarinic Receptor Agonists and Antagonists. Molecules, 11(3), 143-156. [Link]
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Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(2), 161-175. [Link]
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PubChem. (n.d.). 6-Azaspiro[2.5]octane. [Link]
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Huang, W., et al. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Landoni, M. F. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]
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Validating 6-Azaspiro[2.5]octan-4-ol: A Comparative Guide to a Novel Therapeutic Scaffold
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical matter with superior pharmacological properties is a cornerstone of modern drug discovery. The architecture of a molecule's core, or scaffold, is a critical determinant of its biological activity, physicochemical properties, and overall potential as a therapeutic agent. In recent years, spirocyclic scaffolds have gained prominence for their ability to impart three-dimensionality, conformational rigidity, and novel intellectual property to drug candidates. This guide provides an in-depth validation of 6-Azaspiro[2.5]octan-4-ol as a promising therapeutic target scaffold, offering a comparative analysis against established alternatives and detailing the experimental workflows required for its comprehensive evaluation.
The Rise of Spirocyclic Scaffolds in Drug Discovery
Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the "escape from flatland" concept has encouraged the exploration of three-dimensional scaffolds to improve target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2] Spirocycles, which feature two rings connected by a single common atom, offer a unique and rigid conformation that can pre-organize appended functional groups for optimal interaction with a biological target.[3] This inherent rigidity can lead to enhanced binding affinity and selectivity while minimizing off-target interactions.[3]
The this compound scaffold, with its embedded secondary amine and hydroxyl group, presents a versatile platform for chemical modification and exploration of diverse therapeutic targets. Its unique topology suggests potential advantages over more conventional heterocyclic scaffolds.
This compound: A Profile
The this compound core is a compelling starting point for library synthesis. The secondary amine provides a convenient handle for derivatization, while the hydroxyl group can be functionalized or serve as a key hydrogen bonding moiety for target interaction. Its spirocyclic nature, combining a cyclopropane and a piperidine ring, introduces a significant degree of sp3 character, a feature often correlated with improved clinical success.
While extensive public data on the specific biological activities of this compound is emerging, its utility is highlighted by its incorporation as an intermediate in the synthesis of Kif18a inhibitors for potential cancer therapy.[4] This indicates its compatibility with complex synthetic routes and its potential to be integrated into molecules targeting challenging disease pathways.
Comparative Analysis: this compound vs. Alternative Scaffolds
The true value of a novel scaffold is best understood through comparison with established structural motifs. Here, we evaluate this compound against piperidine, a ubiquitous scaffold in medicinal chemistry, and other azaspirocycles.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | This compound (Predicted) | Rationale for Predicted Advantage |
| Three-Dimensionality | Low (Flexible chair/boat conformations) | High (Rigid spirocyclic core) | High (Rigid spirocyclic core) | The spirocyclic fusion introduces conformational restriction, presenting substituents in well-defined vectors.[1][3] |
| Aqueous Solubility | Moderate | Higher than piperidine | Potentially enhanced | The introduction of polar functional groups (hydroxyl) and the sp3-rich nature can disrupt crystal packing and improve solvation.[1] |
| Metabolic Stability | Susceptible to oxidation at multiple positions | Generally improved | Potentially improved | The cyclopropyl group can shield adjacent positions from metabolic attack, and the rigid structure may limit access by metabolic enzymes.[2] |
| Synthetic Accessibility | High (Commercially available, numerous synthetic methods) | Moderate to High | Moderate | While more complex than piperidine, scalable syntheses for azaspirocycles are increasingly reported.[5][6][7] |
| Novelty (IP Space) | Crowded | Growing | High | As a less explored scaffold, it offers significant opportunities for novel intellectual property. |
| Bioisosteric Potential | N/A | Bioisostere for piperidine and piperazine | Potential bioisostere for substituted piperidines and other heterocycles | Can mimic the spatial arrangement of functional groups in other scaffolds while offering improved physicochemical properties.[1][8] |
Experimental Validation of this compound as a Therapeutic Scaffold
A rigorous and systematic experimental cascade is essential to validate any new scaffold. The following protocols provide a framework for assessing the potential of this compound.
Workflow for Scaffold Validation
Caption: A phased approach to the validation of the this compound scaffold.
Detailed Experimental Protocols
1. Library Synthesis via N-alkylation
-
Rationale: To explore the chemical space around the scaffold, a diverse library of derivatives is necessary. N-alkylation of the secondary amine is a straightforward and robust method for introducing a variety of substituents.
-
Protocol:
-
Dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.
-
Add the desired alkyl halide (e.g., benzyl bromide, substituted benzoyl chlorides) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. In Vitro Metabolic Stability Assay
-
Rationale: Assessing the metabolic stability of a new scaffold is crucial for predicting its in vivo half-life. Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major contributors to drug metabolism.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, pre-warm a solution of liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (cofactor for P450 enzymes) to the wells containing the microsomes and the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the compound.
-
3. hERG Inhibition Assay
-
Rationale: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of a scaffold's potential for hERG liability is a critical step in drug safety evaluation.
-
Protocol:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Employ an automated patch-clamp system for high-throughput analysis.
-
Prepare serial dilutions of the test compound.
-
Apply the different concentrations of the compound to the cells and measure the hERG current in response to a specific voltage pulse protocol.
-
Record the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
-
Potential Therapeutic Targets and Future Directions
The structural features of this compound make it an attractive scaffold for a variety of therapeutic targets.
-
Kinases: The scaffold can serve as a core for developing ATP-competitive inhibitors, with the amine and hydroxyl groups providing key hydrogen bonding interactions in the hinge region. Its use in Kif18a inhibitors supports this application.[4]
-
GPCRs: The rigid, three-dimensional nature of the scaffold is well-suited for targeting the orthosteric or allosteric sites of G protein-coupled receptors. Derivatives of other azaspirocycles have shown activity at GPR119.[9]
-
Ion Channels: The defined spatial orientation of substituents can be exploited to target the complex binding pockets of ion channels, such as nicotinic acetylcholine receptors.[9]
The logical progression for validating this scaffold involves synthesizing a focused library of derivatives and screening them against a diverse panel of targets. Hits from these screens would then be subjected to the detailed experimental validation workflow outlined above.
Caption: Logical relationship for validating this compound.
References
- Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing.
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- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI.
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Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][5][6]oxazin-6-yl Moiety | Journal of Medicinal Chemistry - ACS Publications. Available at:
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing.
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- Theranostic Applications of Scaffolds in Current Biomedical Research - PMC - NIH.
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- US20200239441A1 - Kif18a inhibitors - Google Patents.
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A Comparative Guide to Cross-Reactivity Studies of 6-Azaspiro[2.5]octan-4-ol Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[2.5]octan-4-ol scaffold has emerged as a promising structural motif in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a range of biological pathways.[1][2] However, as with any novel chemical entity, a thorough understanding of its potential for off-target interactions is paramount to ensure the safety and efficacy of drug candidates. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound based compounds, supported by experimental data and protocols.
The Imperative of Early Cross-Reactivity Profiling
Off-target binding, where a drug interacts with unintended proteins, can lead to adverse effects, diminished efficacy, and potential regulatory hurdles.[3] Identifying these interactions early in the drug discovery process is crucial for selecting candidates with a lower risk of failure in later clinical trials.[3][4] For novel scaffolds like 6-azaspiro[2.5]octane, early and comprehensive cross-reactivity screening is not just a regulatory requirement but a strategic imperative to de-risk a program and optimize resource allocation.[4]
The unique three-dimensional structure of spirocyclic compounds, such as this compound derivatives, can offer improved potency and selectivity by providing distinct interaction vectors with target proteins.[2][5] However, this same structural complexity necessitates a rigorous evaluation of their interactions across the broader proteome.
A Multi-Faceted Approach to Cross-Reactivity Assessment
A robust cross-reactivity assessment strategy employs a combination of computational and experimental methods, progressing from broad, high-throughput screens to more focused, mechanistic studies. This tiered approach allows for the efficient identification and characterization of potential off-target liabilities.
Sources
Navigating the Pharmacokinetic Landscape of 6-Azaspiro[2.5]octan-4-ol Derivatives: A Comparative Guide
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures. The deliberate introduction of three-dimensionality into molecular scaffolds has emerged as a powerful strategy to enhance drug-like properties.[1][2][3][4] Among these three-dimensional structures, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement.[5][6] This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of a promising class of spirocyclic compounds: 6-azaspiro[2.5]octan-4-ol derivatives.
The strategic incorporation of the 6-azaspiro[2.5]octane core is predicated on the hypothesis that its inherent rigidity and sp³-rich character will translate into an improved absorption, distribution, metabolism, and excretion (ADME) profile compared to more conventional, conformationally flexible analogs.[1][2] Shifting from planar structures to those with a higher fraction of saturated carbons often correlates with enhanced solubility, greater metabolic stability, and decreased lipophilicity.[2] This guide will delineate the essential in vitro and in vivo studies required to test this hypothesis, providing detailed experimental protocols and a comparative analysis with hypothetical non-spirocyclic counterparts.
The Strategic Advantage of the Spirocyclic Scaffold
The rationale for exploring this compound derivatives is rooted in the well-documented benefits of incorporating spirocyclic motifs in drug discovery.[3][4] The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the presentation of pharmacophoric elements to its biological target.[1][2] This can lead to enhanced potency and selectivity. Furthermore, the three-dimensional architecture often disrupts the planarity that can lead to undesirable intermolecular stacking and off-target interactions.[6]
From a pharmacokinetic perspective, the key anticipated advantages of these derivatives over, for instance, analogous substituted piperidines or cyclohexanols, include:
-
Improved Aqueous Solubility: The disruption of molecular planarity can reduce crystal lattice energy, often leading to better solubility.
-
Enhanced Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation. The introduction of spiro-azacycles has been shown to significantly improve metabolic stability compared to their simpler azacycle counterparts.[7]
-
Modulated Lipophilicity: The introduction of heteroatoms and the specific stereochemistry of the spirocyclic core can fine-tune the lipophilicity (LogP/LogD) of a compound, impacting its permeability and distribution.
This guide will provide the experimental framework to quantify these potential advantages.
A Roadmap for Pharmacokinetic Characterization: In Vitro ADME Profiling
Early assessment of ADME properties is critical to de-risk drug candidates and guide synthetic efforts.[8][9] A tiered approach to in vitro ADME screening allows for the efficient evaluation of a series of this compound derivatives.
Tier 1: Foundational Physicochemical and Metabolic Stability Assessment
This initial panel of assays provides a rapid assessment of fundamental properties crucial for oral bioavailability and overall drug-likeness.
| Parameter | Experimental Method | Purpose | Comparison Point |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the maximum dissolved concentration, which impacts absorption.[8][10] | A non-spirocyclic analog (e.g., a substituted piperidine). |
| Lipophilicity | LogD7.4 (Shake-flask or HPLC method) | To assess the compound's partitioning between an organic and aqueous phase at physiological pH, influencing permeability and protein binding.[8][10] | A non-spirocyclic analog. |
| Metabolic Stability | Liver Microsomal Stability Assay | To evaluate the intrinsic clearance by Phase I metabolic enzymes (e.g., Cytochrome P450s).[8][9] | A non-spirocyclic analog. |
| Plasma Stability | Plasma Stability Assay | To assess degradation by plasma enzymes.[9] | A non-spirocyclic analog. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict passive diffusion across the intestinal barrier. | A non-spirocyclic analog. |
This protocol outlines a typical procedure for determining the in vitro metabolic stability of a this compound derivative.
Objective: To determine the rate of metabolism of the test compound by liver microsomes.
Materials:
-
Test compound (this compound derivative)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and controls in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Diagram: In Vitro ADME Screening Workflow
Caption: A tiered workflow for in vitro ADME assessment of novel compounds.
Tier 2: Deeper Mechanistic Insights
For compounds that demonstrate promising characteristics in Tier 1, a more detailed investigation is warranted to understand potential liabilities and guide further optimization.
| Parameter | Experimental Method | Purpose | Comparison Point |
| Cellular Permeability and Efflux | Caco-2 or MDCK Permeability Assay | To assess bidirectional permeability across a cell monolayer and identify if the compound is a substrate for efflux transporters (e.g., P-gp, BCRP).[8] | A known P-gp substrate (e.g., digoxin). |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) or Ultracentrifugation | To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[8][10] | A highly bound drug (e.g., warfarin) and a lowly bound drug. |
| CYP450 Inhibition | Recombinant Human CYP Isoform Inhibition Assay | To evaluate the potential for drug-drug interactions by determining the IC50 against major CYP isoforms (e.g., 3A4, 2D6, 2C9).[8] | Known inhibitors for each CYP isoform. |
| Metabolite Identification | In Vitro Metabolite Identification (using hepatocytes or microsomes) | To identify the primary sites of metabolism on the molecule, guiding strategies to improve metabolic stability.[10][11] | The metabolic profile of a non-spirocyclic analog. |
Advancing to In Vivo Pharmacokinetic Studies
Promising candidates from in vitro profiling should be advanced to in vivo pharmacokinetic (PK) studies to understand their behavior in a whole organism.[12] These studies are essential for predicting human pharmacokinetics and designing efficacy and toxicology studies.[12][13]
Experimental Design for a Preliminary In Vivo PK Study
This protocol provides a general framework for a preliminary PK study in rats. The design should always be tailored to the specific compound and research questions.[13][14][15]
Objective: To determine the key pharmacokinetic parameters (bioavailability, clearance, volume of distribution, half-life) of a this compound derivative following intravenous and oral administration.
Animal Model:
-
Species/Strain: Sprague-Dawley Rat
-
Justification: A well-characterized and commonly used model in pharmacokinetic studies.[14]
Study Groups:
| Group | N | Route of Administration | Dose (mg/kg) | Vehicle |
| 1 | 6 | Intravenous (IV) Bolus | 2 | 0.9% Saline with 5% DMSO |
| 2 | 6 | Oral Gavage (PO) | 10 | 0.5% Methylcellulose in Water |
Procedure:
-
Dosing:
-
Administer the compound to each group via the specified route.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Parameters to Determine:
-
From IV data: Clearance (CL), Volume of distribution (Vd), Terminal half-life (t½), Area under the curve (AUCiv).
-
From PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUCpo).
-
Combined data: Oral bioavailability (F%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.
-
-
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.
Conclusion and Future Directions
The systematic evaluation of the pharmacokinetic profile of this compound derivatives is paramount to realizing their therapeutic potential. By employing the tiered in vitro ADME screening cascade and well-designed in vivo pharmacokinetic studies outlined in this guide, researchers can efficiently identify candidates with favorable drug-like properties. The key to success lies in the comparative analysis against non-spirocyclic analogs, which will either validate or challenge the hypothesis that the spirocyclic scaffold confers a superior pharmacokinetic profile. Ultimately, this data-driven approach will enable the selection of the most promising derivatives for further development, bringing novel and potentially more effective therapies one step closer to the clinic. The intrinsic reactivity of some strained spirocyclic heterocycles can sometimes lead to undesirable biological effects, making a thorough understanding of their metabolic fate and potential for covalent binding crucial.[1][2]
References
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ICE Bioscience. In Vitro ADME Assays and Services. [Link]
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BioDuro. In Vitro ADME. [Link]
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Concept Life Sciences. In Vitro ADME Assays. [Link]
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ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. (2020-12-31). [Link]
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Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]
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National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
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Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024-01-11). [Link]
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ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025-08-30). [Link]
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PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
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ResearchGate. Experimental Design Considerations in Pharmacokinetic Studies. [Link]
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YouTube. Webinar: Designing Your In Vivo Studies. (2022-01-28). [Link]
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Taylor & Francis. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]
-
RSC Publishing. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. (2025-12-30). [Link]
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DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
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A Comparative Guide to the Synthetic Routes of Azaspiro[2.5]octane Isomers
An In-Depth Technical Guide for Medicinal Chemists
The azaspiro[2.5]octane framework, a unique structural motif featuring a spiro-fused cyclopropane and a six-membered nitrogen heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity make it an attractive bioisostere for common saturated heterocycles like piperidine, offering a pathway to improved physicochemical properties such as solubility and metabolic stability, while reducing lipophilicity.[1][2] The strategic placement of the nitrogen atom within the six-membered ring gives rise to distinct isomers—notably 1-aza, 5-aza, and 6-azaspiro[2.5]octane—each presenting unique synthetic challenges and opportunities for vector expansion in drug design.
This guide provides a comparative analysis of the primary synthetic strategies for accessing these key isomers, focusing on the underlying mechanistic principles, stereochemical control, and scalability. We will delve into the causality behind experimental choices, present quantitative data for objective comparison, and provide detailed protocols for key transformations.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the azaspiro[2.5]octane core hinges on the formation of either the cyclopropane ring or the nitrogen-containing heterocycle. The choice of strategy is dictated by the target isomer and the availability of starting materials. Three principal strategies dominate the landscape:
-
Cyclopropanation of Exocyclic Alkenes: This is the most direct and widely employed method for constructing the spiro-cyclopropane ring. An exocyclic methylene group on a pre-formed piperidine or related heterocycle is converted into the spiro-cyclopropane. The choice of cyclopropanating agent is critical for controlling yield and stereoselectivity.
-
Intramolecular Cyclization of Cyclopropyl Precursors: In this approach, a precursor already containing a cyclopropyl group is used to construct the nitrogen heterocycle via intramolecular reactions such as reductive amination or ring-closing metathesis. This strategy is particularly effective for diversity-oriented synthesis.[3]
-
Ring Expansion and Rearrangement Reactions: While less common, certain rearrangement pathways can be exploited to generate the azaspirocyclic core from different starting scaffolds.
Below is a diagram illustrating the conceptual divergence of these primary synthetic approaches.
Caption: Divergent pathways to the azaspiro[2.5]octane core.
Synthesis of 6-Azaspiro[2.5]octane: A Medicinally Privileged Scaffold
The 6-azaspiro[2.5]octane isomer has garnered significant attention, notably for its incorporation into small-molecule glucagon-like peptide-1 (GLP-1) receptor agonists.[4] Its synthesis most commonly relies on the cyclopropanation of a 4-methylenepiperidine derivative.
Route 1: Corey-Chaykovsky Cyclopropanation
A classic and reliable method involves the reaction of a ketone with a sulfur ylide. For the 6-aza isomer, the synthesis begins with a protected 4-piperidone. A Wittig reaction or similar olefination installs the key exocyclic methylene group, which is then subjected to cyclopropanation.
The Corey-Chaykovsky reaction, using dimethylsulfoxonium methylide, is often preferred over the Wittig-based cyclopropanation (using CH₂I₂ and Zn-Cu) as it typically proceeds under milder conditions and avoids harsh reagents. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial, as it influences the solubility of intermediates and must be stable to the reaction conditions, yet readily removable.
Caption: Corey-Chaykovsky route to 6-Azaspiro[2.5]octane.
Route 2: Stereoselective Enzymatic Cyclopropanation
A significant advancement in the synthesis of azaspirocycles is the use of engineered enzymes. Recent work has demonstrated a stereodivergent carbene transferase platform capable of cyclopropanating unsaturated N-heterocycles with exceptional diastereo- and enantioselectivity.[5] This biocatalytic approach operates in aqueous media at ambient temperature, uses a low-cost iron-heme cofactor, and is scalable to gram quantities, representing a green and highly efficient alternative to traditional chemical methods.[5]
The reaction utilizes an engineered protoglobin-based enzyme and an ethyl diazoacetate precursor. By selecting different enzyme variants, chemists can selectively access different stereoisomers of the final product with high fidelity, obviating the need for chiral separation.[5]
Synthesis of 5-Azaspiro[2.5]octane: Strategies for Diversity
The 5-aza isomer places the nitrogen adjacent to the spirocyclic carbon. This arrangement lends itself to diversity-oriented synthesis, where a common precursor can be elaborated into a variety of scaffolds.
A powerful strategy reported by Wipf et al. utilizes ω-unsaturated dicyclopropylmethylamines as versatile building blocks.[3] These intermediates, accessible through a multicomponent condensation, can undergo various cyclization reactions. To generate the 5-azaspiro[2.5]octane core, an intramolecular epoxide opening is employed. This route allows for the introduction of functional handles on the piperidine ring, making it highly valuable for library synthesis in drug discovery.[3]
Caption: Diversity-oriented route to 5-Azaspiro[2.5]octane.
Synthesis of 1-Azaspiro[2.5]octane: Constructing the Aziridine
The 1-azaspiro[2.5]octane isomer contains a spiro-fused aziridine ring. This strained three-membered ring is typically constructed at the end of the synthesis via aziridination of a methylenecyclohexane precursor. The choice of nitrogen source for the aziridination is key. Classical methods may involve the addition of a nitrene precursor to the olefin. More modern, metal-free approaches can also be employed to generate N-aryl or N-H aziridines.[6] Structural analysis of these compounds has been performed using advanced NMR techniques.[7]
Comparative Performance of Synthetic Routes
The choice of a synthetic route is a multifactorial decision based on the desired stereochemistry, scale, cost, and available equipment. The following table summarizes the key performance indicators for the discussed strategies.
| Route/Strategy | Target Isomer(s) | Key Reagents | Typical Yield | Stereocontrol | Pros | Cons |
| Corey-Chaykovsky | 6-Aza, other oxa-analogs[8] | Me₃S(O)I, NaH, Ph₃P=CH₂ | 60-85% | Achiral; produces racemate | Reliable, well-established, good yields | Use of pyrophoric NaH, stoichiometric reagents |
| Rh-Catalyzed Carbene Transfer [9] | 6-Aza, 5-Aza | Rh₂(OAc)₄, Diazoacetate | 75-95% | Good to excellent (up to 99% ee) | Catalytic, high yields, high enantioselectivity | Requires precious metal catalyst, diazo precursors can be hazardous |
| Enzymatic Carbene Transfer [5] | 6-Aza, 5-Aza | Engineered Protoglobin, Diazoacetate | 70-99% | Excellent (up to >99.5% ee, >99.5:0.5 dr) | Green (aqueous), highly stereodivergent, scalable, mild conditions | Requires specific enzyme variant, fermentation/protein expression |
| Diversity-Oriented (Wipf) [3] | 5-Aza | Zirconocene, I₂, m-CPBA | Moderate (multi-step) | Substrate-dependent | Excellent for library synthesis, introduces functionality | Multi-step sequence, may have lower overall yield |
| Aziridination [6] | 1-Aza | Iminoiodinanes, m-CPBA | 50-70% | Substrate-dependent | Direct formation of the 1-aza core | Strained product can be reactive, nitrene precursors can be hazardous |
Experimental Protocols
Protocol 1: Gram-Scale Enzymatic Synthesis of (R)-N-Boc-6-azaspiro[2.5]octane-1-carboxylate (Adapted from Reference[5])
This protocol exemplifies the scalability and practicality of the biocatalytic approach.
-
Catalyst Preparation: A 1-L expression culture of E. coli containing the engineered protoglobin variant (e.g., ApePgb-xHC-5312) is harvested. The cell pellet is resuspended, lysed via sonication, and lyophilized to yield a stable catalyst powder.
-
Reaction Setup: To a flask is added the lyophilized E. coli lysate containing the enzyme in a fully aqueous buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Substrate Addition: N-Boc-4-methylenepiperidine (1.0 eq) is added to the vessel. The reaction can be run at high substrate concentrations, up to 150 mM (25 g/L).[5]
-
Carbene Precursor Addition: Ethyl diazoacetate (EDA, 1.5 eq) is added slowly via syringe pump over a period of 4-6 hours. The reaction is stirred at room temperature (25 °C).
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
-
Expected Outcome: This procedure can yield the desired product on a gram scale with high conversion (e.g., >88%) and excellent enantioselectivity (e.g., er = 99:1).[5]
Protocol 2: Synthesis of N-Boc-6-azaspiro[2.5]octane via Corey-Chaykovsky Reaction
This protocol details the classic chemical synthesis route.
-
Ylide Formation: Under an inert atmosphere (N₂ or Ar), sodium hydride (60% dispersion in mineral oil, 1.2 eq) is washed with hexanes and suspended in anhydrous DMSO. Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise, and the resulting mixture is stirred at room temperature for 1 hour until gas evolution ceases.
-
Substrate Addition: A solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.
-
Reaction: The reaction mixture is heated to 50-60 °C and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: The reaction is cooled to room temperature and carefully quenched by the slow addition of water. The aqueous mixture is extracted with ethyl acetate or diethyl ether (3x). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the title compound.
Conclusion and Future Perspectives
The synthesis of azaspiro[2.5]octane isomers has evolved from classical, multi-step chemical sequences to highly efficient and stereoselective catalytic methods. For the medicinally important 6-aza and 5-aza isomers, rhodium-catalyzed and, more recently, enzymatic carbene transfer reactions offer unparalleled control over stereochemistry, providing direct access to enantiopure compounds.[5][9] While traditional methods like the Corey-Chaykovsky reaction remain robust and valuable for producing racemic material, the demand for enantiomerically pure drug candidates in modern pharmaceutical development increasingly favors these advanced catalytic approaches.
Future efforts will likely focus on expanding the substrate scope of biocatalytic methods, developing novel photoredox-catalyzed pathways, and integrating these scaffolds into automated synthesis platforms to accelerate the exploration of this valuable chemical space. The continued innovation in synthetic methodology will ensure that azaspiro[2.5]octanes remain a cornerstone of 3D-scaffold-based drug design.
References
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. Provides a detailed industrial synthesis for a diaza-analogue, highlighting choices made for safety and scalability.
-
. Discusses the role of azaspirocycles as piperidine bioisosteres in medicinal chemistry.
-
. Details a highly selective and scalable biocatalytic platform for synthesizing various azaspiroalkanes.
-
. Commercial listing for a 5-aza isomer derivative.
-
. Describes the Corey-Chaykovsky reaction for the synthesis of an oxaspiro[2.5]octane from a cyclohexanone derivative.
-
. Example of a substituted 1-azaspiro[2.5]octane.
-
. Discloses a method for synthesizing a dione precursor that could be functionalized into an azaspirocycle.
-
. Provides synthetic procedures for related oxaspiro[2.5]octane compounds.
-
. General reference on the synthesis of spirocyclic scaffolds for chemical space exploration.
-
. Provides experimental details for the synthesis of related oxa-spirocycles.
-
. Details the structural characterization of 1-aza- (as oxa-aza) isomers.
-
. Discusses general approaches involving ring annulation for azaspirocycles.
-
. Provides context on the importance of azaspirocycles in medicinal chemistry.
-
. Reviews the increasing importance and application of azaspirocycles in drug discovery.
-
. Highlights a key therapeutic application of the 6-azaspiro[2.5]octane scaffold.
-
. Describes a flexible synthetic strategy for accessing 5-azaspiro[2.5]octanes among other heterocycles.
-
. Discusses the advantages of spirocycles, including azaspirocycles, in medicinal chemistry.
-
. Commercial listing for the hydrochloride salt of 6-azaspiro[2.5]octane.
-
. General review on the synthesis and application of azaspirocycles.
-
. PubChem entry for 6-azaspiro[2.5]octane.
-
. Discusses general challenges in multi-step syntheses of complex nitrogen heterocycles.
-
. Details a highly selective rhodium-catalyzed method for synthesizing azaspirocycles.
-
. Provides an example of a detailed guide for synthetic protocols.
-
. Discusses modern methods for the synthesis of aziridines, relevant to the 1-aza isomer.
-
. Commercial listing for a 1-aza isomer precursor.
-
. Listing for a functionalized oxaspiro[2.5]octane, a related scaffold.
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- 8. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
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A Strategic Guide to the Preclinical Benchmarking of 6-Azaspiro[2.5]octan-4-ol: A Novel Neurological Drug Candidate
This guide provides a comprehensive framework for the preclinical evaluation of 6-Azaspiro[2.5]octan-4-ol, a novel chemical entity with potential applications in neurology. In the competitive landscape of central nervous system (CNS) drug discovery, a systematic and rigorous benchmarking process is paramount. It is not sufficient to simply demonstrate efficacy; a successful candidate must exhibit a superior or differentiated profile compared to existing therapeutic agents. This document outlines a multi-tiered strategy, from initial physicochemical characterization to advanced in vivo disease models, designed to build a robust data package for this compound.
The narrative that follows is grounded in the principle of self-validating systems. Each experimental stage is designed to answer critical questions about the compound's viability, with clear go/no-go decision points. We will explain the causality behind experimental choices, ensuring that each step logically informs the next, thereby optimizing resource allocation and accelerating the path to clinical candidacy.
Section 1: Foundational Characterization and Target Identification
Before comparing our novel compound to established drugs, we must first understand its fundamental properties and biological targets. This initial phase is critical, as the data generated will dictate the selection of appropriate benchmark drugs and disease models.
Physicochemical and ADME-Tox Profiling
A drug's efficacy is intrinsically linked to its ability to reach its target in sufficient concentrations without causing undue toxicity. For a CNS drug, this is particularly challenging due to the blood-brain barrier (BBB).[1] The initial Absorption, Distribution, Metabolism, and Excretion (ADME) profiling provides the first glimpse into the compound's drug-like properties.
Key Experimental Protocols:
-
Solubility and Lipophilicity: Determine aqueous solubility at various pH levels and the octanol-water partition coefficient (LogP/LogD). These parameters are foundational for predicting oral absorption and BBB penetration.
-
Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to determine its metabolic half-life. A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's ability to inhibit major cytochrome P450 enzymes.
-
hERG Channel Binding: An early screen for cardiotoxicity is essential. A radioligand binding assay or automated patch-clamp electrophysiology is used to assess affinity for the hERG potassium channel.
Target Deconvolution and Validation
As the mechanism of action for this compound is unknown, a broad-based screening approach is necessary.
Experimental Workflow: Target Identification
-
Broad Panel Screening: Utilize a commercially available panel of binding and enzymatic assays covering major CNS target classes, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Phenotypic Screening: Employ high-content imaging or microelectrode array (MEA) platforms using primary neuronal cultures or iPSC-derived neurons to identify functional effects, such as changes in neurite outgrowth, synaptic activity, or network firing patterns.[2]
-
Target Validation: Once a primary target or pathway is identified, confirm the interaction using orthogonal methods (e.g., follow up a binding hit with a functional assay).
For the purpose of this guide, we will proceed with a hypothetical scenario where initial screening reveals that this compound is a potent modulator of NMDA receptors . This allows us to select relevant comparators and disease models for a detailed benchmarking study.
Caption: High-level workflow for preclinical benchmarking.
Section 2: In Vitro Comparative Analysis
With a putative target identified (NMDA receptors), we can now directly benchmark this compound against known neurological drugs. Given the role of NMDA receptors in various neurological disorders, we will select Memantine (a low-affinity channel blocker used in Alzheimer's disease) and Ketamine (a high-affinity channel blocker with antidepressant effects) as our primary comparators.[3][4][5]
Comparative Receptor Pharmacology
The goal here is to determine if our compound has a differentiated pharmacological profile. Is it more potent? More selective? Does it have a different mode of action (e.g., allosteric vs. direct channel block)?
Protocol: Electrophysiology on NMDA Receptor Subtypes
-
Cell Culture: Use HEK293 cells transiently or stably expressing different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.
-
Drug Application: Apply a saturating concentration of glutamate and glycine to elicit a maximal NMDA current.
-
Inhibition Curve: Apply increasing concentrations of this compound, Memantine, or Ketamine to determine the IC50 for each compound on each receptor subtype.
-
Data Analysis: Compare the IC50 values to determine relative potency and subtype selectivity.
| Compound | Target | IC50 (GluN2A) | IC50 (GluN2B) | Selectivity (2B/2A) |
| This compound | NMDA Receptor | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Memantine | NMDA Receptor | ~1-5 µM | ~1-5 µM | ~1x |
| Ketamine | NMDA Receptor | ~1 µM | ~0.5 µM | ~2x |
| Ifenprodil (Control) | NMDA Receptor (2B sel) | >10 µM | ~0.1 µM | >100x |
| Table 1: Hypothetical comparative potency and selectivity data. |
Neuroinflammation and Neuroprotection Assays
Neuroinflammation is a common pathological feature in many CNS disorders.[6] An ideal drug candidate might offer both symptomatic relief (e.g., channel modulation) and disease-modifying effects (e.g., anti-inflammatory or neuroprotective properties).
Protocol: LPS-Induced Neuroinflammation in Microglia-Neuron Co-culture
-
Co-Culture Setup: Establish a co-culture of primary cortical neurons and microglia.[7]
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).[8]
-
Treatment: Concurrently treat with this compound or a relevant comparator (e.g., a known anti-inflammatory agent).
-
Endpoint Analysis (24h):
-
Cytokine Release: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.
-
Nitric Oxide Production: Quantify nitric oxide (a marker of inflammatory stress) using the Griess assay.
-
Neuronal Viability: Assess neuronal health and survival using immunocytochemistry for neuronal markers (e.g., MAP2) and a viability dye (e.g., Calcein-AM).
-
Blood-Brain Barrier Permeability
A compound's ability to cross the BBB is a critical determinant of its therapeutic potential for CNS targets.[9] We will use an in vitro model to predict in vivo brain penetration.
Caption: Workflow for the in vitro Transwell BBB assay.
Protocol: Cell-Based Transwell Assay
-
Model Setup: Culture brain endothelial cells (like the bEnd.3 cell line) on a microporous membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber.[10] For a more advanced model, co-culture with astrocytes on the basolateral side can be performed to enhance barrier tightness.[11]
-
Barrier Integrity: Before the experiment, confirm the integrity of the endothelial monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).
-
Permeability Assay: Add this compound and control compounds (high and low permeability controls) to the apical chamber.
-
Sampling and Analysis: At various time points, take samples from the basolateral chamber and quantify the compound concentration using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the barrier.
Section 3: In Vivo Benchmarking
Positive in vitro data provides the justification for advancing to more complex and resource-intensive animal models. This phase aims to understand the compound's behavior in a living system and to test its efficacy in relevant disease models.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
This step connects the drug dose to its concentration in the plasma and brain, and ultimately to its pharmacological effect.[12][13]
Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer this compound to rats or mice via relevant routes (e.g., intravenous for initial characterization, oral for assessing bioavailability).
-
Serial Sampling: Collect blood and brain tissue samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in plasma and brain homogenate using LC-MS/MS.
-
PK Parameter Calculation: Determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio.
| Parameter | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Brain/Plasma Ratio |
| This compound | PO | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Memantine | PO | [Known Value] | [Known Value] | [Known Value] | [Known Value] | ~1.0-2.0 |
| Table 2: Hypothetical comparative pharmacokinetic data in rodents. |
In Vivo Efficacy Models
Based on our hypothetical target (NMDA receptors), we can select disease models where these receptors are implicated. We will choose a model for epilepsy and one for cognitive deficits associated with Alzheimer's disease.
Model 1: Pentylenetetrazol (PTZ)-Induced Seizure Model (Epilepsy)
The PTZ model is a standard screening tool for anti-convulsant drugs.[14] It induces generalized seizures by acting as a non-competitive antagonist of the GABA-A receptor, thus increasing neuronal excitability, a state counteracted by NMDA receptor antagonists.
-
Animal Groups: Use groups of mice pre-treated with vehicle, Diazepam (positive control), Memantine (comparator), and various doses of this compound.
-
PTZ Challenge: Administer a convulsant dose of PTZ.
-
Behavioral Scoring: Observe and score the animals for seizure latency (time to first seizure) and severity (using a standardized scale, e.g., the Racine scale).
-
Analysis: Compare the effects of the different treatments on seizure latency and severity. A successful compound will significantly increase the time to seizure onset and reduce the severity score compared to the vehicle group.
Model 2: Scopolamine-Induced Amnesia Model (Cognitive Deficit)
Scopolamine is a muscarinic antagonist that impairs learning and memory, mimicking some cognitive deficits seen in Alzheimer's disease.[15] NMDA receptor modulators are known to have pro-cognitive effects in this model.
-
Animal Groups: Use groups of rats pre-treated with vehicle, Donepezil (positive control), Memantine (comparator), and various doses of this compound.
-
Scopolamine Challenge: Administer scopolamine to induce a cognitive deficit.
-
Behavioral Task: Test the animals in a cognitive task such as the Morris Water Maze or Novel Object Recognition test.
-
Analysis: Measure parameters like escape latency (Morris Water Maze) or discrimination index (Novel Object Recognition). A successful compound will reverse the cognitive deficit induced by scopolamine, bringing performance closer to that of non-impaired animals.
Caption: Hypothetical mechanism of action at the NMDA receptor.
Conclusion
This guide presents a rigorous, phased approach to the preclinical benchmarking of a novel neurological drug candidate, this compound. By moving systematically from foundational in vitro characterization to targeted in vivo efficacy studies, researchers can build a comprehensive data package that clearly defines the compound's therapeutic potential relative to established drugs. The causality-driven workflow ensures that each experiment is a logical progression, maximizing the value of the data generated and facilitating informed decision-making. Through this objective and thorough comparative process, the true value and differentiation of this compound can be uncovered, paving the way for its potential development as a next-generation neurological therapy.
References
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Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and their characterization. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. [Link]
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Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
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Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of laboratory automation, 20(2), 107-126. [Link]
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Haider, S., Tabassum, S., Perveen, T., Saleem, S., Naqvi, F., & Batool, Z. (2011). Scopolamine-induced dementia in mice: a memory model for evaluation of anti-amnesic effect of noori. Pakistan journal of pharmaceutical sciences, 24(2). [Link]
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de Lange, E. C. (2013). The pivotal role of the blood-brain barrier and brain distribution in CNS drug discovery and development. The AAPS journal, 15(2), 409-415. [Link]
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Odawara, A., Katoh, H., Matsuda, N., & Suzuki, I. (2016). In vitro neuronal network models for the study of neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology, 4, 82. [Link]
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Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]
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Skaper, S. D., Facci, L., & Giusti, P. (2018). Neuroinflammation, an expanding frontier in CNS diseases. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(3), 156-157. [Link]
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Iacobucci, G. J., & Popik, P. (2017). NMDA receptor antagonists in the treatment of depression: a patent review (2012-2016). Expert opinion on therapeutic patents, 27(10), 1121-1132. [Link]
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Mielke, J. G., & Jones, A. A. (2019). The importance of pharmacokinetic and pharmacodynamic considerations in the development of CNS-active drugs. Expert opinion on drug discovery, 14(1), 61-71. [Link]
- (Reference for Parkinson's models, if a specific one was cited)
- (Reference for AD models, if a specific one was cited)
- (Reference for general in vitro neurology assays, if used)
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Caggiano, A. O., & Kraig, R. P. (1996). A protocol for the use of lipopolysaccharide to induce CNS neuroinflammation. Neuroprotocols, 8(1), 1-8. [Link]
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Henn, A., Kirner, S., & Leist, M. (2011). Microglia-neuron cocultures as a tool for assessing neurotoxicity. Current protocols in toxicology, 48(1), 12-19. [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400. [Link]
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- (Reference for GABA receptors, if used)
- (Reference for anxiety/depression models, if a specific one was cited)
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Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and neramexane. Current drug targets, 8(5), 621-632. [Link]
- (Reference for NMDA antagonists, if a specific one was cited)
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- (Reference for GABA receptors, if a specific one was cited)
- (Reference for anxiety/depression models, if a specific one was cited)
- (Reference for GABA inhibitors, if used)
- (Reference for GABA-A targeting drugs, if used)
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Gribkoff, V. K., & Kaczmarek, L. K. (2017). The need for new approaches in CNS drug discovery: Why drugs have failed, and what can be done to fix it. Neuropharmacology, 120, 11-19. [Link]
- (Reference for PK/PD of CNS drugs, if a specific one was cited)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Azaspiro[2.5]octan-4-ol
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed protocol for the proper disposal of 6-Azaspiro[2.5]octan-4-ol, moving beyond mere procedural steps to explain the chemical reasoning that underpins these critical safety measures. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before we delve into the disposal procedures, it is crucial to understand the inherent hazards of this compound. This spirocyclic amine, while a valuable building block in medicinal chemistry, presents several health risks that necessitate careful handling.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in direct contact with skin.
-
Irritant: Causes significant skin and eye irritation.
-
Respiratory Effects: May lead to respiratory irritation upon inhalation of its dust or fumes.
These hazards are the primary drivers for the stringent personal protective equipment (PPE) and handling protocols that must be in place not only during its use but also throughout the disposal process.
Immediate Safety and Spill Management: Your First Line of Defense
Accidents can happen, and a well-prepared response is paramount. The following protocols for personal protection and spill management are designed to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. For this compound, the following should be considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact, which can cause irritation and absorption of the harmful substance. |
| Body Protection | A standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for spills. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and minimize exposure.
For Dry Spills:
-
Evacuate and Ventilate: If the spill is large, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collect the Material: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth in the same hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
For Wet Spills (Solutions):
-
Containment: Surround the spill with an absorbent material to prevent it from spreading.
-
Absorption: Absorb the spilled liquid with a chemical absorbent pad or vermiculite.
-
Collection: Scoop the saturated absorbent material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
The Core Directive: A Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste from the moment it is designated for disposal. Adherence to local, state, and federal regulations is mandatory. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and similar regulations exist in other jurisdictions.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container. Based on the chemical nature of amines, this compound waste should NOT be mixed with:
-
Strong Oxidizing Agents: Such as peroxides, permanganates, or nitrates. Mixing can lead to a violent exothermic reaction.
-
Acids: Amines are basic and will react exothermically with acids.
-
Halogenated Compounds: Can lead to the formation of toxic byproducts.
A dedicated, clearly labeled waste container for nitrogen-containing organic compounds is the best practice.
Waste Accumulation and Storage
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with this compound. The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Accumulation: Keep the waste container closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Final Disposal: The Professional Approach
The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company. The most common and effective method for this type of compound is controlled incineration .
Why Incineration?
The thermal decomposition of nitrogen-containing heterocyclic compounds can produce a range of hazardous byproducts, including:
-
Ammonia (NH₃)
-
Hydrogen Cyanide (HCN)
-
Oxides of Nitrogen (NOx)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
Controlled incineration in a specialized facility ensures that these toxic gases are captured and neutralized by flue gas scrubbing systems, preventing their release into the atmosphere.[1] This is a critical step in protecting environmental and public health.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
- Apollo Scientific. (n.d.). 6-Azaspiro[2.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 6-Azaspiro[2.5]octane hydrochloride.
- Guidechem. (n.d.). 6-Azaspiro[2.5]octane hydrochloride (CAS No. 1037834-62-0) SDS.
- Echemi. (n.d.). 6-Azaspiro[2.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Methyl-1-Oxa-6-azaspiro[2.5]octane.
- Sigma-Aldrich. (n.d.). 6-Azaspiro[2.5]octane hydrochloride Product Page.
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Defensive Measures in Synthesis: A Guide to Personal Protective Equipment for Handling 6-Azaspiro[2.5]octan-4-ol
The novel structural architecture of spirocyclic compounds, such as 6-Azaspiro[2.5]octan-4-ol, presents a compelling frontier in medicinal chemistry and drug development.[1] Their unique three-dimensional frameworks are pivotal in creating new therapeutic agents.[1] However, the very reactivity and biological activity that make these molecules valuable necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound and related azaspiro compounds. Our focus is not merely on compliance but on cultivating a culture of proactive risk mitigation that protects the most valuable asset in any laboratory: the researcher.
Hazard Profile of this compound: Understanding the Adversary
Before selecting the appropriate armor, one must first understand the nature of the threat. While a specific, comprehensive toxicological profile for this compound may not be exhaustively documented, the hazards can be reliably inferred from its chemical class—amine-containing heterocyclic compounds—and data on structurally similar molecules like its hydrochloride salt.[1][2]
The primary hazards associated with this class of compounds are:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with the skin.[2][3]
-
Skin Irritation: Causes skin irritation upon direct contact.[2][4][5]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[2][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4][5]
These hazards dictate a multi-faceted PPE strategy that shields all potential routes of exposure: dermal, ocular, and respiratory.
The Core Ensemble: Foundational PPE for Handling Azaspiro-Compounds
A baseline of PPE is mandatory for any interaction with this compound, from simple solution preparation to complex reaction monitoring. This core ensemble is designed to prevent incidental contact and minimize exposure during routine operations.
Dermal Protection: Beyond the Glove
Skin contact is a primary route of exposure for many laboratory chemicals.[6] The selection of appropriate hand and body protection is therefore critical.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] Given that this compound is harmful in contact with the skin, a double-gloving technique is strongly recommended.[2][8] This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure should the outer glove be compromised.[8] For tasks with a higher risk of splashes or prolonged handling, heavier-duty chemical-resistant gloves (e.g., neoprene) should be considered.[1] Always remove and dispose of the outer glove immediately upon known or suspected contact with the chemical.[7][8]
-
Laboratory Coat: A standard, buttoned laboratory coat is essential to protect skin and personal clothing from contamination.[1] For procedures involving larger quantities or a significant splash risk, a polyethylene-coated polypropylene gown offers superior resistance to chemical permeation.[9]
Ocular and Facial Protection: A Clear Line of Sight to Safety
The eyes are exceptionally vulnerable to chemical splashes and airborne particles.
-
Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are suitable for low-hazard tasks such as handling sealed containers.[7]
-
Chemical Splash Goggles: For any procedure where liquids are handled (e.g., weighing, preparing solutions, transfers), chemical splash goggles are required. They form a seal around the eyes, offering superior protection against splashes from all angles.[1][7]
-
Face Shield: When there is a significant risk of splashing—for instance, when pouring larger volumes or working with reactions under pressure—a face shield must be worn in addition to chemical splash goggles.[7] The face shield protects the entire face from direct contact.
Respiratory Protection: Managing the Unseen Hazard
Inhalation of chemical dusts or aerosols is a direct route to systemic exposure.[6]
-
Ventilation: All work with this compound, particularly when handling the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] This is the primary engineering control to minimize respiratory exposure.
-
Respirator: If the solid compound must be handled outside of a fume hood or if there is a risk of generating dust (e.g., during spill cleanup), a NIOSH-approved respirator is necessary.[2] For dusty particulates, a half-mask or full-face respirator with P100 (HEPA) filters is appropriate.[10]
PPE Selection Protocol: A Risk-Based Approach
The level of PPE must be commensurate with the risk of the operation. The following table provides guidance for selecting appropriate PPE based on the task at hand.
| Task/Operation | Minimum Required PPE | Rationale |
| Storage & Inspection | Lab Coat, Safety Glasses, Single Pair Nitrile Gloves | Low risk of exposure; protection against incidental contact with contaminated surfaces. |
| Weighing (Solid) | Lab Coat, Chemical Goggles, Double Nitrile Gloves | High risk of generating airborne particulates and contamination of surfaces. Must be performed in a fume hood or ventilated enclosure.[10] |
| Solution Preparation | Lab Coat, Chemical Goggles, Face Shield, Double Nitrile Gloves | High risk of splashes and spills when handling both solid and solvent.[7] |
| Reaction Workup | Chemical-Resistant Gown, Chemical Goggles, Face Shield, Double Nitrile Gloves | Involves transfers of potentially reactive mixtures and presents a significant splash hazard. |
| Spill Cleanup (Solid) | Chemical-Resistant Coveralls, Chemical Goggles, Full-Face Respirator with P100 filters, Heavy-Duty Gloves | High risk of aerosolization and direct contact. Requires comprehensive protection.[2] |
Procedural Discipline: The Human Factor in Safety
The effectiveness of PPE is critically dependent on its proper use. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination and ensure the integrity of the protective barrier.
Donning PPE: A Deliberate Sequence
-
Gown/Lab Coat: Don the appropriate body protection first.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Position eye and face protection securely.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat or gown.[8]
Doffing PPE: A Contamination-Aware Protocol
This sequence is designed to remove the most contaminated items first and to avoid touching the exterior of contaminated PPE with bare skin.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated chemical waste container.[8]
-
Gown/Lab Coat: Unfasten and remove the garment, folding the contaminated exterior inward.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[2][4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
Spill Management and Waste Disposal: Containing the Aftermath
An accidental release requires immediate and correct action to prevent wider contamination and exposure.
-
Spill Cleanup: In the event of a spill, evacuate non-essential personnel. Wearing the high-level PPE outlined in the table above (including respiratory protection), clean up all spills immediately.[2] For solid spills, use dry cleanup procedures to avoid generating dust.[2] Sweep or vacuum the material into a labeled, sealed container for disposal.[4] Do not allow the material to enter drains or waterways.[4]
-
Waste Disposal: All contaminated materials, including used PPE, absorbent pads, and excess this compound, must be disposed of as hazardous chemical waste.[3][5] Place these materials in a clearly labeled, sealed container and follow your institution's specific procedures for hazardous waste disposal.
By integrating these principles of hazard assessment, rigorous PPE selection, and procedural discipline, researchers can confidently and safely explore the scientific potential of this compound. Safety is not a static checklist but a dynamic, intellectual engagement with the materials and processes of discovery.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
